1-Hydroxycyclopentanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64918. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxycyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJABOWZNFOCHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901494 | |
| Record name | NoName_619 | |
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Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16841-19-3 | |
| Record name | 1-Hydroxycyclopentanecarboxylic acid | |
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| Record name | 1-Hydroxycyclopentanecarboxylic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64918 | |
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| Record name | 1-Hydroxycyclopentanecarboxylic acid | |
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| Record name | 1-hydroxycyclopentane-1-carboxylic acid | |
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| Record name | 1-HYDROXYCYCLOPENTANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468D8R6F8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Hydroxycyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxycyclopentanecarboxylic acid, a substituted α-hydroxy acid, presents a compelling subject for structural and conformational analysis. Its cyclopentane framework, combined with the presence of hydroxyl and carboxyl functional groups on the same carbon, gives rise to a unique interplay of steric and electronic effects that dictate its three-dimensional structure. This guide provides a comprehensive exploration of the molecular architecture and conformational landscape of this compound, integrating experimental data with theoretical insights. A thorough understanding of these properties is crucial for its application as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction: The Significance of Alicyclic α-Hydroxy Acids
α-Hydroxy acids (AHAs) are a class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group.[1] This structural motif is found in numerous biologically important molecules and imparts unique chemical properties, including increased acidity due to intramolecular hydrogen bonding.[1] When incorporated into an alicyclic framework like cyclopentane, the conformational constraints of the ring system add another layer of complexity to the molecule's behavior. This compound serves as an important intermediate in organic synthesis, with applications in the preparation of pharmaceuticals such as β-lactam antibiotics.[2][3] A deep understanding of its structure and conformational preferences is therefore essential for designing synthetic routes and predicting the properties of its derivatives.
Elucidating the Molecular Structure
A multi-faceted approach, combining solid-state analysis, solution-state studies, and computational modeling, is necessary to fully characterize the molecular structure of this compound.
Solid-State Conformation: Insights from X-ray Crystallography
X-ray crystallography provides a definitive view of the molecule's arrangement in the solid state. The crystal structure of this compound reveals that the cyclopentane ring is not planar but adopts a puckered conformation to alleviate torsional strain.[4] Specifically, it has been shown to crystallize in an envelope conformation.[4]
In the crystal lattice, intermolecular hydrogen bonds play a significant role in the overall packing. The hydroxyl and carboxyl groups of adjacent molecules interact, forming two-dimensional layers.[4][5] This intricate network of hydrogen bonds is a key feature of the supramolecular assembly of α-hydroxy acids in the crystalline state.[5][6]
Table 1: Key Crystallographic Data for this compound
| Parameter | Observation | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/n | [4] |
| Conformation | Envelope | [4] |
| Key Interactions | Intermolecular O—H⋯O hydrogen bonds | [4][5] |
This data is based on a published crystallographic study. For detailed atomic coordinates and bond lengths/angles, refer to the Cambridge Structural Database (CSD) entry associated with the cited literature.[7]
Solution-State Behavior: Spectroscopic Analysis
While X-ray crystallography provides a static picture, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer insights into the molecule's structure and dynamics in solution.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of the atoms in the molecule. The proton NMR spectrum of this compound would be expected to show complex signals for the cyclopentane ring protons due to their diastereotopic nature, and distinct resonances for the hydroxyl and carboxylic acid protons.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying hydrogen bonding. The position and shape of the O-H stretching vibrations can indicate the presence and strength of both intramolecular and intermolecular hydrogen bonds.
Conformational Landscape: A Balance of Forces
The five-membered ring of cyclopentane is highly flexible and can adopt a range of non-planar conformations, with the envelope and twist forms being the most common. The presence of the hydroxyl and carboxyl substituents on the same carbon atom in this compound introduces specific steric and electronic interactions that influence the conformational equilibrium.
A key factor governing the conformation is the potential for intramolecular hydrogen bonding between the hydroxyl and carboxyl groups. This interaction can stabilize certain conformations over others. The balance between minimizing steric hindrance and maximizing favorable hydrogen bonding interactions determines the preferred shape of the molecule in different environments.
Diagram 1: Conformational Analysis Workflow
Caption: A workflow illustrating the integration of computational and experimental methods for conformational analysis.
Synthesis and Chemical Reactivity
This compound can be synthesized through various routes. A common laboratory and industrial method involves the reaction of cyclopentanone with a cyanide source (e.g., hydrogen cyanide or a cyanide salt) to form a cyanohydrin intermediate, which is then hydrolyzed to the carboxylic acid.[1]
Diagram 2: Synthetic Pathway from Cyclopentanone
Caption: A common synthetic route to this compound.
The presence of both a hydroxyl and a carboxylic acid group makes this compound a versatile building block for further chemical transformations. It can undergo reactions typical of alcohols (e.g., esterification, etherification) and carboxylic acids (e.g., esterification, amide formation, reduction).
Applications in Drug Discovery and Development
The rigid, yet three-dimensional, scaffold of the cyclopentane ring, combined with the functional handles of the hydroxyl and carboxyl groups, makes this compound an attractive starting material for the synthesis of new chemical entities in drug discovery. Its use as a reagent in the preparation of pyridone-conjugated monobactam antibiotics with gram-negative activity highlights its potential in the development of novel therapeutic agents.[3] The defined stereochemistry and conformational preferences of this molecule can be exploited to create compounds with specific spatial arrangements of functional groups, which is critical for achieving high-affinity binding to biological targets.
Conclusion
The molecular structure and conformational behavior of this compound are governed by a subtle interplay of ring strain, steric interactions, and hydrogen bonding. A comprehensive understanding of these features, obtained through a combination of experimental techniques and computational modeling, is paramount for its effective utilization in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of the key structural aspects of this important molecule, offering a foundation for further research and application.
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- Schmid, K., Jäger, W., & Suhm, M. A. (2004). Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol. Physical Chemistry Chemical Physics, 6(12), 3443-3447.
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- Levis, S. R., & Slovokhotov, Y. L. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(19), 6271.
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A Spectroscopic Guide to 1-Hydroxycyclopentanecarboxylic Acid: Elucidating Structure Through NMR, IR, and MS Analysis
Abstract
This technical guide provides an in-depth analysis of the spectral data for 1-Hydroxycyclopentanecarboxylic acid (CAS No: 16841-19-3), a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating empirical data with foundational spectroscopic principles, this guide serves as a comprehensive reference for the structural elucidation and analytical characterization of this compound.
Introduction: The Significance of this compound
This compound, with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol , is a solid, weakly acidic organic compound.[1][3] Its structure, featuring both a hydroxyl and a carboxylic acid functional group on a cyclopentane ring, makes it a versatile building block in the synthesis of complex molecules, including novel antibiotics.[2] Accurate and thorough characterization of this molecule is paramount for its effective use in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming its structure and purity. This guide will delve into the theoretical underpinnings and practical application of these methods for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Carbon-Hydrogen Framework
NMR spectroscopy provides unparalleled insight into the molecular structure of this compound by probing the magnetic properties of its ¹H and ¹³C nuclei.
Methodologies for NMR Analysis
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those in the hydroxyl and carboxylic acid groups.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~12 | Broad Singlet | 1H | -COOH |
| ~4-5 | Broad Singlet | 1H | -OH |
| ~1.7-2.2 | Multiplet | 8H | Cyclopentane -CH₂- |
Interpretation:
The proton of the carboxylic acid is anticipated to appear as a broad singlet significantly downfield, typically around 12 ppm, due to its acidic nature and participation in hydrogen bonding.[4] The hydroxyl proton is also expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The eight protons of the cyclopentane ring are chemically non-equivalent and will likely appear as a complex multiplet in the aliphatic region of the spectrum. The exact chemical shifts and multiplicities of these methylene protons would require higher-resolution 2D NMR techniques for complete assignment.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ) (ppm) | Assignment |
| ~180 | -COOH |
| ~70-80 | C-OH |
| ~20-40 | Cyclopentane -CH₂- |
Interpretation:
The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to resonate at the downfield end of the spectrum, around 180 ppm.[4] The quaternary carbon atom attached to the hydroxyl group (C-OH) will appear in the range of 70-80 ppm. The methylene carbons of the cyclopentane ring will give rise to signals in the aliphatic region, typically between 20 and 40 ppm. Due to the symmetry of the molecule, fewer than four distinct signals may be observed for the cyclopentyl ring carbons.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful and rapid technique for identifying the characteristic functional groups present in this compound.
IR Spectroscopy Methodology
The solid nature of this compound lends itself well to analysis using the KBr pellet method.[1][5]
Experimental Protocol: KBr Pellet Preparation for FTIR Analysis
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl and carbonyl groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3200 (broad) | O-H stretch | Alcohol |
| ~2950 | C-H stretch | Alkane |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1250 | C-O stretch | Carboxylic Acid/Alcohol |
Interpretation:
A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping with this will be the O-H stretching vibration of the alcohol group. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak at approximately 1700 cm⁻¹. The presence of C-H stretching vibrations from the cyclopentane ring will be observed around 2950 cm⁻¹. Finally, C-O stretching vibrations for both the carboxylic acid and the alcohol will be present in the fingerprint region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of this compound and offers insights into its structure through analysis of its fragmentation patterns.
Mass Spectrometry Methodology
Electron Ionization (EI) is a common technique for the mass spectrometric analysis of small organic molecules.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation Analysis
Key Predicted Fragment Ions:
-
m/z = 113: Loss of a hydroxyl radical (•OH) from the molecular ion.
-
m/z = 85: Loss of a carboxyl group (-COOH) from the molecular ion. This would be a significant peak due to the stability of the resulting cyclopentyl cation.
-
m/z = 45: The carboxyl group itself, [COOH]⁺.
Fragmentation Pathway Visualization:
Caption: Predicted EI-MS fragmentation of this compound.
Conclusion
The collective application of NMR, IR, and MS provides a robust and unequivocal confirmation of the structure of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the key hydroxyl and carboxylic acid functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation. This comprehensive spectroscopic analysis is fundamental for ensuring the quality and identity of this important synthetic intermediate, thereby supporting its application in pharmaceutical research and development.
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A Deep Dive into the Solubility of 1-Hydroxycyclopentanecarboxylic Acid: A Technical Guide for Researchers
In the landscape of pharmaceutical research and development, a profound understanding of a compound's physicochemical properties is paramount to its successful formulation and therapeutic application. Among these properties, solubility stands as a critical determinant of a drug's bioavailability, efficacy, and overall performance. This in-depth technical guide focuses on 1-Hydroxycyclopentanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, and explores the multifaceted nature of its solubility in a range of solvents. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies for assessing and predicting solubility.
Introduction to this compound
This compound (C₆H₁₀O₃, CAS No: 16841-19-3) is a white to off-white crystalline solid with a molecular weight of 130.14 g/mol .[1][2] Its structure, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group on a cyclopentane ring, imparts a unique combination of polarity and hydrogen bonding capabilities that significantly influence its solubility profile.[3] This compound serves as a valuable building block in organic synthesis, particularly in the preparation of pyridone-conjugated monobactam antibiotics with gram-negative activity.[4][5] Given its role in the synthesis of active pharmaceutical ingredients (APIs), a comprehensive understanding of its solubility is essential for optimizing reaction conditions, purification processes, and formulation strategies.
The Theoretical Framework of Solubility: Beyond "Like Dissolves Like"
The age-old axiom "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. This principle is governed by the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[6]
The solubility of this compound is primarily dictated by its ability to form hydrogen bonds and engage in dipole-dipole interactions. The hydroxyl and carboxylic acid groups are potent hydrogen bond donors and acceptors, making the molecule inherently polar.[3] Consequently, it is expected to exhibit greater solubility in polar solvents that can participate in these interactions.
Hansen Solubility Parameters (HSP): A Quantitative Approach to Predicting Solubility
To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) offer a more nuanced and quantitative framework.[5] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule, whether a solute or a solvent, can be characterized by a unique set of these three parameters, effectively defining a point for it in a three-dimensional "Hansen space." The principle underlying HSP is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.
Estimated Solubility of this compound
Due to the limited availability of experimental quantitative solubility data for this compound in a wide array of solvents, this guide utilizes the Hansen Solubility Parameter (HSP) approach to provide estimated solubility information. The HSP values for this compound have been calculated using a group contribution method, a widely accepted technique for estimating these parameters based on the molecule's functional groups.[7][8][9]
The calculated HSP values for this compound are presented in the table below, alongside the HSP values for a selection of common pharmaceutical solvents. The calculated distance (Ra) in Hansen space provides a predictive measure of solubility. A lower Ra value suggests a higher likelihood of good solubility.
| Solvent | Solvent Type | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Calculated Ra for this compound | Predicted Solubility |
| This compound (Calculated) | - | 17.0 | 10.0 | 15.0 | - | - |
| Water | Polar Protic | 15.5 | 16.0 | 42.3 | 28.1 | Low |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | 5.2 | High |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | 8.3 | Moderate |
| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 | 8.3 | Moderate |
| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 | 9.8 | Moderate-Low |
| Hexane | Non-Polar | 14.9 | 0.0 | 0.0 | 19.4 | Very Low |
| Toluene | Non-Polar | 18.0 | 1.4 | 2.0 | 16.1 | Very Low |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | 8.4 | Moderate |
Disclaimer: The solubility predictions are based on calculated Hansen Solubility Parameters and should be considered as estimations. Experimental verification is recommended for critical applications.
Experimental Determination of Solubility: A Practical Guide
While theoretical predictions are invaluable for initial screening, experimental determination remains the gold standard for obtaining accurate solubility data. The following protocols outline two widely accepted methods for this purpose.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
Causality Behind Experimental Choices:
-
Excess Solid: The presence of excess solid ensures that the solution remains saturated throughout the experiment, which is a prerequisite for determining equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.
-
Extended Agitation: This ensures that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
Equilibrium Solubility Method
This method is a variation of the shake-flask technique and is also widely used in pharmaceutical development.
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Introduction: The Scientific Context of 1-Hydroxycyclopentanecarboxylic Acid
An In-Depth Technical Guide to the Safe Handling of 1-Hydroxycyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 16841-19-3) is a valuable fine chemical intermediate, frequently employed in complex organic syntheses, particularly within the pharmaceutical and agrochemical industries.[1] Its structural features make it a key building block for creating more complex molecules, including novel antibiotic candidates.[2] As with any reactive chemical intermediate, a thorough and nuanced understanding of its hazard profile is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and emergency management of this compound, moving beyond rote compliance to foster a culture of intrinsic safety.
Section 1: Hazard Identification and Risk Profile
The foundation of safe handling is a comprehensive understanding of the potential hazards. This compound presents a multi-faceted risk profile that demands careful consideration. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized starting point for this assessment.
GHS Classification Summary
The compound is classified with the signal word "Danger" or "Warning" depending on the supplier and concentration, reflecting its significant potential for harm if mishandled.[3][4] The primary hazards are summarized in the table below.
| Hazard Class | Hazard Statement | Causality and Experimental Insight |
| Acute Toxicity, Oral (Category 3/4) | H301: Toxic if swallowed[5] / H302: Harmful if swallowed[4] | The carboxylic acid and hydroxyl functionalities can interact with physiological systems if ingested. The primary risk is systemic toxicity. The "Toxic" classification necessitates immediate medical attention upon ingestion, as even small quantities can be life-threatening.[6] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[4] | As a weak organic acid, the compound can disrupt the skin's lipid barrier, leading to inflammation, redness, and discomfort upon prolonged or repeated contact. This is a common characteristic of carboxylic acids. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[4][7] | The eyes are particularly vulnerable. Direct contact with the solid or dust can cause significant irritation, pain, and potential damage to the cornea due to the compound's acidic nature and physical properties. |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation[4] | Inhalation of airborne dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, sneezing, and inflammation. This is primarily a physical and chemical irritation response. |
Physical and Chemical Properties
Understanding the physical state and properties is crucial for anticipating its behavior in the laboratory environment.
| Property | Value | Implication for Handling |
| Appearance | Off-white to light brown solid[3] | As a solid, the primary exposure risk is through the generation of airborne dust during weighing and transfer. |
| Molecular Formula | C₆H₁₀O₃[4] | - |
| Molecular Weight | 130.14 g/mol [4][8] | - |
| Density | ~1.35 g/cm³[6] | - |
| pKa | Predicted around 4.05[3] | Indicates it is a weak organic acid, which is the basis for its irritant properties. |
| Solubility | Slightly soluble in water[3] | Spills may not be easily diluted with water. Organic solvents may be more effective for cleaning, but introduce their own hazards. |
Section 2: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety involves implementing engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize exposure. The following protocols are designed as a self-validating system to ensure operator safety.
Engineering Controls: The First Line of Defense
The primary objective is to contain the chemical at its source, preventing dust and vapors from entering the laboratory atmosphere.
-
Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood or a ventilated balance enclosure.[6] This is non-negotiable. The airflow will capture any generated dust, preventing inhalation.
-
Isolation: For larger-scale operations, glove boxes or other containment systems should be considered to fully isolate the material from the operator.
Standard Operating Procedure (SOP) for Handling
This step-by-step workflow is critical for ensuring procedural consistency and safety.
-
Preparation:
-
Designate a specific area within the fume hood for the handling procedure.
-
Ensure all necessary equipment (spatulas, weigh boats, containers) is clean, dry, and readily available.
-
Verify that an appropriate chemical spill kit and emergency eyewash/shower station are accessible and unobstructed.[9]
-
-
Donning PPE:
-
Wear appropriate PPE before entering the designated handling area. (See Section 2.3 for specifics).
-
-
Weighing and Transfer:
-
Post-Handling:
-
Carefully clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol), followed by water.
-
Dispose of all contaminated materials (weigh boats, gloves, wipes) in a clearly labeled hazardous waste container in accordance with institutional and local regulations.[10]
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then eye protection, then lab coat).
-
Wash hands thoroughly with soap and water after the procedure is complete.[10]
-
Caption: Risk assessment and control workflow for handling the compound.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the compound.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for tears or holes before use.[6] Double-gloving is recommended for extended procedures.
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield may be required if there is a significant risk of splashing.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Ensure that street clothes are fully covered.
-
Respiratory Protection: For situations where dust generation cannot be adequately controlled by ventilation (e.g., cleaning large spills), a full-face respirator with an appropriate particulate filter should be used.[6]
Section 3: Storage and Emergency Procedures
Proper storage is essential for maintaining chemical integrity and preventing accidents. A well-rehearsed emergency plan is critical for mitigating the consequences of an incident.
Storage Conditions
-
Container: Store in the original, tightly closed container.[6]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from sources of ignition.[3][6]
-
Incompatibilities: Store separately from strong oxidizing agents and strong bases, as these could trigger hazardous reactions.[10] The storage area should be clearly marked, and access restricted to authorized personnel.
Emergency Response Protocols
In the event of an exposure or spill, a rapid and correct response is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation develops or persists.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. [6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Call a poison control center or physician immediately.[3][5] The H301 "Toxic if swallowed" classification underscores the urgency of this situation.
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[6]
-
Clean the spill area thoroughly with a suitable solvent and then water.
-
Caption: Logical flow of first-aid responses to chemical exposure.
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The Versatile Virtuoso: 1-Hydroxycyclopentanecarboxylic Acid as a Cornerstone in Modern Organic Synthesis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of organic synthesis, certain molecular scaffolds emerge as exceptionally versatile building blocks, enabling the construction of complex architectures with efficiency and elegance. 1-Hydroxycyclopentanecarboxylic acid, a seemingly unassuming bifunctional molecule, is one such cornerstone. Its inherent stereochemistry and the orthogonal reactivity of its hydroxyl and carboxylic acid moieties provide a powerful platform for the synthesis of a diverse array of spirocyclic systems, intricate heterocycles, and pharmacologically significant molecules. This technical guide, born from extensive experience in synthetic applications, delves into the core utility of this compound, offering not just protocols, but a deeper understanding of the causality behind its synthetic transformations.
I. Foundational Knowledge: Physicochemical Properties and Safety
A thorough understanding of a building block's intrinsic properties is paramount for its effective and safe utilization in any synthetic endeavor.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 16841-19-3 |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 103-104 °C |
| Boiling Point | 136 °C at 25 Torr |
| pKa | ~4.05 |
| Solubility | Slightly soluble in water; soluble in many organic solvents |
Safety Profile: this compound is classified with a GHS signal word of 'Danger' and carries the hazard statement H301 (Toxic if swallowed). It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) prior to use.
II. The Genesis of a Building Block: Synthesis of this compound
The accessibility of a building block is a critical factor in its widespread adoption. A reliable and scalable synthesis of this compound is a prerequisite for its application in complex target-oriented synthesis. The most common and efficient laboratory-scale synthesis commences from cyclopentanone.
This synthetic pathway leverages the formation of a cyanohydrin, which is then protected in situ as a silyl ether. This transient protection facilitates purification and subsequent hydrolysis to the desired α-hydroxy acid.
An In-depth Technical Guide to 1-Hydroxycyclopentanecarboxylic Acid: From Historical Synthesis to a Key Building Block in Modern Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxycyclopentanecarboxylic acid, a seemingly unassuming small molecule, holds a significant place in the landscape of organic synthesis and medicinal chemistry. With the chemical formula C₆H₁₀O₃, this bifunctional molecule, featuring both a hydroxyl and a carboxylic acid group on a cyclopentane ring, serves as a versatile building block in the creation of more complex chemical entities.[1] Its true value, however, is most prominently realized in the innovative field of antibiotic development, particularly in the design of novel pyridone-conjugated monobactam antibiotics aimed at combating multidrug-resistant Gram-negative bacteria. This guide will provide a comprehensive overview of this compound, from its likely historical synthesis to its critical role in the development of next-generation antimicrobial agents.
I. The Genesis of a Molecule: A Look into the Historical Synthesis of this compound
While a singular, definitive publication marking the "discovery" of this compound remains elusive in historical records, its synthesis can be confidently inferred from the well-established principles of organic chemistry dating back to the late 19th and early 20th centuries. The most probable and historically significant route to this α-hydroxy acid is through the cyanohydrin reaction of cyclopentanone, followed by hydrolysis.
The cyanohydrin reaction, a nucleophilic addition of a cyanide anion to a carbonyl group, was a known and reliable method for the formation of α-hydroxy nitriles. The subsequent hydrolysis of the nitrile group to a carboxylic acid provided a straightforward pathway to α-hydroxy acids.
Likely Historical Synthesis Workflow: The Cyanohydrin Route
Caption: Probable historical synthesis of this compound.
Step-by-Step Protocol: Cyanohydrin Synthesis and Hydrolysis
-
Cyanohydrin Formation:
-
To a stirred solution of cyclopentanone in a suitable solvent (e.g., ethanol or water), a source of cyanide, such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., sodium cyanide, NaCN), is added.
-
If using an alkali metal cyanide, a mineral acid (e.g., HCl) is typically added to generate HCN in situ.
-
The reaction mixture is stirred, often at reduced temperatures to control the exothermic reaction, to yield 1-hydroxycyclopentanecarbonitrile.
-
-
Nitrile Hydrolysis:
-
The resulting cyanohydrin is then subjected to hydrolysis. This is typically achieved by heating the compound in the presence of a strong acid (e.g., aqueous sulfuric or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).
-
Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water.
-
Base-catalyzed hydrolysis involves the attack of a hydroxide ion on the nitrile carbon.
-
Upon completion of the hydrolysis and subsequent neutralization (if a basic hydrolysis was performed), this compound is isolated and purified.
-
This two-step, one-pot synthesis represents a highly efficient and historically significant method for the preparation of α-hydroxy carboxylic acids from readily available ketones.
II. A Modern Arsenal Against Resistance: The Role of this compound in Drug Development
The contemporary significance of this compound is intrinsically linked to the urgent global challenge of antibiotic resistance. This molecule has emerged as a key reagent in the synthesis of a new class of antibiotics: pyridone-conjugated monobactams . These innovative drugs are designed as "Trojan horse" antibiotics, also known as siderophore-drug conjugates, which cleverly exploit the iron uptake systems of bacteria to gain entry into the cell and exert their antibacterial effect.
Gram-negative bacteria are notoriously difficult to treat due to their protective outer membrane. To acquire essential nutrients like iron, they have evolved sophisticated transport systems that recognize and internalize iron-chelating molecules called siderophores. By attaching a siderophore-mimicking moiety, such as a hydroxypyridone, to an antibiotic, the drug can be actively transported into the bacterial cell, bypassing traditional resistance mechanisms like efflux pumps.
The Structural Significance of this compound
In the context of pyridone-conjugated monobactams, this compound serves as a crucial linker or spacer element. Its bifunctional nature allows it to be incorporated into the complex molecular architecture of these antibiotics, connecting the siderophore mimic to the monobactam core. The cyclopentyl ring provides a rigid and defined spatial orientation, which can be critical for the molecule's ability to be recognized and transported by bacterial siderophore receptors.
Illustrative Application: Synthesis of Pyridone-Conjugated Monobactam Antibiotics
While specific, publicly available synthetic routes for commercial antibiotics are often proprietary, the general scheme for the incorporation of this compound can be conceptualized as follows:
Caption: Conceptual workflow for the synthesis of a siderophore-monobactam conjugate.
Key Synthetic Steps:
-
Activation of this compound: The carboxylic acid group of this compound is typically activated to facilitate amide bond formation. This can be achieved using standard peptide coupling reagents.
-
Coupling to the Siderophore Mimic: The activated linker is then reacted with the hydroxypyridone moiety to form a stable conjugate.
-
Coupling to the Monobactam Core: The remaining functional group on the linker-siderophore conjugate (often the hydroxyl group of the original this compound, which may be further functionalized) is then coupled to the monobactam antibiotic core.
This modular approach allows for the synthesis of a variety of antibiotic conjugates with different siderophore mimics and monobactam cores, enabling the exploration of structure-activity relationships and the optimization of antibacterial potency and spectrum.
III. Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molar Mass | 130.14 g/mol |
| Melting Point | 103-104 °C |
| Boiling Point | 136 °C (at 25 Torr) |
| Density | 1.350 g/cm³ |
| pKa | ~4.05 (Predicted) |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Conclusion
This compound, a molecule with humble synthetic origins rooted in classic organic reactions, has transitioned into a sophisticated and vital tool in the modern fight against antibiotic resistance. Its unique structural features and bifunctionality make it an ideal component in the design of "Trojan horse" antibiotics, which represent a promising strategy for overcoming the formidable defenses of Gram-negative bacteria. For researchers and scientists in drug development, a thorough understanding of the synthesis, properties, and applications of this compound is essential for the continued innovation of life-saving antimicrobial therapies. The journey of this molecule from a likely laboratory curiosity to a key player in medicinal chemistry underscores the enduring power of fundamental organic synthesis in addressing contemporary healthcare challenges.
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An In-depth Technical Guide to 1-Hydroxycyclopentanecarboxylic Acid and its Common Derivatives
Introduction: The Strategic Value of the Cyclopentane Scaffold in Molecular Design
The cyclopentane ring, a fundamental carbocyclic structure, represents a cornerstone in the design of bioactive molecules. Its unique conformational properties, offering a blend of rigidity and flexibility, make it a privileged scaffold in medicinal chemistry and agrochemical research.[1] This guide provides an in-depth technical exploration of 1-hydroxycyclopentanecarboxylic acid, a key building block that embodies the synthetic versatility of the cyclopentane motif. We will delve into the synthesis of this parent compound and its principal derivatives—esters and amides—elucidating the chemical principles that underpin these transformations. Furthermore, we will examine the applications of these molecules, with a particular focus on their role in the development of novel therapeutic agents and crop protection solutions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this compound and its derivatives.
The Core Moiety: this compound
This compound (CAS 16841-19-3) is a white to off-white solid at room temperature.[2] Its structure, featuring both a hydroxyl and a carboxylic acid functional group on a five-membered ring, provides a versatile platform for a wide range of chemical modifications.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C6H10O3 | [4] |
| Molecular Weight | 130.14 g/mol | [4] |
| Melting Point | 103-104 °C | [5] |
| pKa | ~4.05 (Predicted) | [5] |
| Solubility | Slightly soluble in water | [2] |
| Appearance | Off-white to light brown solid | [2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the hydrolysis of a cyanohydrin precursor derived from cyclopentanone. This multi-step process is a robust and scalable method for producing the target molecule.
Caption: Synthesis of this compound from Cyclopentanone.
This protocol is adapted from established procedures for the hydrolysis of cyanohydrins.[6]
-
Step 1: Formation of 1-((trimethylsilyl)oxy)cyclopentane-1-carbonitrile.
-
Rationale: The reaction of cyclopentanone with trimethylsilyl cyanide provides a protected cyanohydrin intermediate. The trimethylsilyl group is a good protecting group for the hydroxyl function and facilitates the reaction.
-
Procedure: To a stirred solution of cyclopentanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen). After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-process Control: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
-
Step 2: Hydrolysis to this compound.
-
Rationale: Acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid is a classic and effective transformation. The use of a strong acid like hydrochloric acid in acetic acid provides the necessary conditions for this conversion.[6] The acidic conditions also cleave the trimethylsilyl protecting group.
-
Procedure: Dissolve the crude 1-((trimethylsilyl)oxy)cyclopentane-1-carbonitrile (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid (1:1 v/v).[6] Heat the solution at 80 °C for 4 hours.[6]
-
In-process Control: The progress of the hydrolysis can be monitored by TLC or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the product.
-
-
Step 3: Isolation and Purification.
-
Rationale: A simple work-up procedure involving concentration and precipitation is often sufficient to isolate the product in high purity.
-
Procedure: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents. The resulting residue is the crude this compound, which can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary. The product is typically obtained as a white solid.[6]
-
Common Derivatives and Their Synthesis
The presence of both a hydroxyl and a carboxylic acid group allows for the straightforward synthesis of a variety of derivatives, primarily esters and amides. These derivatives are of significant interest in drug discovery and agrochemical development due to their altered physicochemical properties and biological activities.
Caption: Common Derivatization Pathways of this compound.
Ester Derivatives: A Case Study of Spiromesifen
Esterification of this compound is a common strategy to modify its properties. A prominent example of a commercially successful derivative is the insecticide and acaricide, spiromesifen.
The ethyl ester of this compound is a key intermediate in the synthesis of spiromesifen.
-
Detailed Experimental Protocol:
-
Rationale: Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a direct and efficient method for synthesizing esters. Concentrated sulfuric acid is a common and effective catalyst for this reaction.
-
Procedure: To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid. Stir the reaction mixture at reflux for 4-6 hours.
-
In-process Control: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting carboxylic acid.
-
Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 1-hydroxycyclopentanecarboxylate. The product can be purified by column chromatography on silica gel if necessary.
-
Spiromesifen is a potent insecticide and acaricide that acts by inhibiting lipid biosynthesis in target pests.[7] Specifically, it targets the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the fatty acid synthesis pathway.[8]
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A Theoretical Investigation into the Stability of 1-Hydroxycyclopentanecarboxylic Acid: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive theoretical framework for assessing the stability of 1-Hydroxycyclopentanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and computational methodologies required to predict and understand the decomposition pathways of this important chemical entity. By elucidating the causality behind theoretical choices, this guide serves as a self-validating system for conducting robust computational analyses.
Introduction to this compound: A Molecule of Interest
This compound, with the molecular formula C₆H₁₀O₃, is a versatile organic compound.[1][2] It serves as a crucial reagent in the synthesis of various chemical compounds, including pyridone-conjugated monobactam antibiotics that exhibit gram-negative activity.[3] Its structure, featuring a hydroxyl and a carboxylic acid group on the same carbon of a cyclopentane ring, presents unique stereochemical and reactive properties.[2] Understanding the intrinsic stability of this molecule is paramount for its application in pharmaceutical synthesis and for defining its storage and handling conditions.
The Imperative for Theoretical Stability Analysis
Before embarking on extensive experimental trials, theoretical and computational studies offer an invaluable in-silico platform to probe the stability of a molecule. These studies provide deep mechanistic insights into potential decomposition pathways, reaction kinetics, and thermodynamics. For a molecule like this compound, theoretical analysis can predict its susceptibility to degradation under various conditions, thereby guiding experimental design and preventing unforeseen reactivity. This proactive approach is a cornerstone of modern, efficient drug development and chemical process optimization.
A Proposed Framework for Theoretical Stability Assessment
This section details a robust computational workflow designed to investigate the stability of this compound. The choice of methods and parameters is justified to ensure scientific rigor and reproducibility.
Computational Methodology: A Step-by-Step Protocol
A multi-faceted approach employing quantum chemical calculations is proposed to thoroughly investigate the stability of this compound.
Protocol 1: Computational Stability Analysis Workflow
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Geometry Optimization: Perform geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X for good balance of accuracy and computational cost) and a Pople-style basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure and intramolecular interactions.
-
Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Identification of Decomposition Pathways:
-
Decarboxylation: As a carboxylic acid, the most probable decomposition route is decarboxylation, leading to the formation of cyclopentanol and carbon dioxide.[4][5] This pathway is often facilitated by heat.[6]
-
Dehydration: The presence of a hydroxyl group suggests the possibility of dehydration to form an unsaturated carboxylic acid.
-
-
Transition State (TS) Searching: For each proposed decomposition pathway, locate the transition state structure using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.
-
TS Verification: Perform a frequency analysis on the located transition state to confirm it is a first-order saddle point (i.e., has exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency should represent the reaction coordinate of the decomposition.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To ensure the located transition state connects the reactant (this compound) to the desired products of decomposition, perform IRC calculations in both the forward and reverse directions from the transition state.
-
Calculation of Activation Energies: The activation energy (ΔG‡) for each decomposition pathway can be calculated as the difference in Gibbs free energy between the transition state and the reactant. This value is critical for determining the kinetic stability of the molecule.
-
Solvent Effects: To model the stability in a more realistic environment, incorporate solvent effects using a continuum solvation model like the Polarizable Continuum Model (PCM).
Caption: A generalized workflow for the computational stability analysis of this compound.
Potential Decomposition Pathways and Their Mechanistic Underpinnings
Decarboxylation: A Thermally Driven Process
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂).[4] While this reaction can be slow for many carboxylic acids, it can be accelerated by the presence of a beta-carbonyl group.[5][7][8] In the case of this compound, although not a beta-keto acid, the presence of the alpha-hydroxyl group and the cyclic structure may influence the energetics of decarboxylation. The reaction proceeds through a cyclic transition state.[5]
Caption: Proposed decarboxylation pathway of this compound.
Dehydration: An Alternative Degradation Route
The elimination of a water molecule from this compound would lead to the formation of cyclopent-1-ene-1-carboxylic acid. This reaction is typically acid-catalyzed and involves the protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then eliminates a proton to form the double bond.
Interpreting Computational Data: A Guide to Stability Prediction
The primary outputs of the proposed computational study will be thermodynamic and kinetic data.
| Parameter | Significance for Stability |
| Gibbs Free Energy of Reaction (ΔG_rxn) | A negative value indicates that the decomposition is thermodynamically favorable (spontaneous). |
| Activation Energy (ΔG‡) | A high activation energy suggests that the molecule is kinetically stable, as a significant amount of energy is required to initiate decomposition. |
| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. Lower BDE for key bonds (e.g., C-C bond of the carboxyl group) can indicate a point of instability. |
A comprehensive analysis of these parameters will provide a detailed picture of the stability of this compound. For instance, a high activation barrier for decarboxylation would suggest that the compound is stable under thermal stress.
The Role of the Molecular Environment: Solvent and Substituent Effects
The stability of this compound can be significantly influenced by its environment.
-
Solvent Effects: Polar solvents can stabilize charged intermediates and transition states, potentially lowering the activation energy for certain decomposition pathways. The use of a PCM in the computational model will account for these effects.
-
Substituent Effects: The addition of electron-withdrawing or electron-donating groups to the cyclopentane ring could alter the electronic properties of the molecule, thereby impacting its stability. A systematic computational study of substituted analogues could provide valuable structure-stability relationships.
Experimental Validation: Bridging Theory and Practice
The predictions from the theoretical studies should ideally be validated through experimental techniques.
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the onset temperature of thermal decomposition.[9]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about the temperature at which decarboxylation (loss of CO₂) or dehydration (loss of H₂O) occurs.
-
Isothermal Stability Studies: Storing the compound at various temperatures and monitoring its degradation over time using techniques like High-Performance Liquid Chromatography (HPLC) can provide experimental kinetic data to compare with the calculated activation energies.
Conclusion: A Roadmap for Understanding Stability
This guide has outlined a comprehensive theoretical framework for investigating the stability of this compound. By employing rigorous computational methodologies, researchers can gain a deep, mechanistic understanding of its potential decomposition pathways. This knowledge is crucial for optimizing its synthesis, formulation, and storage, particularly in the context of its application in drug development. The synergy between theoretical predictions and experimental validation will ultimately lead to a more complete and robust understanding of the chemical behavior of this important molecule.
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Acidity and pKa of 1-Hydroxycyclopentanecarboxylic acid
An In-depth Technical Guide to the Acidity and pKa of 1-Hydroxycyclopentanecarboxylic Acid
Abstract
This compound is an α-hydroxy acid (AHA) featuring a cyclopentyl backbone. As with other members of the AHA family, its acidity is significantly influenced by the presence of the α-hydroxyl group adjacent to the carboxylic acid moiety. This guide provides a detailed examination of the theoretical principles governing its acidity, including inductive effects and the critical role of intramolecular hydrogen bonding in stabilizing the carboxylate conjugate base. We present established methodologies for the experimental determination of its acid dissociation constant (pKa), focusing on potentiometric titration and UV-Vis spectrophotometry. This document is intended for researchers and professionals in chemistry and drug development, offering both a robust theoretical framework and actionable experimental protocols for the precise characterization of this and similar molecules.
Introduction: The Significance of α-Hydroxy Acids
α-Hydroxy acids (AHAs) are a class of carboxylic acids characterized by a hydroxyl group on the carbon atom immediately adjacent (the α-position) to the carboxyl group.[1] This structural motif is found in numerous naturally occurring and synthetic compounds of significant interest in the cosmetic, pharmaceutical, and chemical industries.[2][3] Well-known examples include glycolic acid, lactic acid, and citric acid.[1] Their utility often stems from their unique acidity and chemical reactivity.
This compound (C₆H₁₀O₃) is a member of this class, incorporating a five-membered carbocyclic ring.[4] Its structure presents a constrained conformation that influences the interplay of functional groups. Understanding its acidity, quantified by the pKa value, is fundamental for its application in synthesis, formulation, and biological contexts, as the ionization state of a molecule dictates properties such as solubility, reactivity, and bioavailability.[5][6] This guide delves into the factors that determine its acidity and the precise methods for its measurement.
Theoretical Framework: Factors Governing Acidity
The acidity of any carboxylic acid is defined by the equilibrium of its dissociation in a solvent, typically water:
R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺
The acid dissociation constant (Ka) is the equilibrium constant for this reaction, and its negative logarithm, the pKa, is the conventional scale for expressing acid strength.[7] A lower pKa value signifies a stronger acid.
Foundational Acidity of Carboxylic Acids
Carboxylic acids are significantly more acidic than alcohols (pKa ~16-18) primarily due to the resonance stabilization of the carboxylate anion (R-COO⁻).[8][9] Upon deprotonation, the negative charge is delocalized across both oxygen atoms, spreading the charge and stabilizing the conjugate base.[9] This stabilization favors the dissociation of the proton, resulting in typical pKa values around 4-5 for simple alkyl carboxylic acids.[10]
The Influence of the α-Hydroxy Group
This compound, as an AHA, is a stronger acid than its non-hydroxylated counterpart, cyclopentanecarboxylic acid. This enhanced acidity is attributed to two primary electronic effects that stabilize the carboxylate conjugate base.
-
Inductive Effect: The oxygen atom of the α-hydroxyl group is highly electronegative. It exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds, pulling electron density away from the carboxylate group.[9][11] This dispersal of the negative charge on the conjugate base increases its stability, thereby strengthening the acid.[8]
-
Intramolecular Hydrogen Bonding: Upon deprotonation of the carboxylic acid, the resulting carboxylate anion can be further stabilized by the formation of an intramolecular hydrogen bond with the adjacent α-hydroxyl group.[2] The hydrogen of the hydroxyl group acts as a donor, and one of the carboxylate oxygens acts as an acceptor, forming a stable five-membered ring structure. This internal solvation stabilizes the conjugate base, shifting the equilibrium towards dissociation and lowering the pKa.[12][13] This effect is a hallmark of α-hydroxy acids and a major contributor to their enhanced acidity.
Based on computational predictions, the pKa of this compound is estimated to be approximately 4.05 .[6][14][15] This value reflects the combined influence of the inductive and hydrogen-bonding effects.
Experimental pKa Determination
While computational predictions provide a valuable estimate, the definitive pKa of a compound must be determined experimentally. The ionization constant is a critical parameter that can be influenced by factors such as solvent, temperature, and ionic strength.[16] Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely adopted methods for this purpose.[17][18]
Method 1: Potentiometric Titration
Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.[18][19] The pKa is determined from the resulting titration curve. The point at which half of the acid has been neutralized (the half-equivalence point) corresponds to the point of minimum slope change on the curve, where pH = pKa according to the Henderson-Hasselbalch equation.[20]
-
Instrument Calibration: Calibrate a pH meter using at least two, and preferably three, standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[21]
-
Solution Preparation:
-
Titrant: Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Analyte: Accurately weigh a sample of this compound and dissolve it in deionized, degassed water to create a solution of known concentration (e.g., 1-10 mM).[5][21]
-
Ionic Strength: Add a neutral salt, such as potassium chloride (KCl), to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[21]
-
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a reaction vessel equipped with a magnetic stirrer.[5]
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[21]
-
-
Titration Procedure:
-
If necessary, add a small amount of standardized 0.1 M HCl to lower the initial pH to ~2.0 to ensure the titration starts with the fully protonated species.[5]
-
Begin the titration by adding small, precise increments of the standardized NaOH titrant.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue adding titrant until the pH reaches ~12.0, well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point, which is the inflection point of the curve (the point of maximum slope). This can be found visually or by calculating the first or second derivative of the curve.
-
The pKa is the pH value at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).[20]
-
-
Validation: Perform the titration in triplicate to ensure reproducibility. Calculate the average pKa and the standard deviation.[21]
Caption: Workflow for pKa determination via potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is applicable if the protonated (acidic) and deprotonated (basic) forms of the molecule have different ultraviolet or visible light absorption spectra.[18][22] The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.[16]
-
Preliminary Scans:
-
Prepare two solutions of this compound at a fixed concentration (e.g., 0.1-0.2 mM).[22]
-
Adjust one solution to a highly acidic pH (e.g., pH < 2) where the compound is fully protonated (HA).
-
Adjust the other solution to a highly basic pH (e.g., pH > 10) where the compound is fully deprotonated (A⁻).
-
Scan both solutions across the UV range (e.g., 200-400 nm) to determine the absorption spectra of the pure HA and A⁻ species and identify the wavelength(s) of maximum absorbance difference.
-
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of ±1.5 pH units around the expected pKa (e.g., from pH 2.5 to 5.5). The buffer components should not absorb light in the wavelength range of interest.[16]
-
Sample Preparation: Prepare a set of samples by dissolving the compound at the same fixed concentration used in Step 1 into each of the prepared buffer solutions.
-
Absorbance Measurement:
-
Set the spectrophotometer to the analytical wavelength identified in Step 1.
-
Measure the absorbance of each buffered sample, as well as the fully acidic (A_HA) and fully basic (A_A⁻) solutions.
-
-
Data Analysis:
-
For each buffered sample, the ratio of the deprotonated to protonated species can be calculated from the measured absorbances (A) using the following equation: [A⁻]/[HA] = (A - A_HA) / (A_A⁻ - A)
-
The pKa is then determined by plotting the pH of each buffer (y-axis) against log([A⁻]/[HA]) (x-axis).
-
According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), this plot should yield a straight line. The y-intercept of this line (where log([A⁻]/[HA]) = 0) is the pKa of the compound.[23]
-
-
Validation: Ensure the linearity of the Henderson-Hasselbalch plot (R² > 0.99) and repeat measurements to confirm the result.
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Summary of Acidity Data
The table below summarizes the predicted pKa for this compound alongside experimentally determined values for related, structurally simpler α-hydroxy acids for comparative context.
| Compound | Structure | pKa Value | Reference Type |
| This compound | C₅H₈(OH)(COOH) | ~4.05 | Predicted |
| Glycolic Acid | CH₂(OH)COOH | 3.83 | Experimental |
| Lactic Acid | CH₃CH(OH)COOH | 3.86 | Experimental |
| Mandelic Acid | C₆H₅CH(OH)COOH | 3.41 | Experimental |
Note: Experimental values for reference compounds are widely cited in chemical literature.
The predicted pKa of ~4.05 for this compound is consistent with the values for other α-hydroxy acids, which are notably lower (more acidic) than that of a typical carboxylic acid like acetic acid (pKa = 4.76).
Conclusion
The acidity of this compound is a defining feature of its chemical identity, with a predicted pKa of approximately 4.05. This acidity is significantly enhanced compared to non-hydroxylated analogs, a characteristic trait of α-hydroxy acids. This enhancement arises from a combination of the electron-withdrawing inductive effect of the α-hydroxyl group and, crucially, the stabilization of the conjugate base through intramolecular hydrogen bonding. For drug development professionals and research scientists, the precise experimental determination of this value using robust methods like potentiometric titration or spectrophotometry is essential. An accurate pKa is critical for predicting a molecule's behavior in physiological environments, designing effective formulations, and controlling its reactivity in synthetic pathways.
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- University of the West Indies at Mona. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
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A Comprehensive Guide to 1-Hydroxycyclopentanecarboxylic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxycyclopentanecarboxylic acid (CAS No. 16841-19-3) is a polyfunctional organic compound of significant interest in synthetic and medicinal chemistry.[1][2] Its rigid, cyclic scaffold combined with hydroxyl and carboxylic acid functionalities makes it a valuable building block for complex molecular architectures, particularly in the pharmaceutical industry.[2][3] This guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthetic routes, and its critical role as a precursor in the development of advanced antibiotics.
PART 1: Nomenclature and Identification: A Multifaceted Identity
In chemical literature and commercial databases, this compound is referenced by a variety of names and identifiers. A clear understanding of this synonymy is crucial for efficient literature searching and material procurement.
The systematic IUPAC name for this compound is 1-hydroxycyclopentane-1-carboxylic acid .[1] However, several other names are commonly encountered.
Common Synonyms and Identifiers:
| Synonym Type | Examples | Source(s) |
| Systematic Variants | 1-Hydroxy-1-cyclopentanecarboxylic acid, Cyclopentanecarboxylic acid, 1-hydroxy- | [1] |
| Registry Numbers | CAS No: 16841-19-3 | [1][4] |
| EC No: 675-134-1 | [1] | |
| UNII: 468D8R6F8N | [1] | |
| Development/Screening Codes | NSC 64727, NSC 64918, CB 1693 | [1] |
| Database Identifiers | PubChem CID: 117177 | [1] |
| MDL Number: MFCD00045414 | [4] |
The following diagram illustrates the relationship between the primary IUPAC name and its most common synonyms and identifiers, providing a clear map for navigating its various appellations.
Caption: Logical map of names and identifiers for the core compound.
PART 2: Physicochemical and Spectroscopic Properties
Understanding the physical and spectral properties of this compound is essential for its handling, characterization, and use in synthesis.
Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₃ | [1][4] |
| Molecular Weight | 130.14 g/mol | [4] |
| Appearance | Off-white to light brown solid | |
| Melting Point | 103-104 °C | |
| Boiling Point | 136 °C (at 25 Torr) | |
| pKa (Predicted) | ~4.05 | |
| Solubility | Slightly soluble in water |
Spectroscopic Data Summary:
While full spectral data requires direct analysis, the expected ¹H and ¹³C NMR chemical shifts are summarized below based on the compound's structure. These values are indicative and serve as a guide for characterization.
| ¹H NMR | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Protons | H₂ (α to C=O) | ~2.0 - 2.2 | Multiplet |
| Protons | H₃ (β to C=O) | ~1.7 - 1.9 | Multiplet |
| Protons | OH (hydroxyl) | Variable (broad singlet) | Broad s |
| Protons | OH (carboxyl) | > 10 (broad singlet) | Broad s |
| ¹³C NMR | Assignment | Expected Chemical Shift (δ, ppm) |
| Carbon | C=O (carboxyl) | ~175 - 180 |
| Carbon | C-OH (quaternary) | ~75 - 85 |
| Carbon | CH₂ (α to C=O) | ~35 - 45 |
| Carbon | CH₂ (β to C=O) | ~20 - 30 |
PART 3: Synthesis Protocol and Mechanistic Insights
The most common and efficient laboratory synthesis of this compound proceeds via the hydrolysis of a cyanohydrin intermediate derived from cyclopentanone. This two-step process is reliable and scalable.
Experimental Workflow: From Cyclopentanone to Final Product
The overall transformation can be visualized as a two-stage process: formation of a protected cyanohydrin, followed by acid-catalyzed hydrolysis.
Caption: Two-step synthesis of the target compound from cyclopentanone.
Detailed Step-by-Step Protocol
This protocol is adapted from methodologies reported in the patent literature (WO2013/96771).[5]
Step 1: Synthesis of 1-((trimethylsilyl)oxy)cyclopentane-1-carbonitrile
-
Reaction Setup: To a solution of cyclopentanone (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN, ~1.1 equiv) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalysis: Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), to initiate the reaction.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours (typically 2-4 h). The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the solvent and excess TMSCN, yielding the crude silylated cyanohydrin, which is often used in the next step without further purification.
-
Causality Insight: The use of TMSCN instead of HCN is a critical safety and efficiency choice. TMSCN is less volatile and toxic than HCN. The trimethylsilyl group protects the hydroxyl intermediate, preventing side reactions and facilitating a clean subsequent hydrolysis. The Lewis acid catalyst activates the carbonyl group of cyclopentanone, accelerating the nucleophilic attack by the cyanide.[6][7]
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude 1-((trimethylsilyl)oxy)cyclopentane-1-carbonitrile (1.0 equiv) in glacial acetic acid.
-
Hydrolysis: Add concentrated hydrochloric acid to the solution.
-
Heating: Heat the reaction mixture to approximately 80 °C and maintain for 4-6 hours.[5]
-
Isolation: After cooling, the mixture is concentrated under reduced pressure to remove the acetic acid and HCl.
-
Purification: The resulting solid residue is the crude this compound. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
-
Causality Insight: The harsh acidic conditions are necessary to hydrolyze the stable nitrile (C≡N) group to a carboxylic acid and simultaneously cleave the silyl ether protecting group.[8][9] The reaction proceeds through a protonated nitrile intermediate, which undergoes nucleophilic attack by water, leading to an amide intermediate that is further hydrolyzed to the carboxylic acid.
PART 4: Application in Drug Development - A Key Siderophore Fragment
This compound is a crucial reagent in the synthesis of advanced pyridone-conjugated monobactam antibiotics .[3] These novel therapeutic agents are designed to combat multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae.[10][11]
The core strategy involves using the bacteria's own iron uptake system to facilitate drug entry. The antibiotic is attached to a siderophore—a molecule that bacteria secrete to chelate iron. The bacterium actively transports the siderophore-antibiotic conjugate into the cell, effectively tricking it into importing its own poison. This "Trojan Horse" approach is a powerful strategy to overcome permeability-based resistance mechanisms.[12]
The 1-hydroxycyclopentyl-carbonyl moiety, derived from our title compound, serves as a key linker or component of the siderophore mimic. Its structure is integral to the recognition and transport of the conjugate by bacterial siderophore receptors like PiuA and PirA in P. aeruginosa.[10]
Caption: Role of the compound in a "Trojan Horse" antibiotic strategy.
Conclusion
This compound is more than a simple fine chemical; it is a versatile and enabling tool for the advanced synthetic chemist. Its well-defined structure, accessible synthesis, and crucial role in the development of next-generation antibiotics underscore its importance. For researchers in drug development, a thorough understanding of this compound's properties and reactivity is essential for leveraging its potential in creating novel therapeutics to combat the growing threat of antibiotic resistance.
References
- Zaniewski, R. P., et al. (2013). Pyridone-Conjugated Monobactam Antibiotics with Gram-Negative Activity. Journal of Medicinal Chemistry, 56(13), 5496–5510. [Link]
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- Chemistry LibreTexts. (2023). Cyanohydrins.
- Figshare. (2013). Pyridone-Conjugated Monobactam Antibiotics with Gram-Negative Activity. Journal of Medicinal Chemistry.
- YouTube. (2020). Cyanohydrin formation and hydrolysis.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Hydroxycyclopentanecarboxylic Acid from Cyclopentanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 1-Hydroxycyclopentanecarboxylic Acid
This compound is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of a variety of more complex molecules. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group on a cyclic scaffold, makes it a versatile precursor for pharmaceutical agents and other fine chemicals. Notably, it is a reagent used in the preparation of pyridone-conjugated monobactam antibiotics with gram-negative activity.[1] This guide provides a detailed, two-step synthetic protocol starting from the readily available cyclopentanone, with in-depth explanations of the underlying chemistry and safety considerations.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from cyclopentanone is efficiently achieved through a two-step process:
-
Cyanohydrin Formation: Nucleophilic addition of a cyanide ion to cyclopentanone to form 1-hydroxycyclopentanecarbonitrile.
-
Hydrolysis: Conversion of the nitrile group of the cyanohydrin intermediate to a carboxylic acid.
This robust methodology is widely applicable and provides good yields of the target molecule.
PART 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile (Cyanohydrin Formation)
The initial step involves the formation of a cyanohydrin through the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of cyclopentanone.[2] This reaction is reversible, but for unhindered ketones like cyclopentanone, the equilibrium favors the product.[3]
Reaction Mechanism: Nucleophilic Addition
The cyanide ion (CN⁻), a potent nucleophile, attacks the carbonyl carbon of cyclopentanone. This leads to the breaking of the carbon-oxygen pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by a weak acid like HCN, yields the cyanohydrin product.[4]
Diagram of the Reaction Mechanism
Caption: Mechanism of Cyanohydrin Formation from Cyclopentanone.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopentanone | 84.12 | 21.0 g (22.2 mL) | 0.25 |
| Sodium Cyanide (NaCN) | 49.01 | 13.5 g | 0.275 |
| Sulfuric Acid (conc.) | 98.08 | 13.6 g (7.4 mL) | 0.138 |
| Diethyl Ether | - | As needed | - |
| Water | - | As needed | - |
Instrumentation:
-
Three-necked round-bottom flask (500 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Mixture: To the flask, add a solution of sodium cyanide (13.5 g, 0.275 mol) in 50 mL of water.
-
Addition of Cyclopentanone: Add cyclopentanone (21.0 g, 0.25 mol) to the sodium cyanide solution and commence vigorous stirring.
-
Cooling: Cool the reaction mixture to 10-15°C using an ice-water bath.
-
Acidification: Slowly add concentrated sulfuric acid (13.6 g, 0.138 mol) dropwise from the dropping funnel over a period of approximately 1.5 hours, ensuring the temperature of the reaction mixture does not exceed 20°C. This in-situ generation of HCN is a safer alternative to handling liquid HCN directly.
-
Reaction Completion: After the addition of sulfuric acid is complete, continue to stir the mixture for an additional 2 hours at room temperature.
-
Work-up:
-
Separate the two layers of the reaction mixture.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic layers (the initial organic layer and the ether extracts) and wash them with 50 mL of water.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude 1-hydroxycyclopentanecarbonitrile as an oil. This intermediate is often used in the next step without further purification.
PART 2: Synthesis of this compound (Hydrolysis)
The second and final step is the hydrolysis of the nitrile group of 1-hydroxycyclopentanecarbonitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[5][6] Here, we detail an acid-catalyzed hydrolysis.
Reaction Mechanism: Acid-Catalyzed Hydrolysis
The hydrolysis of a nitrile to a carboxylic acid in the presence of acid is a multi-step process. Initially, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. Water then acts as a nucleophile, attacking this carbon. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[7]
Diagram of the Overall Workflow
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 1-Hydroxycyclopentanecarbonitrile (crude) | 111.14 | From previous step |
| Hydrochloric Acid (conc.) | 36.46 | 75 mL |
| Water | - | As needed |
| Toluene | - | For recrystallization |
Instrumentation:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and flask
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a fume hood, place the crude 1-hydroxycyclopentanecarbonitrile into a 250 mL round-bottom flask.
-
Addition of Acid: Add 75 mL of concentrated hydrochloric acid to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue heating under reflux for 4 hours. During this time, the nitrile will hydrolyze, and ammonium chloride will precipitate.
-
Cooling and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to maximize the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Washing: Wash the collected solid with a small amount of cold water to remove any remaining ammonium chloride.
-
Purification by Recrystallization:
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot toluene to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold toluene.
-
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molar Mass | 130.14 g/mol [8][9] |
| Appearance | White to off-white solid[9] |
| Melting Point | 103-104 °C[9] |
| Boiling Point | 136 °C at 25 Torr[9] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the cyclopentyl ring protons and the hydroxyl and carboxylic acid protons. The exact chemical shifts will be dependent on the solvent used.[8]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic acid carbon, the quaternary carbon bearing the hydroxyl group, and the carbons of the cyclopentyl ring.[8]
-
FTIR (KBr): The infrared spectrum will exhibit a broad O-H stretching band for the carboxylic acid (typically around 2500-3300 cm⁻¹), a strong C=O stretching absorption for the carbonyl group (around 1700-1725 cm⁻¹), and a C-O stretching band.[2][8][10]
Safety and Handling Precautions
EXTREME CAUTION: CYANIDE HAZARDS
This synthesis involves the use of sodium cyanide and the in-situ generation of hydrogen cyanide (HCN), both of which are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[11]
-
Engineering Controls: All manipulations involving cyanide salts and the cyanohydrin formation reaction MUST be performed in a properly functioning chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (or a face shield), and chemical-resistant gloves (double gloving is recommended).[11]
-
Acid Incompatibility: Never mix cyanide salts with acid outside of a controlled reaction setup, as this will rapidly release highly toxic and flammable hydrogen cyanide gas.[8][11]
-
Waste Disposal: All cyanide-containing waste must be segregated and disposed of as hazardous waste according to institutional and regulatory guidelines. Do not mix cyanide waste with acidic waste streams.[8]
-
Emergency Procedures: Be familiar with your institution's emergency procedures for cyanide exposure. An emergency plan should be in place before starting any work with cyanides. In case of accidental exposure, seek immediate medical attention.[8]
References
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- University of Illinois Division of Research Safety. Cyanides. [Link]
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High-Yield Synthesis of 1-Hydroxycyclopentanecarboxylic Acid: An Application Note
Abstract
This application note provides a detailed, high-yield, and scalable two-step protocol for the synthesis of 1-Hydroxycyclopentanecarboxylic acid, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] The synthesis proceeds via the formation of a cyclopentanone cyanohydrin intermediate, followed by acidic hydrolysis. This document outlines the complete methodology, including reagent specifications, step-by-step procedures, safety protocols, and expected outcomes. The protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible method for obtaining the target compound with high purity.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a hydroxyl group and a carboxylic acid on a cyclopentyl scaffold, makes it a versatile synthon for introducing specific functionalities into larger molecules. The reliable and efficient synthesis of this compound is therefore of significant interest to the scientific community.
This protocol details a widely adopted and effective method for the preparation of this compound, which involves two primary chemical transformations:
-
Cyanohydrin Formation: The nucleophilic addition of a cyanide ion to the carbonyl group of cyclopentanone to form 1-hydroxycyclopentanecarbonitrile (cyclopentanone cyanohydrin).[2][3][4]
-
Hydrolysis: The subsequent acid-catalyzed hydrolysis of the nitrile group of the cyanohydrin to yield the corresponding carboxylic acid.[4][5][6]
This method is favored for its high yields and the relative accessibility of the starting materials.
Reaction Scheme & Mechanism
The overall synthesis can be represented by the following scheme:
Caption: Overall reaction scheme for the synthesis of this compound.
The reaction proceeds through a well-established mechanism. In the first step, the cyanide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclopentanone. This is followed by protonation of the resulting alkoxide to form the cyanohydrin.[7][8] The subsequent hydrolysis of the nitrile in the presence of strong acid and heat proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water and subsequent tautomerization and hydrolysis to the carboxylic acid.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Cyclopentanone | C₅H₈O | 84.12 | ≥99% | Sigma-Aldrich |
| Sodium Cyanide | NaCN | 49.01 | ≥98% | Acros Organics |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | VWR |
| Sodium Chloride | NaCl | 58.44 | ACS Grade | EMD Millipore |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Alfa Aesar |
Experimental Protocol
Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile
This procedure should be performed in a well-ventilated fume hood due to the high toxicity of sodium cyanide and the potential for hydrogen cyanide gas evolution.[9][10][11][12][13]
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add cyclopentanone (42.0 g, 0.5 mol) and 100 mL of water.
-
Cooling: Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring.
-
Preparation of Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (27.0 g, 0.55 mol) in 100 mL of water. Caution: Sodium cyanide is extremely toxic. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[9][10][11][12][13]
-
Addition of Cyanide: Slowly add the sodium cyanide solution to the cyclopentanone mixture via the dropping funnel over a period of 1 hour, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 2 hours, and then allow it to warm to room temperature and stir for another 3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts and wash them with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-hydroxycyclopentanecarbonitrile as a pale yellow oil. The product is often used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Reaction Setup: To the crude 1-hydroxycyclopentanecarbonitrile from the previous step, add 150 mL of concentrated hydrochloric acid in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Cooling and Crystallization: After the reaction is complete, cool the mixture in an ice bath. The product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
-
Purification: Recrystallize the crude product from hot water to obtain pure this compound as white crystals.
-
Drying: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Results and Discussion
Following this protocol, this compound can be synthesized with an overall yield of 75-85%. The purity of the final product, as determined by melting point and NMR spectroscopy, is typically greater than 98%.
-
Expected Yield: 48.8 g - 55.3 g
-
Appearance: White crystalline solid
-
Melting Point: 103-105 °C[1]
The success of this synthesis relies on careful temperature control during the cyanohydrin formation to minimize side reactions and the complete hydrolysis of the nitrile intermediate. The use of concentrated hydrochloric acid is crucial for the efficient conversion of the nitrile to the carboxylic acid.
Safety Precautions
-
Sodium Cyanide: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[9][10][11] Always handle it in a well-ventilated fume hood with appropriate PPE. In case of contact, seek immediate medical attention.[12][13]
-
Hydrogen Cyanide: The reaction of cyanides with acids liberates highly toxic and flammable hydrogen cyanide gas. Ensure that the initial cyanohydrin formation is carried out under neutral or slightly basic conditions before the addition of strong acid for hydrolysis.
-
Concentrated Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns. Handle with care, using appropriate gloves and eye protection.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction | Ensure adequate stirring and reaction time. Check the purity of cyclopentanone. |
| Temperature too high | Maintain the reaction temperature below 10 °C during NaCN addition. | |
| Low yield in Step 2 | Incomplete hydrolysis | Extend the reflux time. Ensure the use of concentrated HCl. |
| Dark-colored product | Impurities from starting materials or side reactions | Purify the starting cyclopentanone. Ensure efficient washing during work-up. Recrystallize the final product carefully. |
| Oily product after Step 2 | Incomplete hydrolysis | The oily substance is likely unreacted cyanohydrin. Repeat the hydrolysis step with fresh acid. |
Conclusion
The protocol described in this application note provides a reliable and high-yielding method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain this valuable chemical intermediate in high purity for their research and development needs.
References
- QuickTakes.
- Laboratory Safety Guideline. Sodium and Potassium Cyanide. [Link]
- United Chemical. Sodium Cyanide Safety Protection and Emergency Measures. [Link]
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- Wikipedia. Cyanohydrin. [Link]
- Chemistry Steps.
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- Google Patents.
- Google Patents. DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
- Google Patents.
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- Organic Chemistry Class Notes.
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Application Notes & Protocols: The Strategic Use of 1-Hydroxycyclopentanecarboxylic Acid in Modern Pharmaceutical Synthesis
Abstract
1-Hydroxycyclopentanecarboxylic acid (CAS No. 16841-19-3) has emerged as a pivotal building block in pharmaceutical research and development.[1][2] Its unique bifunctional nature, combining a tertiary alcohol and a carboxylic acid on a rigid cyclopentane scaffold, offers synthetic chemists a versatile platform for constructing complex and biologically relevant molecules.[1] This guide provides an in-depth exploration of its strategic applications, focusing on the synthesis of carbocyclic nucleoside analogues, a critical class of antiviral agents. We will dissect key chemical transformations, present detailed, field-proven protocols, and explain the underlying chemical principles that govern these synthetic strategies.
Introduction: The Value Proposition of a Bifunctional Scaffold
This compound is more than a simple cycloalkane. Its value lies in the orthogonal reactivity of its two functional groups and the conformational constraint imposed by the five-membered ring.
-
Dual Functionality : The presence of both a hydroxyl and a carboxylic acid group allows for a wide array of chemical manipulations, including esterification, amidation, oxidation, and reduction.[1] This enables chemists to selectively modify one group while preserving the other, facilitating multi-step synthetic sequences.
-
Structural Rigidity : The cyclopentane ring provides a compact and stable scaffold.[1] In drug design, incorporating such rigid frameworks can enhance binding affinity to target enzymes or receptors by reducing the entropic penalty of binding. It can also improve metabolic stability.[1]
-
Chiral Potential : While often used in its racemic form, the molecule serves as a precursor to chiral cyclopentane derivatives that are fundamental to stereospecific drugs.
These attributes make it an important raw material for a range of pharmaceuticals, including β-lactam antibiotics, anticancer drugs, and most notably, antiviral agents.[3]
Core Application: Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are analogues of natural nucleosides where the oxygen atom of the furanose ring is replaced by a methylene group.[4] This substitution confers significant metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases and hydrolases.[4] Many of these compounds exhibit potent antiviral and antitumor activities.[5] Entecavir, a powerful drug for treating chronic Hepatitis B virus (HBV) infection, is a preeminent example of a carbocyclic nucleoside whose synthesis can leverage cyclopentane-based precursors.[5][6]
The general synthetic pathway involves transforming this compound into a functionalized cyclopentane core, onto which a heterocyclic base is installed.
Caption: General workflow for synthesizing carbocyclic nucleosides.
Key Transformations and Experimental Protocols
Protocol 1: Esterification of the Carboxylic Acid
The initial step in many synthetic routes is the protection of the highly polar carboxylic acid group, typically as an ester. This prevents its interference in subsequent reactions targeting the hydroxyl group. The choice of esterification method depends on the scale and sensitivity of other functional groups.
Causality Behind Method Selection:
-
Fischer Esterification : This is a classic, cost-effective method for large-scale synthesis using a simple alcohol (e.g., methanol, ethanol) as both reactant and solvent in the presence of a strong acid catalyst.[7] It is an equilibrium-driven process, favored by using a large excess of the alcohol.[7]
-
Steglich Esterification : For more sensitive substrates where strong acidic conditions are not tolerated, the Steglich method using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is superior.[8][9] It proceeds under mild, neutral conditions.
Detailed Protocol (Fischer Esterification for Methyl Ester Synthesis):
-
Setup : To a 500 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add this compound (13.0 g, 0.1 mol).
-
Reagents : Add anhydrous methanol (250 mL). The large excess serves as the solvent and drives the equilibrium towards the product.
-
Catalysis : While stirring, slowly and carefully add concentrated sulfuric acid (2.5 mL) as the catalyst.
-
Reaction : Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction : Reduce the volume of methanol under reduced pressure. Add 100 mL of water and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification : Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product, methyl 1-hydroxycyclopentanecarboxylate, can be further purified by vacuum distillation.
Protocol 2: Oxidation of the Hydroxyl Group
With the carboxylic acid protected, the tertiary hydroxyl group can be oxidized to a ketone, yielding a cyclopentanone derivative. These ketones are versatile intermediates for further modifications.[10][11]
Causality Behind Method Selection: The choice of oxidant is critical. Standard chromium-based reagents can work but pose environmental and disposal challenges. Milder, more modern methods are often preferred. A metal-free oxidation using 1-hydroxycyclohexyl phenyl ketone under basic conditions has been shown to be effective and tolerant of various functional groups.[12][13]
Detailed Protocol (Swern-type Oxidation):
-
Setup : In a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (10.0 mL, 0.115 mol) in anhydrous dichloromethane (DCM, 200 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Activator : Slowly add dimethyl sulfoxide (DMSO, 12.0 mL, 0.17 mol) dropwise, ensuring the internal temperature does not exceed -60°C. Stir for 15 minutes.
-
Substrate Addition : Add a solution of methyl 1-hydroxycyclopentanecarboxylate (14.4 g, 0.1 mol) in DCM (50 mL) dropwise over 30 minutes. Stir the resulting mixture for 1 hour at -78°C.
-
Quenching : Add triethylamine (42 mL, 0.3 mol) dropwise, which will neutralize the acid formed and complete the reaction. Allow the reaction to slowly warm to room temperature over 45 minutes.
-
Workup : Quench the reaction by adding 100 mL of water. Separate the organic layer.
-
Extraction : Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification : Combine the organic layers, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1-oxocyclopentanecarboxylate. Purify via column chromatography on silica gel.
Protocol 3: Nucleobase Installation via Mitsunobu Reaction
The installation of the nucleobase is a crucial C-N bond-forming step. For intermediates that have been elaborated to a cyclopentenyl allylic alcohol, the Mitsunobu reaction is a highly effective method.[14][15] This reaction allows for the coupling of an alcohol with a nucleophile (the purine or pyrimidine base) under mild conditions with inversion of stereochemistry at the alcohol carbon.
Caption: Key steps in the Mitsunobu reaction for nucleobase coupling.
Conceptual Protocol (Mitsunobu Coupling):
This protocol is generalized as the specific protected guanine and cyclopentenyl alcohol intermediates vary between synthetic routes.[14][15]
-
Setup : To a solution of the cyclopentenyl alcohol intermediate and the protected guanine base in an anhydrous aprotic solvent (e.g., THF, dioxane) under an inert atmosphere, add triphenylphosphine (PPh₃).
-
Cooling : Cool the mixture to 0°C in an ice bath.
-
Reagent Addition : Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. The appearance of a characteristic orange or red color indicates the formation of the active phosphonium species.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Purification : Upon completion, the reaction is typically concentrated and purified directly by column chromatography to separate the desired coupled product from triphenylphosphine oxide and the reduced hydrazine byproducts.
Data Summary
The following table summarizes typical conditions and expected outcomes for the key transformations discussed. Actual results will vary based on substrate, scale, and precise conditions.
| Transformation | Method | Key Reagents | Solvent | Temp. | Typical Yield | Ref. |
| Esterification | Fischer | MeOH, H₂SO₄ (cat.) | Methanol | Reflux | 70-85% | [16] |
| Esterification | Steglich | DCC, DMAP (cat.) | DCM | 0°C to RT | 85-95% | [8] |
| Oxidation | Swern | Oxalyl Chloride, DMSO, Et₃N | DCM | -78°C to RT | 80-90% | [15] |
| Nucleobase Coupling | Mitsunobu | PPh₃, DEAD/DIAD | THF/Dioxane | 0°C to RT | 50-75% | [14] |
Conclusion
This compound is a foundational building block whose strategic utility is well-established in pharmaceutical synthesis. Its rigid framework and versatile functional handles provide an efficient entry point to complex molecular architectures, particularly the carbocyclic cores of potent antiviral nucleoside analogues. The protocols and principles outlined in this guide demonstrate its reliable application in key synthetic transformations, underscoring its continued importance for researchers, scientists, and drug development professionals aiming to innovate in medicinal chemistry.
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Application Notes & Protocols: 1-Hydroxycyclopentanecarboxylic Acid as a Versatile Precursor for Monobactam Antibiotics
Introduction: The Strategic Importance of 1-Hydroxycyclopentanecarboxylic Acid in Monobactam Synthesis
Monobactams, characterized by a monocyclic β-lactam core, represent a critical class of antibiotics with potent activity against aerobic Gram-negative bacteria.[1] Their unique structure confers resistance to many β-lactamases, enzymes that inactivate traditional penicillin and cephalosporin antibiotics. The synthesis of novel monobactam analogues is a key strategy in overcoming rising antibiotic resistance. This compound has emerged as a valuable and versatile starting material for the construction of diverse monobactam scaffolds.[2][3] Its rigid cyclopentane framework allows for precise stereochemical control during synthesis, a crucial factor for biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for monobactam antibiotics, complete with detailed protocols and mechanistic insights.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [4] |
| Molecular Weight | 130.14 g/mol | [4] |
| CAS Number | 16841-19-3 | [4] |
| Appearance | White crystalline solid | |
| Melting Point | 103-104 °C | |
| pKa | 4.05 ± 0.20 | [4] |
Synthetic Strategy Overview: A Modular Approach to Monobactam Analogs
The conversion of this compound to a monobactam core follows a logical and modular synthetic sequence. This approach allows for the introduction of diversity at various stages, facilitating the generation of a library of novel antibiotic candidates.
Caption: Overall synthetic workflow from the starting material to the final antibiotic.
Part 1: Synthesis of Key Intermediates
Protocol 1: Esterification of this compound
Causality: The initial esterification of the carboxylic acid is a crucial step to protect this functional group and prevent its interference in subsequent reactions. The choice of alcohol (e.g., ethanol or methanol) determines the nature of the resulting ester, which can influence solubility and reactivity in later steps. Fischer-Tropsch esterification, using an excess of the alcohol as the solvent and a catalytic amount of strong acid, is a classic and efficient method for this transformation.[5]
Materials:
-
This compound
-
Anhydrous Ethanol (or Methanol)
-
Concentrated Sulfuric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Standard Glassware for Organic Synthesis
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 10.0 g, 76.8 mmol) in anhydrous ethanol (e.g., 100 mL).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Reduce the volume of the mixture using a rotary evaporator to remove the bulk of the ethanol.
-
Transfer the residue to a separatory funnel and add ethyl acetate (e.g., 100 mL) and water (e.g., 50 mL).
-
Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate (e.g., 50 mL each).
-
Combine the organic extracts and wash with brine (e.g., 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-hydroxycyclopentanecarboxylate.
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Self-Validation/Characterization:
-
Mass Spectrometry (MS): For the ethyl ester, expect a molecular ion peak [M+H]⁺ at m/z 159.[5]
-
Infrared (IR) Spectroscopy: Look for a strong absorption band around 1730 cm⁻¹ corresponding to the ester carbonyl group and a broad absorption in the region of 3400-3200 cm⁻¹ for the hydroxyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.2 ppm), multiplets for the cyclopentane ring protons, and a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O).
-
¹³C NMR: Expect a signal for the ester carbonyl carbon around 175 ppm, signals for the cyclopentane ring carbons, and signals for the ethyl group carbons.
-
Protocol 2: Stereoselective Amination of Ethyl 1-Hydroxycyclopentanecarboxylate (Conceptual Approach)
Causality: The introduction of the amino group at the C3 position with the correct stereochemistry is a critical step that dictates the final biological activity of the monobactam. A direct and stereocontrolled amination of the cyclopentane ring is challenging. A common strategy involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an azide source (e.g., sodium azide), and subsequent reduction to the amine. The use of protecting groups for the amine functionality, such as the Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, is essential to prevent side reactions in the following steps.[6][7]
Conceptual Workflow for Amination:
Caption: A conceptual pathway for the introduction of the amino group.
Note: A detailed, validated experimental protocol for the stereoselective amination of this specific substrate requires further investigation and optimization. The above workflow provides a scientifically sound starting point for methodology development.
Part 2: Formation of the Monobactam Core
Protocol 3: Intramolecular Cyclization via the Mitsunobu Reaction
Causality: The formation of the strained four-membered β-lactam ring is the cornerstone of monobactam synthesis. The Mitsunobu reaction is a powerful tool for this transformation, proceeding via an intramolecular nucleophilic substitution with inversion of stereochemistry at the carbon bearing the hydroxyl group.[8][9] This stereospecificity is crucial for establishing the desired trans-stereochemistry of the substituents on the β-lactam ring, which is often essential for antibacterial activity. The reaction involves the activation of the hydroxyl group by a phosphine-azodicarboxylate adduct, followed by intramolecular attack by the deprotonated nitrogen of the protected amino group.[10]
Materials:
-
Protected 3-amino-1-hydroxycyclopentanecarboxylic acid ester (from Protocol 2)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Glassware for Organic Synthesis under inert atmosphere
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected amino hydroxy ester (1 equivalent) in anhydrous THF.
-
Reagent Addition:
-
Add triphenylphosphine (1.5 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution. The appearance of a characteristic orange or yellow color indicates the formation of the active Mitsunobu reagent.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced form of the azodicarboxylate as byproducts. These can often be removed by direct purification.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the protected monobactam core.
Self-Validation/Characterization:
-
IR Spectroscopy: The formation of the β-lactam ring is characterized by a strong carbonyl absorption at a higher frequency than a typical amide, usually in the range of 1770-1740 cm⁻¹.
-
NMR Spectroscopy: The proton signals on the β-lactam ring will have characteristic chemical shifts and coupling constants.
-
Mass Spectrometry: Confirm the molecular weight of the cyclized product.
Part 3: Final Steps and Characterization
The final stages of the synthesis involve the deprotection of the amino and/or other protecting groups, followed by the acylation of the β-lactam nitrogen with a desired side chain. The nature of this side chain is a key determinant of the antibiotic's spectrum of activity and potency. These steps are highly dependent on the specific protecting groups and the desired final product and are beyond the scope of this general guide.
General Characterization of Monobactams:
A combination of spectroscopic techniques is essential for the unambiguous characterization of the final monobactam products.[11]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the complete structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify key functional groups, especially the characteristic β-lactam carbonyl stretch.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound serves as an excellent and adaptable starting material for the stereocontrolled synthesis of novel monobactam antibiotics. The modular synthetic route presented here, involving esterification, stereoselective amination, and a key Mitsunobu cyclization, provides a robust framework for the development of new antibacterial agents. The detailed protocols and mechanistic rationale provided in this guide are intended to empower researchers in the field of antibiotic drug discovery to explore the rich chemical space accessible from this versatile precursor.
References
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Application Notes and Protocols: Esterification Reactions of 1-Hydroxycyclopentanecarboxylic Acid
Introduction: The Significance of 1-Hydroxycyclopentanecarboxylic Acid Esters
This compound is a unique bifunctional molecule featuring a sterically hindered tertiary alcohol and a carboxylic acid on a compact carbocyclic scaffold. Its esters are valuable building blocks in medicinal chemistry and materials science. For instance, ethyl 1-hydroxycyclopentanecarboxylate is a key intermediate in the synthesis of spiromesifen, a potent insecticide and miticide.[1][2] The dual functionality and inherent steric hindrance of the tertiary hydroxyl group present interesting challenges and opportunities in synthetic chemistry, necessitating carefully selected esterification strategies to achieve high yields and purity.
This comprehensive guide provides an in-depth analysis of the primary methods for the esterification of this compound. We will delve into the mechanistic underpinnings of each reaction, offer detailed, field-tested protocols, and present comparative data to aid researchers in selecting the optimal methodology for their specific application.
Theoretical Background: Navigating the Esterification Landscape
The esterification of this compound can proceed via two main pathways: reaction at the carboxylic acid or reaction at the tertiary alcohol. The choice of reagents and conditions dictates which functional group reacts.
Esterification of the Carboxylic Acid Group
The formation of an ester from the carboxylic acid moiety is the more common transformation. The primary challenge lies in activating the carboxyl group for nucleophilic attack by an alcohol, particularly when dealing with a molecule that also contains a hydroxyl group that could potentially interfere.
1. Fischer-Speier Esterification: This classical method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][4][5] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used as the solvent, and the water formed is removed.[3][6][7]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.[3][4][8]
Caption: Fischer-Speier Esterification Mechanism.
2. Steglich Esterification: For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a mild and efficient alternative.[9][10] This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12][13]
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[9] DMAP then acts as an acyl transfer catalyst, forming a reactive N-acylpyridinium salt that is readily attacked by the alcohol.[9][11] A key advantage of this method is its ability to overcome steric hindrance and its compatibility with a wide range of functional groups.[9][14]
Caption: Steglich Esterification Mechanism.
Esterification of the Tertiary Hydroxyl Group
Esterifying the sterically hindered tertiary alcohol of this compound requires more specialized and powerful techniques.
Mitsunobu Reaction: The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[15][16][17] It employs a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17] This reaction is particularly well-suited for the esterification of sterically hindered alcohols.[18]
The mechanism is complex but involves the formation of an alkoxyphosphonium salt, which activates the hydroxyl group as a good leaving group. The carboxylate anion then displaces it via an SN2 reaction.[15][17]
Caption: Mitsunobu Reaction Mechanism.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Ethanol
This protocol is adapted from a known procedure for the synthesis of ethyl 1-hydroxycyclopentanecarboxylate.[1]
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to days to reach completion.[1]
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium chloride solution to remove the acid catalyst and any remaining ethanol.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-hydroxycyclopentanecarboxylate.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Protocol 2: Steglich Esterification of this compound with a Primary Alcohol
This protocol is a general procedure based on the method developed by Steglich.[9][14]
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the primary alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the stirred reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[11] Filter off the DCU and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Comparative Data and Method Selection
The choice of esterification method depends on the specific requirements of the synthesis, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups.
| Method | Advantages | Disadvantages | Best Suited For |
| Fischer-Speier | - Inexpensive reagents[5] - Simple procedure | - Harsh acidic conditions[3] - Equilibrium limited[4][7] - Not suitable for acid-sensitive substrates | - Large-scale synthesis with simple, non-sensitive alcohols. |
| Steglich | - Mild reaction conditions[9][11] - High yields[14] - Effective for sterically hindered acids[9][14] | - DCC can cause allergic reactions - Removal of DCU byproduct can be challenging | - Acid-sensitive substrates and sterically demanding alcohols. |
| Mitsunobu | - Mild conditions[19] - Inversion of stereochemistry at the alcohol center[15][16] - Effective for very hindered alcohols[18] | - Stoichiometric amounts of reagents required - Byproducts (phosphine oxide and hydrazine) can complicate purification[15] | - Esterification of the tertiary hydroxyl group of the acid. |
Conclusion
The esterification of this compound offers a versatile platform for the synthesis of a wide range of valuable compounds. For esterification of the carboxylic acid moiety, the Fischer-Speier method provides a cost-effective solution for robust substrates, while the Steglich esterification is the preferred choice for sensitive molecules and challenging couplings. When the target is the esterification of the sterically hindered tertiary alcohol, the Mitsunobu reaction stands out as a powerful and reliable method. By understanding the mechanisms and practical considerations of each approach, researchers can confidently select and execute the most appropriate protocol to achieve their synthetic goals.
References
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Amidation Protocols for 1-Hydroxycyclopentanecarboxylic Acid: A Detailed Guide for Researchers
Introduction: Navigating the Challenges of Amide Bond Formation with 1-Hydroxycyclopentanecarboxylic Acid
This compound presents a unique and formidable challenge in amide synthesis. The molecule's structure, featuring both a tertiary carboxylic acid and a tertiary alcohol on a cyclopentyl scaffold, introduces significant steric hindrance around the reactive carboxyl group. This congestion can dramatically slow the kinetics of amide bond formation. Furthermore, the presence of an unprotected hydroxyl group introduces the potential for undesired side reactions, most notably O-acylation (ester formation), which can compete with the desired N-acylation (amide formation), leading to a mixture of products and reduced yields.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and field-proven amidation protocols tailored to overcome these specific challenges. We will explore both direct, protecting-group-free strategies and alternative approaches involving the temporary protection of the hydroxyl moiety. Each protocol is presented with a detailed step-by-step methodology, a discussion of the underlying chemical principles, and expert insights to guide reagent selection and reaction optimization.
Core Principles: Activating the Sterically Hindered Carboxyl Group
Direct condensation of a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, necessitating the activation of the carboxyl group to facilitate nucleophilic attack by the amine. For sterically hindered substrates like this compound, the choice of coupling reagent is paramount. Modern peptide coupling reagents, particularly those from the uronium/aminium and carbodiimide classes, have proven highly effective in these demanding transformations.
Protocol 1: Direct Amidation (Protecting-Group-Free) using HATU
The use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a premier choice for coupling sterically hindered carboxylic acids. Its high reactivity and ability to suppress racemization make it a go-to reagent in complex syntheses. Recent studies have demonstrated the successful amidation of hydroxycarboxylic acids without the need for protecting groups, highlighting the chemoselectivity of this approach.[1][2][3][4]
Mechanism of Action
The HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester. In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, forming the OAt-active ester and releasing tetramethylurea. The amine then attacks this activated intermediate to form the desired amide bond. The 1-hydroxy-7-azabenzotriazole (HOAt) byproduct is regenerated in the process.
Caption: HATU-mediated amidation workflow.
Step-by-Step Protocol
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Add HATU (1.1–1.5 eq.) to the solution, followed by the dropwise addition of DIPEA (2.0–3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.
-
Amine Addition: Add the desired amine (1.0–1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight, depending on the nucleophilicity of the amine.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: Direct Amidation (Protecting-Group-Free) using EDC/HOBt
The carbodiimide-based coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) is a widely used, cost-effective, and efficient method for amide bond formation. Studies have shown this method to be highly chemoselective for the amidation of hydroxycarboxylic acids, avoiding the need for protecting groups.[1][2][3][4] The urea byproduct of EDC is water-soluble, simplifying purification.[5]
Mechanism of Action
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement to a non-reactive N-acylurea. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an HOBt-active ester. This ester is more stable and less susceptible to side reactions. The amine then displaces HOBt to form the amide.
Caption: EDC/HOBt-mediated amidation workflow.
Step-by-Step Protocol
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in an anhydrous solvent like DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
EDC Addition: Add EDC hydrochloride (1.2 eq.) portion-wise to the cooled reaction mixture.
-
Base Addition: If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA or triethylamine (TEA) (2.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic phase sequentially with water, 1 M HCl (if a base was used), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Comparative Summary of Direct Amidation Protocols
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |
| Coupling Reagent | HATU | EDC |
| Additive | None required (HOAt is part of HATU) | HOBt |
| Base | DIPEA or similar non-nucleophilic base | DIPEA or TEA (if amine salt is used) |
| Relative Reactivity | Very High | High |
| Cost | Higher | Lower |
| Byproduct Removal | Standard aqueous work-up | Water-soluble urea, easy removal |
| Key Advantage | Excellent for highly hindered substrates | Cost-effective, easy work-up |
Alternative Strategy: Protection of the Hydroxyl Group
While direct amidation is often successful, in cases of particularly sensitive substrates or when O-acylation becomes a competing side reaction, protection of the tertiary hydroxyl group is a prudent strategy. The choice of protecting group is critical; it must be stable to the amidation conditions and readily removable under mild conditions that do not affect the newly formed amide bond.
Recommended Protecting Groups for a Tertiary Alcohol
-
Silyl Ethers (TBDMS or TIPS): tert-Butyldimethylsilyl (TBDMS) and Triisopropylsilyl (TIPS) ethers are excellent choices. They are robustly stable to the basic conditions of HATU or EDC coupling but are easily cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF). The steric bulk of these groups also makes them suitable for protecting tertiary alcohols.[6]
-
Benzyl Ether (Bn): The benzyl ether is a very stable protecting group, resistant to both acidic and basic conditions.[7][8] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst), which is a mild and orthogonal deprotection strategy.[7][9]
Workflow for Amidation with Hydroxyl Protection
Caption: General workflow for amidation using a protecting group strategy.
Protocol 3: Silyl Ether Protection and Deprotection
Part A: Protection with tert-Butyldimethylsilyl (TBDMS) Chloride
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add imidazole (2.5 eq.) followed by TBDMS-Cl (1.2 eq.).
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the silyl-protected acid by chromatography if necessary.
Part B: Amidation
-
Follow Protocol 1 (HATU) or Protocol 2 (EDC/HOBt) using the TBDMS-protected carboxylic acid.
Part C: Deprotection with TBAF
-
Preparation: Dissolve the TBDMS-protected amide (1.0 eq.) in anhydrous Tetrahydrofuran (THF).
-
TBAF Addition: Add a 1.0 M solution of TBAF in THF (1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the organic layer with water and brine, then dry and concentrate. Purify to yield the final amide.
Conclusion and Best Practices
For the amidation of this compound, a direct, protecting-group-free approach using a potent coupling reagent such as HATU is the recommended starting point due to its high efficiency with sterically demanding substrates. The EDC/HOBt method offers a cost-effective and highly chemoselective alternative with a simpler work-up.
Should these direct methods yield unsatisfactory results due to competing ester formation, a protection strategy is advised. The use of a TBDMS silyl ether is particularly advantageous due to its straightforward introduction and mild, fluoride-mediated cleavage, which is orthogonal to most conditions used in subsequent synthetic steps.
Researchers should always perform small-scale test reactions to optimize conditions, including solvent, base, temperature, and reaction time, for their specific amine substrate. Careful monitoring by TLC or LC-MS is essential to determine the ideal reaction endpoint and minimize the formation of byproducts.
References
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Application Notes and Protocols: The Strategic Use of 1-Hydroxycyclopentanecarboxylic Acid in Medicinal Chemistry
Abstract
1-Hydroxycyclopentanecarboxylic acid is a versatile bifunctional molecule that has emerged as a valuable building block in modern medicinal chemistry. Its constrained five-membered ring system, coupled with the presence of both a hydroxyl and a carboxylic acid group at a quaternary center, offers a unique stereochemical and physicochemical profile that medicinal chemists can exploit for the design of novel therapeutics. This guide provides an in-depth exploration of the applications of this compound, detailing its synthesis, strategic incorporation into drug scaffolds, and the rationale behind its use. Detailed protocols for its derivatization and a representative biological assay are also presented to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this important synthetic intermediate.
Introduction: A Scaffold of Untapped Potential
The quest for novel chemical entities with improved pharmacological profiles is a central theme in drug discovery. The careful selection of building blocks is paramount in this endeavor, as they dictate the three-dimensional architecture, and consequently, the biological activity and pharmacokinetic properties of a drug candidate. This compound (C6H10O3, MW: 130.14 g/mol ) is one such building block that has garnered increasing attention.[1][2][3] Its rigid cyclopentyl core can help in positioning key pharmacophoric elements in a defined orientation for optimal target engagement, a crucial aspect of rational drug design.
This compound is a white to off-white crystalline solid with a melting point of approximately 103-104°C and is soluble in water.[1][4] The presence of both a nucleophilic hydroxyl group and an acidic carboxyl group allows for a diverse range of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules.[5] It is this synthetic tractability, combined with its unique structural features, that underpins its utility in medicinal chemistry. This guide will delve into the practical aspects of utilizing this compound, from its synthesis to its strategic deployment in drug discovery programs.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a chemical is fundamental for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C6H10O3 | [1][2][3] |
| Molecular Weight | 130.14 g/mol | [2][6][7] |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | 103-104 °C | [1] |
| pKa | ~4.05 (Predicted) | [1][4] |
| Solubility | Slightly soluble in water | [4] |
Safety Profile: this compound is classified as toxic if swallowed.[2][4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of accidental ingestion, immediate medical attention is required.[4]
Synthesis of this compound
The accessibility of a building block is a key determinant of its widespread use. This compound can be synthesized via several routes, with the choice of method often depending on the scale of the reaction and the desired purity. A common and reliable method involves the hydrolysis of 1-hydroxycyclopentane carbonitrile, which is itself derived from cyclopentanone.
Caption: Synthetic scheme for this compound.
Protocol 1: Synthesis of this compound from 1-((trimethylsilyl)oxy)cyclopentane-1-carbonitrile
This protocol describes the acid-catalyzed hydrolysis of 1-((trimethylsilyl)oxy)cyclopentane-1-carbonitrile to yield this compound.[8]
Materials:
-
1-((trimethylsilyl)oxy)cyclopentane-1-carbonitrile
-
Acetic acid
-
Concentrated hydrochloric acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Rotary evaporator
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Filter paper and funnel
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-((trimethylsilyl)oxy)cyclopentane-1-carbonitrile (1.0 eq) in acetic acid (approximately 2-3 mL per gram of starting material).
-
To this solution, add concentrated hydrochloric acid (an equal volume to the acetic acid used).
-
Heat the reaction mixture to 80°C with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetic acid and excess HCl.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield this compound as a white solid.
Rationale: The acidic conditions facilitate the hydrolysis of both the silyl ether and the nitrile functionalities. The use of acetic acid as a co-solvent ensures the miscibility of the reactants. Heating accelerates the rate of hydrolysis.
Applications in Medicinal Chemistry: A Versatile Scaffold
The rigid cyclopentane ring of this compound serves as a valuable scaffold for presenting pharmacophoric groups in a spatially defined manner. This can lead to enhanced binding affinity and selectivity for the target protein. Furthermore, the hydroxyl and carboxylic acid groups provide convenient handles for derivatization and for establishing key interactions (e.g., hydrogen bonds) within a binding pocket.
As a Precursor for Antibiotics
This compound is a key intermediate in the synthesis of certain classes of antibiotics, including β-lactams and monobactams.[1][9] The cyclopentane ring can be incorporated into the antibiotic structure to modulate its antibacterial spectrum, potency, and pharmacokinetic properties. For instance, it is used in the preparation of pyridone-conjugated monobactam antibiotics that exhibit activity against Gram-negative bacteria.[9]
In the Design of Anticancer Agents
The development of novel anticancer drugs is an area of intense research. This compound and its derivatives have been explored as components of potential anticancer agents.[1] The rigid scaffold can be used to construct molecules that mimic the binding mode of natural ligands to cancer-related targets, such as enzymes or receptors.
As a Component of Enzyme Inhibitors
The unique stereochemistry of chiral derivatives of hydroxycyclopentanecarboxylic acid makes them attractive building blocks for the design of enzyme inhibitors.[5] For example, specific stereoisomers of these compounds can be utilized in the asymmetric synthesis of amino acids, which are themselves important components of many drugs.[5]
In the Development of Leukotriene B4 Antagonists
Leukotriene B4 (LTB4) is a potent inflammatory mediator, and its antagonists have therapeutic potential in a range of inflammatory diseases, including arthritis. A notable example is the development of (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent and selective LTB4 antagonist.[10] In this molecule, the cyclopentane carboxylic acid moiety plays a crucial role in binding to the LTB4 receptor.
Caption: Medicinal chemistry applications of this compound.
Protocol 2: Synthesis of a Representative Amide Derivative
This protocol details the coupling of this compound with a primary amine to form an amide, a common transformation in medicinal chemistry to explore structure-activity relationships.
Materials:
-
This compound
-
Benzylamine (as a representative primary amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add benzylamine (1.1 eq) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired amide.
Rationale: DCC is a common coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the amine. DMAP acts as a catalyst to accelerate the reaction. The aqueous workup removes unreacted starting materials and byproducts.
Protocol 3: Representative Biological Assay - LTB4 Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to evaluate the affinity of a synthesized this compound derivative for the LTB4 receptor.
Materials:
-
Cell membranes expressing the human LTB4 receptor (BLT1)
-
[3H]-LTB4 (radioligand)
-
Synthesized test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Unlabeled LTB4 (for determining non-specific binding)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of cell membranes, a fixed concentration of [3H]-LTB4, and varying concentrations of the test compound.
-
For total binding, add only cell membranes and [3H]-LTB4.
-
For non-specific binding, add cell membranes, [3H]-LTB4, and a high concentration of unlabeled LTB4.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Rationale: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand from its receptor. The IC50 value is a measure of the compound's binding affinity for the receptor.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural and chemical properties provide a solid foundation for the design and synthesis of novel therapeutic agents across various disease areas. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers, empowering them to explore the full potential of this intriguing scaffold in their drug discovery endeavors.
References
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- 7. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 12924462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound. synthesis - chemicalbook [chemicalbook.com]
- 9. This compound. | 16841-19-3 [chemicalbook.com]
- 10. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of 1-Hydroxycyclopentanecarboxylic Acid Derivatives
Introduction: The Significance of Chiral 1-Hydroxycyclopentanecarboxylic Acid Scaffolds
Chiral this compound and its derivatives are pivotal structural motifs in medicinal chemistry and drug development. The rigid cyclopentane core, combined with a stereodefined quaternary α-hydroxy acid center, imparts unique conformational constraints and functionalities. These characteristics make them valuable building blocks for synthesizing a diverse array of biologically active molecules, including antiviral agents, enzyme inhibitors, and modulators of cellular signaling pathways. The precise spatial arrangement of the hydroxyl and carboxyl groups is often critical for molecular recognition and biological activity, rendering their stereocontrolled synthesis a paramount objective for synthetic chemists. This application note provides a detailed guide to two prominent and effective strategies for the asymmetric synthesis of these valuable compounds: Catalytic Asymmetric Cyanohydrin Synthesis and the Catalytic Asymmetric Reformatsky Reaction.
Strategic Overview: Pathways to Enantiopure this compound Derivatives
The asymmetric construction of the quaternary stereocenter in this compound derivatives from the prochiral starting material, cyclopentanone, presents a significant synthetic challenge. This guide will focus on two primary catalytic strategies that have proven effective in addressing this challenge, each with its own set of advantages and mechanistic nuances.
Caption: Workflow for asymmetric cyanohydrin synthesis and hydrolysis.
Experimental Protocol: Asymmetric Cyanosilylation of Cyclopentanone
This protocol is a general guideline and may require optimization based on the specific catalyst and substrate derivative.
Materials:
-
Cyclopentanone
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral Catalyst (e.g., (R,R)-Ti(salen) complex or a chiral thiourea organocatalyst)
-
Anhydrous, inert solvent (e.g., dichloromethane, toluene)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, syringe pumps, and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral catalyst (1-10 mol%) in the anhydrous solvent.
-
Substrate Addition: Add cyclopentanone (1.0 equivalent) to the catalyst solution and stir for 10-15 minutes at the desired temperature (typically ranging from -78 °C to room temperature).
-
Nucleophile Addition: Slowly add TMSCN (1.1-1.5 equivalents) to the reaction mixture using a syringe pump over a period of 1-2 hours to maintain a low concentration of the nucleophile.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude silylated cyanohydrin by flash column chromatography on silica gel.
Protocol: Hydrolysis of the Chiral Cyanohydrin
The hydrolysis of the cyanohydrin to the carboxylic acid can be achieved under either acidic or basic conditions. [1][2] Materials:
-
Chiral 1-hydroxycyclopentanecarbonitrile (or its silyl ether)
-
Hydrochloric acid (concentrated) or Sodium hydroxide solution
-
Solvent (e.g., water, methanol/water mixture)
Procedure (Acid-catalyzed):
-
Dissolve the cyanohydrin in a mixture of concentrated HCl and water.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent.
-
Dry the organic layer, and remove the solvent under reduced pressure to yield the crude α-hydroxy acid.
-
Purify by recrystallization or chromatography.
Strategy 2: Catalytic Asymmetric Reformatsky Reaction
The Reformatsky reaction offers a more direct, one-step approach to chiral this compound esters by reacting an α-halo ester with cyclopentanone in the presence of zinc metal and a chiral ligand. [3][4]
Mechanistic Rationale: The Role of the Chiral Ligand
In the asymmetric Reformatsky reaction, a chiral ligand, typically a β-amino alcohol, coordinates to the zinc enolate formed from the α-halo ester and zinc metal. [3][5]This coordination creates a chiral environment around the zinc atom, which then directs the addition of the enolate to one of the enantiotopic faces of the cyclopentanone carbonyl group. [6]The stereochemical outcome of the reaction is therefore determined by the absolute configuration of the chiral ligand.
Caption: Workflow for the asymmetric Reformatsky reaction.
Experimental Protocol: Asymmetric Reformatsky Reaction of Cyclopentanone
This protocol is a general representation and may require optimization for specific ligands and substrates.
Materials:
-
Cyclopentanone
-
Ethyl bromoacetate (or other α-halo ester)
-
Activated zinc dust
-
Chiral Ligand (e.g., a derivative of norephedrine or another chiral amino alcohol)
-
Anhydrous, inert solvent (e.g., THF, toluene)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Zinc Activation: Activate the zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add the activated zinc dust and the chiral ligand (10-30 mol%) to the anhydrous solvent.
-
Reagent Addition: Add a solution of cyclopentanone (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in the same solvent to the zinc suspension at a controlled temperature (often room temperature or slightly elevated).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Filter the mixture to remove unreacted zinc. Extract the filtrate with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting chiral β-hydroxy ester by flash column chromatography.
Data Presentation: A Comparative Analysis
The choice between the asymmetric cyanohydrin and Reformatsky routes will depend on factors such as catalyst availability, substrate scope, and desired scale. Below is a table summarizing typical performance metrics for these reactions with cyclic ketones.
| Method | Catalyst/Ligand | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | References |
| Asymmetric Cyanohydrin Synthesis | Chiral Ti(salen) Complexes | 70-90 | 80-95 | [7][8][9] |
| Asymmetric Cyanohydrin Synthesis | Chiral Thiourea Organocatalysts | 85-99 | 90-99 | [7][10] |
| Asymmetric Reformatsky Reaction | Chiral Amino Alcohols | 60-85 | 70-90 | [3][5] |
| Asymmetric Reformatsky Reaction | BINOL Derivatives | 70-95 | up to 84 | [3] |
Conclusion and Future Perspectives
Both the asymmetric cyanohydrin synthesis/hydrolysis sequence and the asymmetric Reformatsky reaction represent powerful and reliable methods for accessing enantiomerically enriched this compound derivatives. The choice of method will be dictated by the specific requirements of the synthesis, including the desired enantiomer, the scale of the reaction, and the availability of the chiral catalyst or ligand. Organocatalytic cyanohydrin synthesis often provides higher enantioselectivities, while the Reformatsky reaction offers a more direct route to the ester derivative.
Future research in this area will likely focus on the development of more active and selective catalysts that can operate at lower loadings under milder conditions. The expansion of the substrate scope to include more complex and functionalized cyclopentanone derivatives will further enhance the utility of these methods in the synthesis of novel therapeutic agents and other high-value molecules.
References
- Coppola, F. M., & Semeraro, P. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 325–344. [Link] [7][8]2. Kloetzing, R. J., Thaler, T., & Knochel, P. (2006). An Improved Asymmetric Reformatsky Reaction Mediated by (−)- N , N -Dimethylaminoisoborneol. Organic Letters, 8(10), 2071-2074.
- North, M., Belokon, Y. N., & Clutterbuck, L. A. (2003).
- Fuerst, D. E., & Jacobsen, E. N. (2005). Highly Enantioselective Thiourea-Catalyzed Cyanosilylation of Ketones. Journal of the American Chemical Society, 127(25), 8964–8965.
- Di Mola, A., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(1), 123. [Link] [18]19. Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link] [19]20. American Institute of Chemists. (n.d.). Recent advances & perspectives in the asymmetric reformatsky reaction. Retrieved from [Link] [9]21. ResearchGate. (n.d.). Scheme 26: Mechanism for aza-Reformatsky reaction of cyclic imines with.... Retrieved from ResearchGate. [Link] [20]22. Organic Chemistry Explained. (2012, March 27). Organic Mechanism - Cyanohydrin to alpha-Hydroxy Carboxylic Acid 001 [Video]. YouTube. [Link]
- North, M., & Belokon, Y. N. (2013). Asymmetric Addition of Cyanide to β-Nitroalkenes Catalysed by Chiral Salen Complexes of Titanium(IV) and Vanadium(V). ChemCatChem, 5(8), 2405-2409.
- ResearchGate. (n.d.). Catalytic Asymmetric Reformatsky Reaction.
- Span, S., & Ghorai, P. (2019). Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers, 6(12), 1956-1961. [Link] [26]35. ResearchGate. (n.d.). Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. Retrieved from ResearchGate. [Link] [27]36. Kašnar, M., et al. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 18, 136-143. [Link]
Sources
- 1. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]
- 2. m.youtube.com [m.youtube.com]
- 3. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Asymmetric Addition of Cyanide to β-Nitroalkenes Catalysed by Chiral Salen Complexes of Titanium(IV) and Vanadium(V) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
Using 1-Hydroxycyclopentanecarboxylic acid to create novel heterocyclic compounds
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1-Hydroxycyclopentanecarboxylic Acid
Introduction: The Strategic Value of the this compound Building Block
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that provide access to unique chemical space is paramount. This compound emerges as a compelling starting material, offering a unique combination of a constrained carbocyclic core with strategically placed hydroxyl and carboxylic acid functionalities. This bifunctional nature makes it an exceptionally versatile building block for the synthesis of a diverse array of heterocyclic compounds, particularly those with spirocyclic and peptidomimetic features. Such structures are of high interest in drug development due to their conformational rigidity and potential for enhanced biological activity and improved pharmacokinetic profiles.[1][2]
This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for its application in multicomponent reactions and intramolecular cyclizations to generate novel heterocyclic entities. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is crucial for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 16841-19-3 | [1][3] |
| Molecular Formula | C₆H₁₀O₃ | [1][3] |
| Molecular Weight | 130.14 g/mol | [1][3] |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | 103-104 °C | [1] |
| Boiling Point | 136 °C at 25 Torr | [5] |
| pKa | ~4.05 (Predicted) | [4] |
| Solubility | Slightly soluble in water | [4] |
Safety Information:
This compound is classified as toxic if swallowed and can cause skin and eye irritation.[3][4][6] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6]
Protocol I: Synthesis of Spiro[cyclopentane-1,5'-oxazolidine]-2',4'-diones via Passerini Reaction and Intramolecular Cyclization
The Passerini three-component reaction (P-3CR) is a powerful tool for the rapid generation of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[7][8][9] By employing this compound in this reaction, we can generate a key intermediate that, upon a subsequent intramolecular cyclization, yields a novel spiro-oxazolidinedione scaffold.
Reaction Principle:
The reaction proceeds in two stages. First, the Passerini reaction between this compound, an aldehyde, and an isocyanide forms an α-acyloxy carboxamide intermediate. The hydroxyl group of the cyclopentyl moiety remains unreacted in this step. In the second stage, a base-mediated intramolecular cyclization is induced, where the hydroxyl group attacks the amide carbonyl, leading to the formation of the spiro-oxazolidinedione ring system.
Figure 1. Workflow for the synthesis of spiro-oxazolidinediones.
Experimental Protocol:
Step 1: Passerini Reaction
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired aldehyde (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the isocyanide (1.0 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude α-acyloxy carboxamide intermediate. This intermediate can be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable; handle with extreme care.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro[cyclopentane-1,5'-oxazolidine]-2',4'-dione.
| Reagent/Parameter | Condition/Amount |
| Solvent (Passerini) | Anhydrous Dichloromethane (DCM) |
| Solvent (Cyclization) | Anhydrous Tetrahydrofuran (THF) |
| Temperature (Passerini) | 0 °C to Room Temperature |
| Temperature (Cyclization) | 0 °C to Room Temperature |
| Base (Cyclization) | Sodium Hydride (NaH) |
| Typical Reaction Time | 24-48 h (Passerini), 12-24 h (Cyclization) |
| Purification | Column Chromatography |
Protocol II: Synthesis of Novel Dipeptide Mimetics via Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[10][11] By incorporating this compound, novel dipeptide mimetics with a constrained cyclopentyl moiety can be readily synthesized.
Reaction Principle:
The Ugi reaction brings together four components in a single pot to form a complex product. In this application, this compound serves as the carboxylic acid component, introducing the cyclopentyl scaffold into the final dipeptide-like structure. The reaction is typically carried out in a polar solvent like methanol.
Figure 2. Ugi four-component reaction for dipeptide mimetic synthesis.
Experimental Protocol:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and the aldehyde (1.0 eq) in methanol (0.5 M).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add this compound (1.0 eq) to the solution and stir until it is completely dissolved.
-
Add the isocyanide (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 48-72 hours, monitoring its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure dipeptide mimetic.
| Reagent/Parameter | Condition/Amount |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 48-72 hours |
| Work-up | Aqueous NaHCO₃ wash |
| Purification | Column Chromatography |
Protocol III: Synthesis of N-Substituted Amides via Ritter Reaction
The Ritter reaction provides a pathway to N-substituted amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid.[12][13] The tertiary alcohol of this compound can serve as a carbocation precursor, enabling its reaction with various nitriles to form novel amides.
Reaction Principle:
Under strong acidic conditions, the tertiary hydroxyl group of this compound is protonated and eliminated as a water molecule, generating a stable tertiary carbocation on the cyclopentyl ring. This carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the N-substituted amide.
Figure 3. Mechanistic pathway of the Ritter reaction with this compound.
Experimental Protocol:
-
In a thick-walled, sealable reaction vessel, dissolve this compound (1.0 eq) in the chosen nitrile (used as both reactant and solvent, ~5-10 eq).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 2.0 eq) dropwise with vigorous stirring. Caution: This addition is highly exothermic.
-
After the addition is complete, seal the vessel and allow the reaction to stir at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted amide.
| Reagent/Parameter | Condition/Amount |
| Acid Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Nitrile | Used in excess (as reactant and solvent) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 hours |
| Work-up | Neutralization with NaHCO₃ |
| Purification | Column Chromatography |
Conclusion and Future Perspectives
This compound has demonstrated its potential as a versatile and valuable building block for the synthesis of novel and complex heterocyclic compounds. The protocols detailed in this guide for the Passerini, Ugi, and Ritter reactions provide robust and reproducible methods for accessing unique molecular architectures, including spiro-oxazolidinediones and constrained dipeptide mimetics. The inherent three-dimensionality and functional group handles of the resulting compounds make them attractive candidates for further elaboration and for screening in drug discovery programs. Future work in this area could explore the diastereoselective versions of these reactions, as well as the application of this scaffold in the synthesis of other heterocyclic systems, further expanding the accessible chemical space from this readily available starting material.
References
- This compound | C6H10O3 | CID 117177. (n.d.). PubChem.
- This compound. (2024). ChemBK.
- 2-Hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 552195. (n.d.). PubChem.
- Ritter reaction. (n.d.). Wikipedia.
- Passerini reaction. (n.d.). Wikipedia.
- Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities. (2022). MDPI.
- Ritter Reaction. (n.d.). Organic Chemistry Portal.
- Passerini Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. (2020). MDPI.
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014). Beilstein Journal of Organic Chemistry.
- Ugi Multicomponent Reaction. (n.d.). Organic Syntheses.
- Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. (2017). Polymer Chemistry.
- Ugi Four-Component Reactions Using Alternative Reactants. (2022). Molecules.
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- 12. Ritter reaction - Wikipedia [en.wikipedia.org]
- 13. Ritter Reaction [organic-chemistry.org]
Application Note: A Scalable Two-Step Synthesis of 1-Hydroxycyclopentanecarboxylic Acid for Industrial Applications
Abstract
1-Hydroxycyclopentanecarboxylic acid is a valuable bifunctional building block in the chemical industry, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its rigid cyclopentane scaffold and dual hydroxyl and carboxylic acid functionalities allow for diverse chemical transformations.[2] This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound, starting from the readily available precursor, cyclopentanone. The described method proceeds via a cyclopentanone cyanohydrin intermediate followed by acid-catalyzed hydrolysis. We emphasize the critical process parameters, safety protocols, and reaction causality to ensure reproducibility, high yield, and purity suitable for industrial use.
Introduction and Synthesis Strategy
The industrial demand for complex molecules necessitates synthetic routes that are not only high-yielding but also economically viable and scalable. This compound is a precursor for various advanced materials and active pharmaceutical ingredients, including monobactam antibiotics.[3]
The chosen synthetic pathway involves two well-established chemical transformations:
-
Cyanohydrin Formation: The nucleophilic addition of cyanide to the carbonyl carbon of cyclopentanone.
-
Nitrile Hydrolysis: The conversion of the nitrile group in the cyanohydrin intermediate to a carboxylic acid under strong acidic conditions.
This route is advantageous for scale-up due to the low cost of starting materials (cyclopentanone, sodium cyanide, and mineral acids), straightforward reaction conditions, and a well-understood reaction mechanism.[4][5] The process avoids complex catalysts or extreme temperature and pressure conditions, making it suitable for standard industrial reactors.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Detailed Experimental Protocols
Safety Preamble: This protocol involves highly toxic and corrosive materials, including sodium cyanide and concentrated acids. All operations must be conducted in a well-ventilated fume hood or a contained reactor system by trained personnel. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. An emergency cyanide antidote kit and a neutralizing agent (like sodium hypochlorite solution for cyanide spills) must be readily available.
Part A: Scale-up Synthesis of 1-Hydroxycyclopentanecarbonitrile (Intermediate)
This step involves the formation of the cyanohydrin from cyclopentanone. The reaction utilizes the in situ generation of hydrogen cyanide (HCN) from sodium cyanide and a strong acid.[6] This approach is industrially preferred over using gaseous HCN directly due to significant safety advantages. The reaction is performed at a low temperature to control the exothermic reaction and maximize the yield of the desired adduct.[7]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| Cyclopentanone | C₅H₈O | 84.12 | 10.00 | 118.88 | 1.00 |
| Sodium Cyanide | NaCN | 49.01 | 6.11 | 124.66 | 1.05 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 6.24 | 62.40 | 0.525 |
| Deionized Water | H₂O | 18.02 | 40.00 | - | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 30.00 | - | (for extraction) |
Protocol:
-
Reactor Setup: Charge a 100 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a controlled-rate addition funnel with 40.0 kg of deionized water and 6.11 kg (124.66 mol) of sodium cyanide.
-
Initial Cooling: Stir the resulting solution until all sodium cyanide has dissolved. Begin cooling the reactor jacket to maintain an internal temperature of 0–5 °C.
-
Cyclopentanone Addition: Add 10.00 kg (118.88 mol) of cyclopentanone to the reactor. Maintain vigorous stirring to ensure the formation of a fine emulsion.
-
Acidification (HCN Generation): Prepare a solution of 6.24 kg (62.40 mol) of 98% sulfuric acid in 10 L of cold deionized water. Caution: This dilution is highly exothermic and must be done by slowly adding acid to water with cooling.
-
Transfer the cooled, diluted sulfuric acid to the addition funnel. Add the acid dropwise to the reactor over 3–4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Slow, controlled addition of acid is critical. It generates HCN in situ, which is immediately consumed by the cyclopentanone. This prevents the buildup of dangerous HCN concentrations and allows for effective management of the reaction exotherm.
-
-
Reaction Maturation: After the acid addition is complete, allow the mixture to stir at 5–10 °C for an additional 2 hours to ensure the reaction proceeds to completion.
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel or extraction vessel.
-
Extract the aqueous layer three times with 10 kg portions of dichloromethane.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by a brine wash to remove residual acid and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Hydroxycyclopentanecarbonitrile as a pale yellow oil. The crude product is typically of sufficient purity for the next step.
-
Part B: Hydrolysis to this compound
In this step, the nitrile functional group of the intermediate is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid and heat.[5][8]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |
| 1-Hydroxycyclopentanecarbonitrile | C₆H₉NO | 111.14 | ~13.2 kg (crude) | ~118.88 | 1.00 |
| Hydrochloric Acid (37%) | HCl | 36.46 | 35.0 L | ~420 | ~3.5 |
| Deionized Water | H₂O | 18.02 | 15.0 L | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 40.0 L | - | (for extraction) |
Protocol:
-
Reactor Setup: Charge the 100 L reactor with 35.0 L of concentrated hydrochloric acid and 15.0 L of deionized water.
-
Addition of Intermediate: Slowly add the crude 1-Hydroxycyclopentanecarbonitrile (~13.2 kg) from Part A to the acid solution with stirring. An initial exotherm may be observed.
-
Reaction Heating: Heat the reaction mixture to 80–85 °C and maintain this temperature for 6–8 hours. Monitor the reaction for the cessation of ammonium chloride off-gassing.
-
Causality Note: The strong acid protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[8] Heat is required to drive the multi-step hydrolysis to completion.
-
-
Cooling and Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to an extraction vessel and extract three times with 15 L portions of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Purification and Isolation:
-
Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be recrystallized from a suitable solvent system (e.g., toluene or a water/isopropanol mixture) to yield pure this compound as a white crystalline solid.
-
Dry the final product in a vacuum oven at 40-50 °C.
-
Process Workflow and Data Summary
Industrial Synthesis Workflow
Caption: Detailed workflow for the two-step synthesis process.
Key Process Parameters and Expected Results
| Parameter | Step 1: Cyanohydrin Formation | Step 2: Hydrolysis |
| Temperature | 0–10 °C | 80–85 °C |
| Reaction Time | 5–6 hours | 6–8 hours |
| Key Control Point | Slow acid addition rate | Maintain stable temperature |
| Expected Yield | 90–95% (crude intermediate) | 85–90% (from intermediate) |
| Overall Yield | \multicolumn{2}{c | }{76–85% (from cyclopentanone)} |
| Final Purity | \multicolumn{2}{c | }{>99% (after recrystallization)} |
| Melting Point | \multicolumn{2}{c | }{103–104 °C[1]} |
Safety and Waste Management
-
Cyanide Handling: Personnel must be trained in handling cyanides. All equipment must be decontaminated with a sodium hypochlorite solution after use. Aqueous waste containing cyanide must be treated with hypochlorite under basic conditions to oxidize cyanide to the much less toxic cyanate before disposal.
-
Acid Handling: Concentrated sulfuric and hydrochloric acids are highly corrosive. Use appropriate acid-resistant equipment and PPE. Spills should be neutralized with a suitable base like sodium bicarbonate.
-
Solvent Waste: Chlorinated (dichloromethane) and non-chlorinated (ethyl acetate, toluene) solvent waste streams must be segregated and disposed of according to local environmental regulations.
-
Reaction Off-gas: The hydrolysis step generates ammonium chloride. The reactor should be vented through a scrubber system to neutralize any acid vapors.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the industrial production of this compound. By carefully controlling key parameters such as temperature and addition rates, and by adhering to strict safety protocols, this process can consistently deliver a high-purity product in high yield. The use of readily available and cost-effective raw materials further enhances its suitability for large-scale manufacturing.
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The Strategic Application of 1-Hydroxycyclopentanecarboxylic Acid in the Synthesis of Anticancer Therapeutics
Introduction: The Cyclopentane Moiety as a Privileged Scaffold in Oncology
In the landscape of modern medicinal chemistry, the relentless pursuit of novel and effective anticancer agents has led to the exploration of a vast chemical space. Within this expanse, certain structural motifs have emerged as "privileged scaffolds" – frameworks that exhibit a propensity for binding to multiple biological targets with high affinity. The cyclopentane ring is one such scaffold, its presence in a multitude of clinically successful drugs underscoring its importance.[1] Its conformational flexibility and lipophilic nature allow it to effectively probe hydrophobic pockets within target proteins, often leading to enhanced potency and improved pharmacokinetic profiles. When functionalized with a hydroxyl and a carboxylic acid group, as in 1-hydroxycyclopentanecarboxylic acid, this simple carbocycle is transformed into a versatile and powerful building block for the synthesis of complex and potent anticancer therapeutics.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of anticancer drugs. We will delve into the rationale behind its use, provide detailed synthetic protocols for key transformations, and explore the mechanism of action of the resulting therapeutic agents.
Part 1: The Rationale for Employing this compound in Anticancer Drug Synthesis
The utility of this compound as a synthetic precursor in oncology is rooted in the unique physicochemical properties conferred by its constituent functional groups.
-
The Carboxylic Acid Group: This functional group is a cornerstone in drug design, with approximately 25% of all commercialized pharmaceuticals containing a carboxylic acid moiety.[2] Its ability to engage in hydrogen bonding and its ionizable nature at physiological pH are critical for target engagement and can significantly influence a drug's solubility, distribution, and overall bioavailability.[1] In the context of synthesis, the carboxylic acid provides a reactive handle for a plethora of chemical transformations, including esterification, amidation, and reduction, enabling the facile introduction of diverse chemical functionalities.
-
The Hydroxyl Group: The tertiary hydroxyl group in this compound offers another point for synthetic diversification. It can be used to introduce esters, ethers, or can be eliminated to form a cyclopentene ring, a common structural feature in many bioactive molecules, including certain prostaglandins with anticancer activity.[3][4]
-
The Cyclopentane Scaffold: As previously mentioned, the cyclopentane ring itself is a key contributor to the biological activity of many anticancer drugs.[3] Its non-planar, puckered conformation allows for a more precise three-dimensional fit into the binding sites of target proteins compared to a flat aromatic ring. This can lead to increased binding affinity and selectivity. Furthermore, the incorporation of a cyclopentyl group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[1]
Part 2: Application in the Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues are a class of compounds where the furanose sugar of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification imparts significant metabolic stability, as the carbocyclic ring is not susceptible to cleavage by phosphorylases, enzymes that can deactivate traditional nucleoside analogues.[5] Many carbocyclic nucleosides exhibit potent antiviral and anticancer activities.
Here, we present a logical and illustrative synthetic pathway for a key intermediate in the synthesis of Carbovir, a potent anti-HIV agent that serves as a representative example for this class of compounds, starting from this compound.
Protocol 1: Synthesis of a Chiral Cyclopentene Intermediate from this compound
This protocol outlines a plausible, multi-step synthesis of a key chiral cyclopentene intermediate, which is a common precursor for various carbocyclic nucleosides.
Step 1: Esterification of this compound
-
Rationale: Protection of the carboxylic acid as an ester is a common initial step to prevent its interference in subsequent reactions.
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
-
Step 2: Dehydration to Methyl Cyclopent-1-enecarboxylate
-
Rationale: The introduction of a double bond is a key step towards the desired cyclopentene intermediate. Acid-catalyzed dehydration is a standard method for this transformation.
-
Procedure:
-
Dissolve the methyl ester from Step 1 in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography to obtain methyl cyclopent-1-enecarboxylate.
-
Step 3: Asymmetric Dihydroxylation
-
Rationale: The introduction of chirality is crucial for the biological activity of nucleoside analogues. A Sharpless asymmetric dihydroxylation provides a reliable method to install two hydroxyl groups in a stereocontrolled manner.
-
Procedure:
-
To a solution of methyl cyclopent-1-enecarboxylate in a mixture of t-butanol and water, add AD-mix-β.
-
Stir the mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with sodium sulfite.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate to yield the chiral diol.
-
Step 4: Conversion to a Protected Amino-alcohol
-
Rationale: This sequence of steps transforms the diol into a protected amino-alcohol, a versatile intermediate for the introduction of the nucleobase.
-
Procedure:
-
Protect the diol as an acetonide using 2,2-dimethoxypropane and a catalytic amount of acid.
-
Reduce the ester to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride.
-
Convert the alcohol to a leaving group (e.g., a mesylate or tosylate).
-
Displace the leaving group with an azide (e.g., sodium azide).
-
Reduce the azide to the primary amine (e.g., by hydrogenation or with triphenylphosphine).
-
Protect the amine (e.g., as a Boc-carbamate) and deprotect the acetonide to yield the desired chiral amino-alcohol intermediate.
-
This intermediate can then be utilized in well-established literature procedures to couple with various purine or pyrimidine bases to afford a library of carbocyclic nucleoside analogues for anticancer screening.
Part 3: Application Showcase: Fulvestrant - A Cyclopentyl-Containing Anticancer Drug
While a direct synthetic route from this compound to the marketed drug Fulvestrant is not prominently documented in publicly available literature, the principles of its design and its mechanism of action provide valuable insights for researchers. Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.
Mechanism of Action of Fulvestrant
Fulvestrant's unique mechanism of action sets it apart from other endocrine therapies like tamoxifen. It binds to the estrogen receptor (ER) with high affinity, inducing a conformational change that promotes the rapid degradation of the receptor via the ubiquitin-proteasome pathway.[1] This leads to a profound reduction in the cellular levels of ER, thereby abrogating estrogen-mediated signaling that drives the proliferation of hormone-dependent breast cancer cells.
Quantitative Data: Comparison of Endocrine Therapies
| Feature | Tamoxifen (SERM) | Aromatase Inhibitors | Fulvestrant (SERD) |
| Mechanism | Competitive ER antagonist | Inhibits estrogen synthesis | ER antagonist and degrader |
| ER Levels | Unchanged or increased | Unchanged | Significantly decreased |
| Agonist Activity | Partial agonist in some tissues | None | Pure antagonist |
| Clinical Use | Pre- and postmenopausal women | Postmenopausal women | Postmenopausal women |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex molecules with potent anticancer activity. Its unique combination of a reactive carboxylic acid, a modifiable hydroxyl group, and a privileged cyclopentane scaffold provides medicinal chemists with a powerful tool for the construction of novel therapeutics. The illustrative synthesis of a key intermediate for carbocyclic nucleoside analogues highlights a practical application of this building block. Furthermore, the examination of fulvestrant's mechanism of action underscores the therapeutic potential of incorporating a cyclopentyl moiety into anticancer drug design. As the quest for more effective and selective cancer therapies continues, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of anticancer drugs.
References
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- Blanco, J. M., Caamaño, O., Fernández, F., Rodríguez-Borges, J. E., Balzarini, J., & De Clercq, E. (2003). Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. Chemical & pharmaceutical bulletin, 51(9), 1060–1063.
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Functionalization of the hydroxyl group in 1-Hydroxycyclopentanecarboxylic acid
An Application Guide for the Strategic Functionalization of the Hydroxyl Group in 1-Hydroxycyclopentanecarboxylic Acid
Abstract
This compound is a valuable bifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its rigid cyclopentyl core and orthogonal functional groups—a tertiary alcohol and a carboxylic acid—make it an attractive scaffold for creating complex molecular architectures, including spirocyclic compounds and novel antibiotics.[1][2] This guide provides a comprehensive overview of the key chemical strategies for the selective functionalization of its tertiary hydroxyl group. We present detailed, field-proven protocols for esterification, etherification, and conversion to leaving groups, underpinned by a discussion of the mechanistic principles that govern these transformations. The causality behind experimental choices, potential side reactions, and strategies for protecting the vicinal carboxylic acid group are explored to provide researchers with a robust framework for their synthetic endeavors.
Introduction: The Synthetic Value of a Bifunctional Scaffold
In the landscape of drug discovery, cyclic structures are prized for their ability to confer conformational rigidity and metabolic stability, often leading to enhanced oral bioavailability and improved control over a drug candidate's activity and specificity.[3] this compound (1-HCPCA), with its defined three-dimensional structure, serves as an exemplary starting point for the synthesis of such molecules. The presence of both a nucleophilic hydroxyl group and an acidic carboxyl group allows for sequential or orthogonal functionalization, paving the way for the construction of diverse molecular libraries. This guide focuses specifically on the chemistry of the tertiary hydroxyl group, a functional handle whose reactivity is profoundly influenced by steric hindrance and the stability of the adjacent tertiary carbocation.
Core Reactivity Principles of this compound
Understanding the inherent chemical properties of 1-HCPCA is paramount for successful synthetic planning. The molecule's reactivity is dominated by two key features:
-
The Tertiary Alcohol (-OH): Unlike primary or secondary alcohols, the tertiary alcohol at the C1 position is sterically congested. This bulkiness hinders bimolecular nucleophilic substitution (SN2) reactions. Consequently, reactions proceeding through a substitution mechanism will overwhelmingly favor a unimolecular (SN1) pathway, which involves the formation of a planar, stabilized tertiary carbocation intermediate.[4][5][6] This mechanistic preference carries a significant risk of a competing elimination (E1) reaction, leading to the formation of cyclopentene-1-carboxylic acid as a major byproduct.
-
The Carboxylic Acid (-COOH): The carboxylic acid proton is the most acidic site in the molecule. In the presence of bases, it will be readily deprotonated to form a carboxylate. This can interfere with reactions targeting the hydroxyl group, especially those employing basic reagents or intermediates. The carboxylate itself can act as an intramolecular nucleophile. Therefore, in many synthetic routes, it is advantageous to "protect" the carboxylic acid, typically as an ester, to mask its reactivity.[7][8]
Strategic Functionalization Pathways: An Overview
The selective modification of the hydroxyl group in 1-HCPCA can be achieved through several distinct pathways. The choice of method depends on the desired final product and the overall synthetic strategy.
Figure 1. Key functionalization pathways for the hydroxyl group of 1-HCPCA.
Protocol I: Esterification of the Tertiary Hydroxyl Group
Esterification is one of the most common and valuable transformations for the hydroxyl group, introducing a wide range of functionalities and modifying the parent molecule's lipophilicity.
Method A: Fischer-Speier Esterification (Acid-Catalyzed)
This classical method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. For converting 1-HCPCA's hydroxyl group, an excess of a partner carboxylic acid would be used. A more practical application is the esterification of the carboxyl group of 1-HCPCA using an alcohol and an acid catalyst, which also serves as a protection strategy. A protocol for this related transformation is provided for context and utility.
Causality: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol nucleophile. Given the tertiary nature of the hydroxyl group in 1-HCPCA, direct esterification at this position under harsh acidic conditions risks dehydration (elimination).
Protocol: Synthesis of Ethyl 1-Hydroxycyclopentanecarboxylate [9]
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 38.4 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly add concentrated sulfuric acid (0.5 mL, ~9.2 mmol) dropwise to the stirring solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require stirring for 24-72 hours to reach completion.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the remaining aqueous residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated saline (2 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 1-hydroxycyclopentanecarboxylate, which can be purified by vacuum distillation or column chromatography.
| Parameter | Value | Reference |
| Starting Material | This compound | [9] |
| Reagents | Ethanol, Sulfuric Acid | [9] |
| Temperature | Room Temperature | [9] |
| Typical Yield | >90% | [9] |
Method B: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and exceptionally mild method for converting alcohols into a variety of functional groups, including esters, with high stereochemical control.[10][11] It is particularly effective for sterically hindered secondary alcohols and can be applied to tertiary systems, though with greater challenges.[12]
Causality: The reaction mechanism avoids harsh conditions and carbocation formation. Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), form a betaine intermediate.[13][14] This intermediate activates the alcohol by converting the hydroxyl into an excellent leaving group (an oxyphosphonium salt). A nucleophile, in this case, a carboxylate anion, can then displace it.[14]
Figure 2. Simplified workflow for the Mitsunobu esterification protocol.
Protocol: General Procedure for Mitsunobu Esterification
-
Inert Atmosphere: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Solution: Charge the flask with this compound (1.0 eq), the desired carboxylic acid nucleophile (e.g., 4-nitrobenzoic acid, 1.5 eq), and triphenylphosphine (1.5 eq). Dissolve these reagents in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
DEAD Addition: Prepare a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct.
-
Purification: Purify the crude material using flash column chromatography on silica gel. The separation of byproducts is a known challenge in Mitsunobu reactions; using polymer-bound PPh₃ or specialized azodicarboxylates can simplify purification.[10]
Protocol II: Conversion to Halides and Other Leaving Groups
Converting the hydroxyl moiety into a good leaving group is a critical step for subsequent nucleophilic substitution reactions.
Causality: The hydroxyl group (-OH) is a poor leaving group. It must first be converted into a group that can stabilize a negative charge upon departure, such as water, a halide, or a sulfonate.[15] For tertiary alcohols like 1-HCPCA, treatment with hydrohalic acids (HX) or reagents like thionyl chloride (SOCl₂) readily forms a stable tertiary carbocation, which is then trapped by the halide nucleophile.[4][5]
Protocol: Synthesis of 1-Chloro-cyclopentanecarboxylic Acid
-
Reaction Setup: In a flask placed in a fume hood and cooled to 0 °C, add this compound (1.0 eq).
-
Reagent Addition: Slowly and carefully add an excess of concentrated hydrochloric acid. For a more controlled reaction, bubble dry HCl gas through a solution of the starting material in a non-protic solvent, or use a reagent like thionyl chloride (SOCl₂) with a catalytic amount of DMF.
-
Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. The reaction is often rapid. Monitor by TLC, watching for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by pouring it over ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to afford the crude product. Caution: The product may be volatile or thermally unstable.
| Reaction | Reagent | Key Considerations |
| Chlorination | HCl, SOCl₂ | SN1 mechanism; risk of E1 elimination. |
| Bromination | HBr, PBr₃ | SN1 mechanism; Br⁻ is a better nucleophile than Cl⁻. |
| Tosylation | TsCl, Pyridine | Forms a versatile sulfonate ester leaving group; retains stereochemistry.[15][16] |
References
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- 4. Leaving Group Conversions - Using HX Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Video: Conversion of Alcohols to Alkyl Halides [jove.com]
- 6. forums.studentdoctor.net [forums.studentdoctor.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. Leaving Group Conversions Summary Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Application Note: Quantitative Analysis of 1-Hydroxycyclopentanecarboxylic Acid in Pharmaceutical Intermediates using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-Hydroxycyclopentanecarboxylic acid. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity and concentration of this analyte is paramount for drug safety and efficacy.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology leverages reversed-phase chromatography with UV detection, a widely accessible and reliable technique in quality control and research laboratories.
Introduction
This compound (C₆H₁₀O₃, MW: 130.14 g/mol ) is a key building block in the synthesis of a range of active pharmaceutical ingredients (APIs).[2][3] Its molecular structure, featuring both a hydroxyl and a carboxylic acid functional group, contributes to its utility in creating complex molecules. The purity and concentration of this intermediate directly impact the yield and impurity profile of the final drug product. Therefore, a reliable and accurate analytical method for its quantification is essential for process optimization, quality control, and regulatory compliance in the pharmaceutical industry.
This application note addresses the analytical challenges associated with organic acids, such as their polarity, by providing a tailored reversed-phase HPLC method. The described protocol offers high sensitivity, selectivity, and reproducibility for the quantification of this compound in process samples and as a raw material.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [4] |
| Molecular Weight | 130.14 g/mol | [4] |
| pKa | ~4.05 | [1][2] |
| Appearance | Off-white to light brown solid | 1[1] |
| Solubility | Slightly soluble in water | 1[1] |
The acidic nature of the molecule (pKa ~4.05) is a key consideration for controlling its ionization state during chromatographic separation by adjusting the mobile phase pH.
Analytical Method: Reversed-Phase HPLC with UV Detection
The chosen methodology is based on reversed-phase chromatography, which is well-suited for the separation of polar organic compounds.[5] By using an acidic mobile phase, the ionization of the carboxylic acid group is suppressed, leading to better retention on a nonpolar stationary phase and improved peak shape. UV detection is employed due to the presence of the carboxyl group, which provides sufficient chromophoric activity at low wavelengths.[6]
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. By maintaining the mobile phase pH below the pKa of this compound, the analyte exists predominantly in its neutral, protonated form. This increases its hydrophobicity, allowing for effective retention and separation from other polar impurities.
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: Workflow for the quantification of this compound.
Detailed Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (85%)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
0.45 µm Syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (20:80, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a standard choice for reversed-phase chromatography, offering excellent retention for moderately polar compounds.
-
Mobile Phase: The acidic mobile phase (pH adjusted with phosphoric acid to be well below the pKa of the analyte) ensures the analyte is in its non-ionized form, leading to sharp, symmetrical peaks. The acetonitrile/water ratio is optimized for adequate retention and separation from potential impurities.
-
Detection Wavelength: 210 nm is chosen as it is in the range where carboxylic acids exhibit absorbance, providing good sensitivity.[6]
Preparation of Solutions
Mobile Phase:
-
Add 800 mL of HPLC grade water to a 1 L volumetric flask.
-
Carefully add 1.0 mL of 85% orthophosphoric acid and mix well.
-
Add 200 mL of acetonitrile and bring to volume with water.
-
Sonicate for 15 minutes to degas.
Diluent:
-
Mobile phase is used as the diluent to ensure compatibility with the chromatographic system.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in the diluent in a volumetric flask to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, inject the mid-point calibration standard (e.g., 25 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of the standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995.
-
Quantification: Determine the concentration of this compound in the prepared sample solution using the calibration curve equation.
-
Calculate the amount of this compound in the original sample using the following formula:
Amount (%) = (C * V * D) / (W * 10)
Where:
-
C = Concentration from the calibration curve (µg/mL)
-
V = Volume of the sample solution (mL)
-
D = Dilution factor (if any)
-
W = Weight of the sample (mg)
-
Method Validation Considerations
For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Demonstrate that the method is able to resolve the analyte peak from impurities and degradation products.
-
Linearity: Confirm the linear relationship between concentration and response over the intended range.
-
Accuracy: Assess the closeness of the measured value to the true value using spiking experiments.
-
Precision: Evaluate the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's performance when small, deliberate changes are made to the chromatographic conditions.
Conclusion
The HPLC method detailed in this application note provides a reliable and accurate means for the quantification of this compound. The protocol is straightforward, utilizes common laboratory instrumentation and reagents, and is suitable for routine quality control and research applications in the pharmaceutical industry. The provided framework for method validation ensures that the results generated are trustworthy and meet regulatory expectations.
References
- Vertex AI Search. Understanding the Properties and Handling of this compound.
- PubChem. This compound | C6H10O3 | CID 117177. National Institutes of Health.
- ChemBK. This compound.
- MDPI. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo.
- Phcogj.com. Qualitative and Quantitative Determination of Organic Acids in Crude Herbal Drugs and Medicinal Herbal Preparations.
- Shimadzu Corporation. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
- MDPI. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias.
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
Sources
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- 2. chembk.com [chembk.com]
- 3. This compound. | 16841-19-3 [chemicalbook.com]
- 4. This compound | C6H10O3 | CID 117177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Hydroxycyclopentanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-Hydroxycyclopentanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable organic intermediate.[1][2] We will explore common experimental challenges, provide evidence-based solutions, and detail the underlying chemical principles to empower you to troubleshoot and optimize your synthetic protocols effectively.
The Primary Synthetic Pathway: A Two-Step Approach
The most prevalent and direct method for synthesizing this compound involves a two-step process starting from cyclopentanone. This pathway consists of the formation of a cyanohydrin intermediate, followed by its hydrolysis to the final carboxylic acid product.
Caption: General workflow for this compound synthesis.
Part 1: Troubleshooting Cyanohydrin Formation
The initial step, the addition of cyanide to cyclopentanone, is a reversible nucleophilic addition.[3] Achieving a high yield of the cyanohydrin intermediate is critical for the overall success of the synthesis.
FAQ 1: My cyanohydrin formation from cyclopentanone gives low yields. What factors control this equilibrium and how can I shift it toward the product?
This is a common issue stemming from the reversibility of the reaction. The equilibrium can be influenced by several factors:
-
pH Control is Crucial: The reaction is base-catalyzed, as the cyanide ion (CN⁻) is the active nucleophile, not hydrogen cyanide (HCN).[4] Using a cyanide salt like NaCN or KCN generates the necessary nucleophile. However, the pH must be carefully controlled. If the solution is too acidic, the concentration of CN⁻ will be too low. If it's too basic, unwanted side reactions of the ketone can occur. A slightly basic medium is often optimal.
-
Temperature Management: Cyanohydrin formation is typically an exothermic process. Lowering the reaction temperature (e.g., 0-10 °C) often shifts the equilibrium in favor of the product, minimizing the reverse reaction.
-
Reagent Choice: While classic conditions use HCN or a mixture of a cyanide salt and acid, trimethylsilyl cyanide (TMSCN) can be a highly effective alternative. It reacts to form a silylated cyanohydrin, which is more stable and effectively traps the product, driving the reaction to completion.[5][6] Subsequent hydrolysis then removes the silyl group and hydrolyzes the nitrile in one step.[5]
-
Phase-Transfer Catalysis (PTC): When using a two-phase system (e.g., an aqueous solution of KCN and an organic solvent for the ketone), a phase-transfer catalyst can significantly improve reaction rates.[7][8] Catalysts like quaternary ammonium salts shuttle the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.
Mechanism of Cyanohydrin Formation
The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of cyclopentanone. This is followed by protonation of the resulting alkoxide intermediate.
Caption: Mechanism of nucleophilic addition for cyanohydrin formation.
FAQ 2: I'm observing a yellow discoloration and polymer formation. What are these by-products and how can I prevent them?
The formation of yellow or brown polymers is often due to the polymerization of hydrogen cyanide under basic conditions. To minimize this:
-
Maintain Low Temperatures: As mentioned, keeping the reaction cold slows down polymerization side reactions.
-
Controlled Reagent Addition: If generating HCN in situ (e.g., by adding acid to a cyanide salt solution), add the acid slowly to the cyanide solution (never the other way around) to avoid a buildup of unreacted HCN. The ketone should be present to react with the cyanide as it becomes available.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Cyanide Source | NaCN or KCN with controlled acid addition | Generates the required CN⁻ nucleophile in situ.[4] |
| Catalyst | Phase-Transfer Catalyst (for biphasic systems) | Enhances reaction rate by transporting CN⁻ to the organic phase.[9] |
| Temperature | 0–10 °C | Shifts equilibrium toward the product and minimizes side reactions.[10] |
| Solvent | Biphasic (e.g., CH₂Cl₂/H₂O) with PTC, or a suitable organic solvent for TMSCN | Depends on the chosen cyanide source and reaction type. |
| pH | Slightly basic | Ensures a sufficient concentration of the CN⁻ nucleophile without promoting ketone side reactions. |
Part 2: Optimizing Nitrile Hydrolysis
The second step involves the hydrolysis of the cyanohydrin's nitrile group to a carboxylic acid. This step requires harsh conditions and can be prone to incomplete conversion or product degradation.
FAQ 3: The hydrolysis of my cyanohydrin is slow and often incomplete. How can I drive the reaction to completion?
Nitrile hydrolysis is a demanding transformation that requires forcing conditions. If you are experiencing incomplete conversion, consider the following:
-
Acid Choice and Concentration: Concentrated hydrochloric acid (HCl) is highly effective and commonly used.[5] Concentrated sulfuric acid (H₂SO₄) can also be used. The high concentration of both acid and water is necessary to facilitate the multi-step hydrolysis mechanism.
-
Elevated Temperature: This reaction requires significant thermal energy. Refluxing the reaction mixture is standard practice. A typical temperature might be 80-100 °C.[5][11]
-
Sufficient Reaction Time: This is not a fast reaction. Allow for an adequate reaction time, which can range from several hours to overnight.[5][11] Monitoring the reaction by TLC or another appropriate method is recommended to determine when the starting material has been fully consumed.
FAQ 4: I suspect my final product is decomposing during hydrolysis, leading to a lower-than-expected yield. Is this possible?
Yes, α-hydroxy acids can be susceptible to decomposition under the harsh acidic and high-temperature conditions required for nitrile hydrolysis. Dehydration or other rearrangements can occur. To mitigate this:
-
Use the Minimum Necessary Heat and Time: While heat is required, prolonged exposure at very high temperatures can be detrimental. Monitor the reaction and stop the heating as soon as it reaches completion.
-
Workup Procedure: Once the reaction is complete, cool the mixture promptly and proceed with the extraction and purification to isolate the product from the harsh acidic environment.
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Acid | Concentrated Hydrochloric Acid (HCl) | Effective and common reagent for nitrile hydrolysis.[5][12] |
| Temperature | 80–100 °C (Reflux) | Provides the necessary activation energy for the hydrolysis.[5] |
| Reaction Time | 4–24 hours (monitor for completion) | Ensures complete conversion of the nitrile to the carboxylic acid.[5] |
| Workup | Prompt cooling and extraction after completion | Minimizes potential for product degradation in the hot, acidic medium. |
Part 3: Purification and Safety
FAQ 5: What is the most effective method for purifying the final this compound?
The product is a solid crystalline compound, making purification relatively straightforward.[1]
-
Acid-Base Extraction: After hydrolysis, the reaction mixture will be strongly acidic.
-
Cool the mixture and extract with an organic solvent like diethyl ether or ethyl acetate to move the product into the organic phase.
-
Wash the organic layer with brine to remove excess acid.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.[13]
-
-
Recrystallization: This is the primary method for achieving high purity.
-
The crude solid obtained after solvent evaporation can be recrystallized from a suitable solvent. Toluene or mixtures of toluene and petroleum ether are often effective.[13] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
FAQ 6: What are the absolute critical safety precautions when working with cyanides?
Working with cyanide compounds is extremely hazardous and requires strict adherence to safety protocols. Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin, and they react with acids to produce lethal hydrogen cyanide (HCN) gas.[14][15][16]
-
Designated Area & Fume Hood: All work with cyanide compounds must be conducted in a certified chemical fume hood within a clearly marked, designated area.[15][17]
-
NEVER Work Alone: Always have a "buddy" who is aware of the procedure and the associated hazards.[15]
-
Personal Protective Equipment (PPE): Non-negotiable PPE includes a lab coat, chemical splash goggles, and double-gloving with nitrile gloves.[17][18] A face shield is recommended if there is a splash hazard.[15]
-
Avoid Acids: Keep all acids away from the cyanide work area unless they are actively being used in the reaction. Accidental mixing can be fatal.[14]
-
Decontamination: Decontaminate all glassware and work surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[15][17] All contaminated materials (gloves, wipes, etc.) must be disposed of as cyanide-containing hazardous waste.[15]
Emergency Response Workflow
Caption: Critical emergency response steps for cyanide exposure.[14][17]
Detailed Experimental Protocol
This protocol is a synthesized example and must be adapted and thoroughly risk-assessed before use in any laboratory setting.
Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile
-
In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
To the flask, add cyclopentanone (1.0 eq) dissolved in a suitable organic solvent (e.g., CH₂Cl₂).
-
In a separate beaker, prepare a solution of sodium cyanide (NaCN, 1.1 eq) in water. Cool this solution in an ice bath to 0-5 °C.
-
While vigorously stirring the NaCN solution, slowly add a solution of dilute sulfuric acid (0.5 eq H₂SO₄) from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Add the cold, freshly prepared HCN/NaCN solution to the cyclopentanone solution, maintaining the reaction temperature at 0-10 °C.
-
Stir for 2-4 hours, allowing the reaction to proceed. Monitor by TLC.
-
Once the reaction is complete, separate the organic layer. Wash it with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Transfer the crude 1-hydroxycyclopentanecarbonitrile to a round-bottom flask equipped with a reflux condenser.
-
Add an excess of concentrated hydrochloric acid (e.g., 5-10 volumes).
-
Heat the mixture to reflux (approx. 100 °C) and maintain for 4-8 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude solid product.
Step 3: Purification
-
Recrystallize the crude solid from a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. The expected melting point is around 103-104 °C.[2]
References
- McIntosh, J. M. (1977). Phase-transfer catalyzed formation of cyanohydrin ethers and acetates. Canadian Journal of Chemistry, 55(23), 4200-4203. [Link]
- Stanford University Environmental Health & Safety.
- ResearchGate. (n.d.).
- Corey, E. J., et al. (2009). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. PMC - NIH. [Link]
- Dartmouth College Environmental Health and Safety. Cyanide Salts. [Link]
- LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. [Link]
- University of California, Santa Barbara. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]
- MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
- Brainly. (2020). Provide the structure of the cyanohydrin that results when cyclopentanone reacts with HCN. [Link]
- Winkler, C. K., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(24), 5451-5471. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- ChemBK. (2024). This compound. [Link]
- ResearchGate. (n.d.). 1-Hydroxycyclopentane-1-carboxylic acid | Request PDF. [Link]
- Filo. (2025).
- ACS Publications. (n.d.). Synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid. Journal of Medicinal Chemistry. [Link]
- askIITians. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. [Link]
- Leah4sci. (2020, December 28). Cyanohydrin formation and hydrolysis [Video]. YouTube. [Link]
- Angene. (n.d.). Understanding the Properties and Handling of this compound. [Link]
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- PrepChem.com. (n.d.). Synthesis of Production of Cyclohexanone Cyanohydrin. [Link]
- Organic Syntheses. (n.d.). Cyclobutanone. [Link]
- LookChem. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Cyanohydrins. [Link]
- OpenStax. (2023, September 20). 19.
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- 4. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 5. This compound. synthesis - chemicalbook [chemicalbook.com]
- 6. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 11. US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates - Google Patents [patents.google.com]
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- 18. uthsc.edu [uthsc.edu]
Technical Support Center: Purification of Crude 1-Hydroxycyclopentanecarboxylic Acid
Welcome to the technical support center for the purification of crude 1-Hydroxycyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound.
Introduction
This compound is a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. This guide addresses common challenges encountered during its purification and provides robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily residue. How should I approach its purification?
A1: A dark, oily appearance typically indicates the presence of significant impurities, which could include residual solvents, starting materials, or by-products from the synthesis. A multi-step purification strategy is often necessary. We recommend starting with an acid-base extraction to isolate the acidic product from neutral and basic impurities.
An acid-base extraction leverages the acidic nature of the carboxyl group.[3] By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt. Neutral and basic impurities remain in the organic layer. The aqueous layer is then acidified to precipitate the purified carboxylic acid.
Q2: I performed a recrystallization, but the product crashed out as an oil or a sticky gum instead of crystals. What went wrong?
A2: Oiling out during recrystallization is a common problem when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. For this compound, which has a melting point of 103-104°C, this can be particularly challenging.[1]
Here are several troubleshooting steps:
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a stable crystal lattice.[4]
-
Use a solvent/anti-solvent system: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) at an elevated temperature. Then, slowly add a poor solvent (an "anti-solvent," e.g., heptane, hexane) until the solution becomes slightly turbid. This controlled precipitation often yields crystalline material.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
Q3: My purified this compound shows streaking on a silica gel TLC plate. How can I get a clean spot?
A3: Streaking of carboxylic acids on silica gel is a frequent issue. It arises from the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[5] This can lead to a mixture of protonated and deprotonated forms of your compound, causing it to "tail" up the plate.
To resolve this, you should add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[5] This ensures that the this compound remains fully protonated and elutes as a more compact, well-defined spot.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration. | - Choose a different solvent or a mixed-solvent system.- Use the minimum amount of hot solvent to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. |
| Persistent Impurities Detected by NMR/LC-MS | - Impurities have similar solubility profiles to the product.- The impurity is a structural analog. | - Consider an alternative purification method such as column chromatography.- If the impurity is a neutral compound, perform an acid-base extraction.- For oxidizable impurities, a treatment with a mild oxidizing agent followed by distillation or recrystallization may be effective.[6][7] |
| Product is a Discolored Solid (Off-white to Brown) | - Presence of colored impurities from the synthesis.- Thermal degradation during purification. | - Treat a solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities.- Avoid excessive heating during dissolution for recrystallization. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
This protocol is designed to separate this compound from neutral and basic impurities.
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
Steps:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]
-
Separation: Gently shake the funnel, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate. The aqueous layer will contain the sodium salt of the carboxylic acid.
-
Repeat: Drain the lower aqueous layer and repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.
-
Re-acidification: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.[5]
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 2: Recrystallization from a Mixed-Solvent System
This protocol is effective when finding a single suitable solvent for recrystallization is difficult.
Workflow Diagram:
Caption: Mixed-Solvent Recrystallization Workflow.
Steps:
-
Dissolution: Place the crude solid in a flask and add a small amount of a "good" solvent (one in which the compound is highly soluble). Heat the mixture to boiling.
-
Solvent Addition: Continue adding the "good" solvent in small portions until the solid just dissolves.
-
Anti-Solvent Addition: While the solution is still hot, add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry.
References
- Google Patents. (n.d.). Process for purification of carboxylic acids.
- Thangavelu, K., & Dhas, A. S. (2015). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. In Green-Bio-processes. IntechOpen.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Autech Industry Co., Ltd. (n.d.). Understanding the Properties and Handling of this compound.
- Google Patents. (n.d.). Process for purification of carboxylic acids.
- Google Patents. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides.
- ChemBK. (2024). This compound.
- Google Patents. (n.d.). Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates.
- Google Patents. (n.d.). Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
- Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid.
- International Union of Crystallography. (2025). Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid.
- Nakashima, K., & Hayakawa, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836.
- Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound. | 16841-19-3 [chemicalbook.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2255421A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 7. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
Overcoming side reactions in 1-Hydroxycyclopentanecarboxylic acid synthesis
Technical Support Center: 1-Hydroxycyclopentanecarboxylic Acid Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Overview of the Primary Synthetic Route
The most common and established method for synthesizing this compound involves a two-step process starting from cyclopentanone. This pathway is favored for its accessibility of starting materials and robust reaction chemistry.
-
Step 1: Cyanohydrin Formation. Cyclopentanone reacts with a cyanide source, typically in a buffered basic solution, to form 1-hydroxycyclopentanenitrile (cyclopentanone cyanohydrin). This is a nucleophilic addition to the carbonyl group.
-
Step 2: Hydrolysis. The nitrile group of the cyanohydrin intermediate is then hydrolyzed under strong acidic or basic conditions to yield the final carboxylic acid product.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that arise during these two critical stages.
Synthesis Workflow Diagram
Technical Support Center: Optimization of 1-Hydroxycyclopentanecarboxylic Acid Esterification
As Senior Application Scientists, we understand that the esterification of functionalized molecules like 1-hydroxycyclopentanecarboxylic acid presents unique challenges. This guide is designed to provide in-depth, field-proven insights to help you navigate and optimize this reaction, moving beyond simple protocols to explain the fundamental principles that govern success.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the esterification process, providing a diagnosis of the root cause and a validated solution.
Question 1: My reaction has stalled, resulting in a low yield of the desired ester. What are the likely causes and how can I fix this?
Answer:
A low yield in a Fischer esterification is most often due to the reaction reaching an unfavorable equilibrium. The Fischer esterification is a reversible process where the carboxylic acid and alcohol react to form an ester and water.[1][2] If water is not removed, it can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.
Core Issue: Unfavorable Chemical Equilibrium
The primary disadvantage of this direct acylation is the unfavorable chemical equilibrium that must be overcome.[3]
Solutions & Scientific Rationale:
-
Water Removal (Le Châtelier's Principle): The most effective strategy to drive the equilibrium towards the product is to remove water as it is formed.[4][5][6]
-
Method: Employ a Dean-Stark apparatus with a suitable azeotropic solvent like toluene or hexane.[7][8] The solvent forms an azeotrope with water, which boils and condenses in the Dean-Stark trap. Since water is denser than toluene, it sinks to the bottom of the trap for collection, while the solvent overflows back into the reaction flask, effectively removing the water byproduct and making the reverse reaction impossible.[4]
-
Causality: By removing a product (water), the equilibrium shifts to the right, favoring the formation of more ester to re-establish equilibrium, thus driving the reaction to completion.
-
-
Use of Excess Alcohol: Another common method is to use a large excess of the alcohol reactant, which also shifts the equilibrium towards the products.[4][9]
-
Method: When practical and cost-effective, using the alcohol as the reaction solvent (a 10-fold excess or greater) can significantly increase the yield.[4]
-
Causality: Increasing the concentration of a reactant forces the equilibrium to favor the product side, in accordance with Le Châtelier's principle.
-
Experimental Workflow: Fischer Esterification with Dean-Stark Apparatus
Caption: A typical experimental workflow for driving esterification to completion.
Question 2: I've observed a significant byproduct in my analysis. Could this be from a side reaction?
Answer:
Yes, with a substrate like this compound, there are two primary side reactions to consider, especially under harsh acidic conditions.
-
Intramolecular Esterification (Lactonization): The molecule contains both the carboxylic acid and alcohol functional groups, making an intramolecular reaction possible to form a cyclic ester, known as a lactone.[5] This is a competing equilibrium process.
-
Controlling Factor: This reaction is often favored under high dilution, where the probability of one end of the molecule reacting with its other end is higher than reacting with a separate alcohol molecule. To favor the desired intermolecular esterification, ensure you are using a sufficient concentration of the external alcohol.
-
-
Elimination of the Tertiary Alcohol: The hydroxyl group is on a tertiary carbon. Tertiary alcohols are particularly prone to elimination (dehydration) under strong acid and heat to form an alkene.[3]
-
Controlling Factor: This side reaction is promoted by high temperatures and highly acidic conditions. If you suspect this is occurring, consider the following optimizations:
-
Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), instead of concentrated sulfuric acid.[10]
-
Reduce the reaction temperature, though this may require a longer reaction time to achieve full conversion.
-
-
Question 3: My product seems to be lost during the aqueous workup, or I'm struggling with separation.
Answer:
Isolation issues are common, especially when the resulting ester has some water solubility or when emulsions form.
Potential Causes & Solutions:
-
Product Solubility in Water: If you are creating a methyl or ethyl ester, it may have partial solubility in the aqueous phase, leading to loss during extraction.[11]
-
Solution: During the liquid-liquid extraction, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic ester and "salting it out" into the organic phase.
-
-
Emulsion Formation: Vigorous shaking during extraction can create stable emulsions at the interface of the organic and aqueous layers, trapping your product.
-
Solution: After neutralizing the acid with sodium bicarbonate, add brine to the separatory funnel. It helps to break up emulsions by increasing the density of the aqueous phase. Swirl the separatory funnel gently rather than shaking it vigorously.
-
-
Incomplete Neutralization: Residual acid catalyst can complicate the separation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the acid-catalyzed esterification of this compound?
A1: The reaction follows the six-step Fischer esterification mechanism, which is a classic example of nucleophilic acyl substitution.[4][5] All steps are reversible.[1][13]
-
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and activated for attack.[9][14][15]
-
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[1]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This converts the -OH into a much better leaving group (-OH₂⁺, water).[4]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating a molecule of water.[14]
-
Deprotonation: The protonated ester is deprotonated (often by water or another alcohol molecule in the solution) to regenerate the acid catalyst and yield the final ester product.[1]
Q2: Which acid catalyst is best, and how much should I use?
A2: The choice of catalyst depends on the sensitivity of your substrate and the desired reaction rate.
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 1-5% | Highly effective, inexpensive, and readily available.[4][16] | Can cause charring or dehydration/elimination side reactions with sensitive substrates.[3] |
| p-Toluenesulfonic Acid (p-TsOH) | 1-5% | Solid, easier to handle, and generally milder than H₂SO₄, reducing side reactions.[3][10] | More expensive than sulfuric acid. |
| Lewis Acids (e.g., Sc(OTf)₃) | 1-5% | Can be very effective and mild. | Significantly more expensive; often reserved for valuable or highly sensitive substrates.[3] |
For general purposes, p-TsOH offers a good balance of reactivity and mildness for this specific substrate.
Q3: What is the optimal molar ratio of alcohol to carboxylic acid?
A3: To effectively shift the equilibrium, a significant excess of the alcohol is recommended. If the alcohol is also used as the solvent, the ratio is inherently very high. If using a co-solvent like toluene, a molar ratio of 3:1 to 10:1 (alcohol:carboxylic acid) is a good starting point.[4]
Troubleshooting Decision Tree
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Khan Academy [khanacademy.org]
Troubleshooting low conversion rates in 1-Hydroxycyclopentanecarboxylic acid reactions
Technical Support Center: 1-Hydroxycyclopentanecarboxylic Acid Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to help diagnose and resolve common issues encountered during this synthesis, with a primary focus on troubleshooting low conversion rates. Our approach is grounded in established chemical principles to ensure you can build robust and reproducible protocols.
The predominant synthetic route to this compound is a two-step process: (1) the formation of a cyanohydrin from cyclopentanone, and (2) the subsequent hydrolysis of the nitrile group to a carboxylic acid. Low conversion rates can often be traced back to challenges in one or both of these critical stages.
Troubleshooting Guide: Low Conversion Rates
This section directly addresses specific experimental observations and provides a logical framework for identifying and resolving the root cause of low yields.
Q1: My reaction stalls, and I observe a significant amount of unreacted cyclopentanone. What is causing the incomplete formation of the cyanohydrin intermediate?
Answer:
Incomplete conversion of cyclopentanone to 1-hydroxycyclopentanecarbonitrile (the cyanohydrin intermediate) is one of the most common reasons for low overall yield. This is typically due to the unfavorable equilibrium of the cyanohydrin formation reaction with ketones.[1][2]
The reaction is a reversible nucleophilic addition. For many ketones, including cyclopentanone, the equilibrium may not strongly favor the product side due to steric hindrance at the carbonyl carbon as it rehybridizes from sp² to a more crowded sp³ state.[2]
Here is a systematic approach to shift the equilibrium toward the product:
1. Review Your Cyanide Source and pH:
-
The Problem: The cyanide ion (CN⁻) is the active nucleophile, not hydrogen cyanide (HCN).[2][3] HCN is a weak acid (pKa ≈ 9.2) and does not provide a sufficient concentration of CN⁻ on its own. The reaction requires a slightly basic environment to generate the nucleophile.[3]
-
The Solution:
-
Use a Cyanide Salt: Employ sodium cyanide (NaCN) or potassium cyanide (KCN) instead of, or in addition to, HCN. This directly provides the CN⁻ nucleophile.
-
pH Control: If using HCN, the addition of a catalytic amount of base is necessary to generate CN⁻.[2] However, excessively high pH can lead to unwanted side reactions of the cyclopentanone starting material (e.g., self-condensation). Careful control of pH is crucial. For non-enzymatic reactions, a slightly basic medium is generally optimal.
-
2. Temperature Control:
-
The Problem: Cyanohydrin formation is an exothermic process. According to Le Châtelier's principle, running the reaction at elevated temperatures will shift the equilibrium back toward the starting materials.
-
The Solution: Maintain a low reaction temperature. It is common practice to run the initial addition step at 0-10 °C to favor the formation of the cyanohydrin adduct.
3. Reagent Stoichiometry:
-
The Problem: Insufficient cyanide will naturally lead to incomplete conversion.
-
The Solution: Use a slight excess (1.1 to 1.5 equivalents) of the cyanide source relative to cyclopentanone. This can help drive the reaction forward. Do not use a large excess, as this complicates purification and increases safety risks.
Experimental Protocol: Optimizing Cyanohydrin Formation
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with cyclopentanone and a suitable solvent (e.g., ethanol/water).
-
Cool the flask to 0-5 °C in an ice bath.
-
Prepare a solution of NaCN in water.
-
Add the NaCN solution dropwise to the cyclopentanone solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for several hours or until TLC/GC-MS analysis shows consumption of the starting material.
Q2: The first step appears to be successful, but my final yield of this compound is still low after the hydrolysis step. Why?
Answer:
This indicates an issue with the second stage of the synthesis: the hydrolysis of the 1-hydroxycyclopentanecarbonitrile intermediate. The common culprits are incomplete hydrolysis or degradation of the product under harsh reaction conditions.
1. Incomplete Hydrolysis:
-
The Problem: The conversion of a nitrile to a carboxylic acid requires stringent conditions, typically strong acid and heat. Insufficiently harsh conditions (e.g., low acid concentration, low temperature, or short reaction time) will result in the reaction stalling at the intermediate amide stage or failing to proceed at all.
-
The Solution:
-
Acid Choice & Concentration: Use a strong mineral acid such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). A published procedure specifies using a mixture of acetic acid and concentrated HCl.[4]
-
Temperature & Time: This step requires elevated temperatures. A typical condition involves heating the reaction mixture at 80-100 °C for several hours.[4] Monitor the reaction's progress via an appropriate analytical method (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
2. Product Degradation / Side Reactions:
-
The Problem: While forcing conditions are needed for hydrolysis, the α-hydroxy acid product can be susceptible to degradation at high temperatures in strong acid. A potential side reaction is dehydration of the tertiary alcohol to form cyclopentene-1-carboxylic acid, especially with strong dehydrating acids like H₂SO₄.[3]
-
The Solution:
-
Use HCl: Hydrochloric acid is generally preferred over sulfuric acid for this hydrolysis as it is less prone to causing dehydration.
-
Optimize Temperature: Find the minimum temperature required for complete hydrolysis within a reasonable timeframe. Do not overheat. An oil bath is recommended for stable temperature control.
-
Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can sometimes prevent oxidative side reactions, though dehydration is the more likely issue.
-
Experimental Protocol: Robust Nitrile Hydrolysis
-
Carefully add the crude cyanohydrin intermediate to a flask containing a solution of concentrated HCl (or a mixture of concentrated HCl and acetic acid).
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Stir vigorously and monitor the reaction progress every 1-2 hours. The reaction is often complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can then be isolated by concentration under reduced pressure, followed by purification, typically via recrystallization.[4]
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
Reaction Pathway
Caption: Two-step synthesis of this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q: What are the main safety precautions for this reaction? A: The primary hazard is the use of cyanide.[5] Hydrogen cyanide (HCN) is an extremely toxic and volatile gas.[3]
-
ALWAYS perform this reaction in a certified, high-flow chemical fume hood.
-
NEVER mix cyanide salts with acid directly, as this will rapidly generate large quantities of HCN gas. The reaction workup must be done carefully.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Have a cyanide poisoning antidote kit and trained personnel available.
Q: My final product is a brownish oil, not the off-white solid described. What happened? A: Product discoloration often points to degradation. Overheating during the hydrolysis step is a common cause. Review the temperature control for your hydrolysis and consider running it at a slightly lower temperature for a longer period. The discoloration may also arise from impurities in the starting material, which can be addressed by purification (e.g., distillation) of the cyclopentanone before use.
Q: Can I use a phase-transfer catalyst for the cyanohydrin formation step? A: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially if cyclopentanone has low solubility in the aqueous cyanide solution. A PTC like a quaternary ammonium salt can help transport the cyanide anion into the organic phase, potentially improving the reaction rate.
Q: How do I properly quench the reaction and dispose of cyanide waste? A: Cyanide waste must be treated before disposal. A standard method is to quench the reaction mixture with an excess of sodium hypochlorite (bleach) solution under basic (pH > 10) conditions. This oxidizes the cyanide to the much less toxic cyanate ion. The process is exothermic and should be done in an ice bath. Always follow your institution's specific waste disposal protocols.
Summary of Recommended Conditions
| Parameter | Step 1: Cyanohydrin Formation | Step 2: Hydrolysis | Rationale |
| Key Reagents | Cyclopentanone, NaCN or KCN | Cyanohydrin intermediate, Conc. HCl | NaCN provides the nucleophile; HCl is effective for hydrolysis without causing dehydration. |
| Solvent | Ethanol/Water or Biphasic System | Acetic Acid / Water | A polar protic solvent is suitable for both steps. |
| Temperature | 0 - 10 °C | 80 - 100 °C | Low temperature favors the exothermic addition; high temperature is required for nitrile hydrolysis.[4] |
| pH | Slightly Basic | Strongly Acidic | Basic pH generates CN⁻ nucleophile; strong acid is required to protonate and hydrolyze the nitrile. |
| Stoichiometry | 1.1 - 1.5 eq. Cyanide | >3 eq. H₂O (from aqueous acid) | A slight excess of cyanide drives the initial equilibrium. |
References
- Chemistry LibreTexts. (2023, January 22). Cyanohydrins.
- Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
- JoVE. (2025, May 22). Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview.
- PubChem. (n.d.). This compound.
- Winkler, C. K., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5739-5777. DOI:10.1039/C6OB00934D.
Sources
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]
- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 4. This compound. synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Purification of 1-Hydroxycyclopentanecarboxylic Acid
This guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Hydroxycyclopentanecarboxylic acid. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to address common challenges encountered during the purification of this valuable compound. Our approach is rooted in practical, field-tested experience to ensure you can achieve the desired purity for your critical applications.
Understanding the Impurity Profile
Effective purification begins with a solid understanding of the potential impurities. The impurity profile of this compound is heavily dependent on its synthetic route. A prevalent method for its synthesis is the Favorskii rearrangement of 2-chlorocyclohexanone.[1][2][3][4] This reaction, while elegant, can introduce several characteristic impurities that must be addressed.
Common Impurities and Their Origins:
| Impurity | Origin | Chemical Nature |
| 2-Chlorocyclohexanone | Unreacted starting material from the Favorskii rearrangement. | Neutral |
| Cyclopentanecarboxylic acid methyl/ethyl ester | Incomplete hydrolysis if an alkoxide (e.g., sodium methoxide/ethoxide) is used as the base in the Favorskii rearrangement.[1][2][5] | Neutral |
| Cyclopentene-1-carboxylic acid | Potential byproduct from elimination reactions under basic conditions. | Acidic |
| Polymeric materials | Self-condensation or other side reactions, often appearing as a baseline rise in chromatography or an insoluble residue. | Varies |
Our purification strategy will be a multi-step process designed to systematically remove these impurities based on their chemical properties.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the purification of this compound.
Q1: My final product has a low melting point and a broad melting range. What is the likely cause?
A low and broad melting point is a classic indicator of impurities. The most likely culprits are residual starting materials or byproducts from the synthesis, such as unreacted 2-chlorocyclohexanone or the ester form of the product if hydrolysis was incomplete.
Q2: I see an extra spot on my TLC plate that is not my product. How do I identify it?
The identity of the spot can often be inferred from its polarity. A less polar spot (higher Rf value) is likely a neutral impurity like 2-chlorocyclohexanone or the corresponding ester. An acidic impurity like cyclopentene-1-carboxylic acid will have a similar polarity to your product. Co-spotting with known standards can confirm the identity.
Q3: During my acid-base extraction, I'm not getting good separation of layers. What can I do?
Emulsion formation can be an issue. To resolve this, you can add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which often helps to break the emulsion.[6] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Q4: I'm trying to recrystallize my product, but it's "oiling out." How can I fix this?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This usually happens when the solution is supersaturated or cooled too quickly. To remedy this, try heating the solution to re-dissolve the oil, adding a small amount of additional solvent, and then allowing it to cool much more slowly. Seeding the solution with a small crystal of the pure product can also promote crystallization.
Q5: My final product is discolored. What is the cause and how can I remove the color?
Discoloration often arises from polymeric byproducts or trace impurities. Activated carbon treatment during the recrystallization process can be effective at removing colored impurities. However, use it judiciously as it can also adsorb some of your product.
Troubleshooting Guide: A Step-by-Step Approach to Purification
This section provides a systematic workflow for the purification of this compound, addressing the removal of the most common impurities.
Workflow for Purification
Caption: A typical purification workflow for this compound.
Step 1: Acid-Base Extraction for Removal of Neutral Impurities
This is the most critical step for removing unreacted starting materials and any ester byproducts. The principle lies in the conversion of the acidic product to its water-soluble carboxylate salt, while neutral impurities remain in the organic phase.[6][7][8][9]
Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Mix thoroughly, venting frequently to release the CO₂ gas that is generated.
-
Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of your product, while the organic layer contains the neutral impurities.
-
Extraction of Aqueous Layer: Drain the aqueous layer and extract the organic layer two more times with the sodium bicarbonate solution to ensure complete recovery of the product.
-
Combine and Wash: Combine all aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the solution is acidic (test with pH paper). Your product should precipitate out as a white solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
Step 2: Recrystallization for Further Purification
Recrystallization is an effective method for removing any remaining minor impurities and for obtaining a crystalline final product. The choice of solvent is crucial.
Recommended Solvent Systems:
| Solvent/Solvent System | Rationale |
| Water | This compound has good solubility in hot water and lower solubility in cold water, making it a good choice.[10] |
| Toluene/Heptane | A non-polar/polar aprotic mixture can be effective. Dissolve in hot toluene and add heptane until the solution becomes cloudy, then allow to cool slowly. |
| Ethyl Acetate/Hexane | Similar to the toluene/heptane system, this offers good control over the crystallization process. |
Protocol:
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Step 3: Preparative HPLC for Ultra-High Purity (Optional)
For applications requiring the highest purity, such as in pharmaceutical development, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 Reverse Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from high aqueous to high organic content. |
| Detection | UV at 210 nm |
Protocol:
-
Sample Preparation: Dissolve the recrystallized product in the initial mobile phase composition.
-
Injection and Fraction Collection: Inject the sample onto the equilibrated HPLC system and collect fractions corresponding to the main product peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Visualizing the Logic: Troubleshooting Decision Tree
This diagram outlines a logical approach to troubleshooting common purification issues.
Caption: A decision tree for troubleshooting common purification problems.
References
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction.
- Wikipedia. (2023). Favorskii rearrangement.
- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
- Wellesley College. (n.d.). Acid-Base Extraction.
- Scribd. (n.d.). Favorskii Rearrangement of 2-Chlorocyclohexanone.
- Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement.
- SlideShare. (2015). Favorskii rearrangement----Sir Khalid (Organic).
- Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]
- Study.com. (n.d.). If the Favorskii rearrangement of 2-chlorocyclohexanone is carried out using sodium ethoxide in ethanol, the product is ethyl cyclopentane carboxylate. Propose a mechanism for this reaction.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- Reddit. (2019, January 23). r/SkincareAddiction Guide: AHAs (Alpha Hydroxy Acids) for Skincare. r/SkincareAddiction.
- University of California, Irvine. (n.d.). Liquid/liquid Extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ChemBK. (2024, April 9). This compound.
- Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Metrin Skincare. (2017, June 12). Your Guide to Alpha Hydroxy Acids (AHA).
- Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- SIELC Technologies. (n.d.). Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column.
- U.S. Food and Drug Administration. (2022, November 22). Alpha Hydroxy Acids.
- SkinCeuticals. (n.d.). Your Guide to AHAs (Alpha Hydroxy Acid) for Skin.
- Healthline. (2018, February 1). Alpha Hydroxy Acid: 8 Skincare Benefits and How to Use it.
- Shimadzu. (n.d.). Introduction to HPLC.
- Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
- Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
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Stability issues of 1-Hydroxycyclopentanecarboxylic acid in storage
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 1-Hydroxycyclopentanecarboxylic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during storage and experimentation. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your research and development processes.
Part 1: Frequently Asked Questions (FAQs) about Storage and Handling
This section addresses common questions regarding the day-to-day handling and storage of this compound to maintain its stability.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The recommended storage temperature is typically at room temperature, provided the container is tightly sealed to prevent moisture absorption.[1] For extended storage, refrigeration (2-8 °C) in a desiccated environment is advisable.
Q2: What type of container should I use for storing this compound?
A2: Use containers made of non-reactive materials such as glass or a suitable plastic (e.g., high-density polyethylene). Avoid metal containers as carboxylic acids can be corrosive.[1] The container should have a tight-fitting lid to prevent exposure to moisture and atmospheric oxygen.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively documented, alpha-hydroxy acids (AHAs) can be susceptible to photodegradation.[2] Therefore, it is a best practice to store the compound in amber or opaque containers to minimize light exposure.
Q4: What are the initial signs of degradation I should look for?
A4: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), a change in physical state (e.g., clumping of the solid, indicating moisture uptake), or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial for confirming stability.
Q5: Are there any common laboratory chemicals that are incompatible with this compound?
A5: Yes, you should avoid storing or mixing this compound with strong bases, strong oxidizing agents, and reactive metals.[1]
-
Bases: As a carboxylic acid, it will react exothermically with bases in a neutralization reaction.
-
Oxidizing agents: The secondary alcohol group is susceptible to oxidation.
-
Reactive metals: Can lead to the formation of flammable hydrogen gas.
Part 2: Troubleshooting Guide for Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during your experiments.
Table 1: Troubleshooting Common Stability Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of potency or unexpected analytical results (e.g., new peaks in HPLC). | Chemical Degradation: This could be due to several pathways such as dehydration, oxidation, decarboxylation, or lactonization. | 1. Review Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark).2. Perform Forced Degradation Studies: To identify potential degradation products and pathways (see Part 3 for protocol).3. Optimize Analytical Method: Ensure your HPLC method is stability-indicating and can separate the parent compound from all potential degradants.[3][4][5] |
| Change in pH of a formulated solution over time. | Degradation to Acidic or Basic Products: The degradation of the molecule could lead to the formation of byproducts with different pKa values. | 1. Identify Degradants: Use techniques like LC-MS to identify the structures of the degradation products.2. Adjust Formulation: Consider the use of a suitable buffering agent to maintain the desired pH range. |
| Incompatibility with excipients in a formulation (e.g., discoloration, precipitation). | Chemical Interaction: The hydroxyl or carboxylic acid group may be reacting with functional groups on the excipients (e.g., amines, esters). Reactive impurities in excipients can also be a cause.[6] | 1. Conduct Excipient Compatibility Studies: Test binary mixtures of the active compound and each excipient under stressed conditions (e.g., elevated temperature and humidity).[6]2. Select Inert Excipients: Choose excipients with low reactivity and low levels of reactive impurities. |
| Increased sun sensitivity of topical formulations. | Exfoliating Effect of AHAs: Alpha-hydroxy acids can increase the skin's sensitivity to UV radiation.[2] | 1. Incorporate Sunscreen: Include a broad-spectrum sunscreen in the formulation.2. Advise on Sun Protection: Product labeling should recommend the use of sun protection during and after the use of the product.[2] |
Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is key to troubleshooting stability issues.
Caption: Potential degradation pathways of this compound under various stress conditions.
-
Acid-Catalyzed Dehydration: In the presence of acid and heat, the tertiary alcohol can be eliminated to form an unsaturated carboxylic acid, likely cyclopent-1-ene-carboxylic acid.[7][8][9][10][11]
-
Lactonization: Intramolecular esterification between the hydroxyl and carboxylic acid groups can lead to the formation of a lactone.[12][13][14][15][16] This is a possibility, though the formation of a bicyclic system might be sterically hindered.
-
Oxidation: The tertiary alcohol is generally resistant to oxidation under mild conditions. However, strong oxidizing agents could potentially lead to the formation of a ketone at the 1-position (1-oxocyclopentanecarboxylic acid) or even ring-opening.
-
Decarboxylation: While less common for simple carboxylic acids, decarboxylation (loss of CO2) can sometimes be induced by heat, particularly if there are stabilizing features in the molecule.[17][18][19] For beta-keto acids, this process is more facile.[19]
Part 3: Experimental Protocols
This section provides a standardized protocol for conducting a forced degradation study to investigate the stability of this compound.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at 60°C for 8 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and a portion of the stock solution in an oven at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a portion of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent peak from any degradation products.
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and characterize any significant degradation products using techniques such as LC-MS, and NMR.
Caption: A typical experimental workflow for a forced degradation study.
References
- Filo. (2025, October 14). how lactones formed from hydroxycarboxylic compounds by mechanism.
- Wikipedia. (n.d.). Lactone.
- BYJU'S. (n.d.). Lactone-Synthesis.
- ResearchGate. (n.d.). Cyclic hydroxycarboxylic acids. II. Lactonization reactions on 2-Hydroxycyclopentanecarboxylic acids and 3-Hydroxyprolines.
- Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems.
- Filo. (2025, June 17). What is the product (P) when 2-hydroxycyclopentane-1-carboxylic acid reac...
- Huang, L. (n.d.). High-Performance Liquid Chromatography (HPLC)
- ChemBK. (2024, April 9). This compound.
- YouTube. (2020, June 23).
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Khan Academy. (2014, February 16).
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). (1S,3R)-3-Hydroxycyclopentanecarboxylic acid.
- ChemicalBook. (2025, July 16). This compound.
- CIR. (2013, November 15). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics.
- YouTube. (2025, January 9).
- PubMed Central. (n.d.).
- Master Organic Chemistry. (2022, May 20).
- ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids.
- Authentic K-Beauty. (2025, November 11). Mixing AHA Acids with Other Skincare Ingredients: Dos and Don'ts.
- BLDpharm. (n.d.). 1932353-80-4|(1S,2S)-2-Hydroxycyclopentane-1-carboxylic acid.
- FDA. (2022, November 22). Alpha Hydroxy Acids.
- YouTube. (2020, October 30).
- YouTube. (2015, March 17).
- BuyCosmetics.CY. (2025, November 12). Can You Mix AHA Acids with Other Ingredients? Expert Tips.
- Pearson+. (n.d.). The acid-catalyzed dehydration we learned in this chapter is reve... | Study Prep.
- YouTube. (2019, February 9).
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- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
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- 12. how lactones formed from hydroxycarboxylic compounds by mechanism | Filo [askfilo.com]
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- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Chiral Separation of 1-Hydroxycyclopentanecarboxylic Acid Isomers
Welcome to the technical support center for the chiral separation of 1-hydroxycyclopentanecarboxylic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving this specific chiral compound. This compound, a cyclic alpha-hydroxy acid, presents a unique set of challenges due to the proximity of its stereocenter to two polar functional groups—a hydroxyl and a carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these challenges and achieve robust and reproducible enantioseparation.
Troubleshooting Guide: A Proactive Approach to Common Issues
This section is structured in a question-and-answer format to directly address the most common problems encountered during the chiral separation of this compound.
Issue 1: Poor or No Enantiomeric Resolution
Question: I am injecting my racemic standard of this compound, but I am seeing only a single peak or a very poorly resolved peak. What are the likely causes and how can I fix this?
Answer:
Poor or no resolution is the most common challenge in chiral chromatography. For a molecule like this compound, the interplay between the hydroxyl and carboxylic acid groups can lead to complex interactions with the chiral stationary phase (CSP). Here is a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Chiral Stationary Phase (CSP) Selection:
-
The "Why": The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP. Not all CSPs are created equal, and their selectivity is highly dependent on the analyte's structure. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point for a broad range of chiral compounds, including those with acidic and hydrogen-bonding functionalities.
-
The "How-To":
-
Screening: If you have access to a column screening system, this is the most efficient approach. A generic screening should include columns with different selectors, such as amylose and cellulose derivatives.
-
Manual Screening: If a screening system is unavailable, start with a polysaccharide-based column, such as one with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate). If this fails, try a CSP with a different selector.
-
2. Optimize the Mobile Phase:
-
The "Why": The mobile phase composition dictates the analyte's interaction with the stationary phase. For an acidic compound like this compound, controlling the ionization state is critical. Additives play a crucial role in enhancing enantioselectivity.
-
The "How-To":
-
For Normal Phase (NP) HPLC:
-
Solvent Composition: Vary the ratio of your primary solvent (e.g., hexane or heptane) to your polar modifier (e.g., isopropanol or ethanol).
-
Acidic Additive: The carboxylic acid moiety of your analyte necessitates the use of an acidic additive to suppress its ionization and reduce peak tailing. Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is a common choice.
-
-
For Supercritical Fluid Chromatography (SFC):
-
Co-solvent: Methanol, ethanol, and isopropanol are excellent initial choices for co-solvents with supercritical CO2.
-
Additive: Similar to NP-HPLC, an acidic additive like TFA or formic acid can be beneficial for improving peak shape and resolution.
-
-
3. Adjust the Temperature:
-
The "Why": Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.
-
The "How-To":
-
Systematically decrease the column temperature in increments of 5-10°C. Be mindful that lower temperatures will increase mobile phase viscosity and, consequently, backpressure.
-
Issue 2: Excessive Peak Tailing
Question: I am achieving some separation, but my peaks are showing significant tailing, which is affecting my ability to accurately quantify the enantiomers. What is causing this and how can I improve the peak shape?
Answer:
Peak tailing is a common issue when analyzing polar and ionizable compounds like this compound. It is often caused by secondary, non-enantioselective interactions between the analyte and the stationary phase.
1. Check for Secondary Silanol Interactions:
-
The "Why": Most CSPs are based on a silica gel support, which has residual silanol groups. These silanols can interact strongly with the polar functional groups of your analyte, leading to peak tailing.
-
The "How-To":
-
Mobile Phase Additives: The use of an acidic additive (e.g., 0.1% TFA) in your mobile phase will protonate the carboxylic acid group of your analyte, reducing its interaction with the silanols.
-
2. Address Potential Column Overload:
-
The "Why": Injecting too much sample can saturate the active sites on the CSP, leading to a non-ideal chromatographic process and tailed peaks.
-
The "How-To":
-
Dilute Your Sample: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, you were likely overloading the column.
-
3. Ensure Proper Mobile Phase pH:
-
The "Why": For reversed-phase separations, the pH of the mobile phase is critical. If the pH is close to the pKa of your carboxylic acid, you can have a mixed population of ionized and non-ionized species, leading to broad and tailing peaks.
-
The "How-To":
-
Buffer the Mobile Phase: Use a buffer to maintain a consistent pH. For an acidic analyte, a mobile phase pH of 2.5-3.0 is a good starting point to ensure the carboxylic acid is fully protonated.
-
Frequently Asked Questions (FAQs)
Q1: Should I use HPLC or SFC for the chiral separation of this compound?
Both HPLC (in normal phase mode) and SFC are powerful techniques for chiral separations. SFC is often considered a "greener" alternative due to its use of CO2 as the primary mobile phase component and can offer faster analysis times.[1] However, the choice often comes down to the instrumentation available in your lab. Both techniques can be successful with proper method development.
Q2: Is derivatization a good strategy for separating the enantiomers of this compound?
Derivatization can be a very effective strategy, especially if you are facing challenges with direct separation or if you need to improve detection sensitivity.[2][3] You can derivatize either the carboxylic acid or the hydroxyl group with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard (achiral) HPLC column. This approach is often referred to as an "indirect" chiral separation.[4]
Q3: What are the best starting conditions for a generic screening on a polysaccharide-based CSP?
A good starting point for screening this compound on a polysaccharide-based CSP would be:
| Parameter | Normal Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) + 0.1% TFA | CO2/Methanol (80:20 v/v) + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Detection | UV at a low wavelength (e.g., 210 nm) | UV at a low wavelength (e.g., 210 nm) |
Q4: My resolution is decreasing over a sequence of injections. What could be the cause?
A gradual loss of resolution can be due to several factors:
-
Column Contamination: The buildup of sample matrix components on the column can degrade its performance. Implement a proper column washing procedure after each sequence.
-
Column Degradation: Over time, the stationary phase can degrade, especially if exposed to harsh mobile phase conditions.
-
Changes in Mobile Phase Composition: Ensure your mobile phase is well-mixed and that there is no selective evaporation of one of the components.
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting poor enantiomeric resolution.
Key Experimental Protocols
Protocol 1: Generic Screening of this compound using SFC
-
Column: Polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Gradient: 5% to 40% B over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Sample Concentration: 1 mg/mL in methanol.
-
Detection: UV at 210 nm.
Protocol 2: Derivatization of this compound with a Chiral Amine
-
Reagents:
-
Racemic this compound.
-
A chiral amine (e.g., (R)-1-phenylethylamine).
-
A coupling agent (e.g., EDC/HOBt).
-
An appropriate solvent (e.g., Dichloromethane).
-
-
Procedure:
-
Dissolve 1 equivalent of the racemic acid in the solvent.
-
Add 1.1 equivalents of the coupling agent and stir for 10 minutes.
-
Add 1.1 equivalents of the chiral amine.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the resulting diastereomeric amides by flash chromatography if necessary.
-
-
Analysis:
-
Inject the mixture of diastereomers onto a standard achiral C18 column.
-
Develop a suitable reversed-phase gradient method to separate the two diastereomers.
-
References
- Synthesis of chiral hydroxyl
- Synthesis of Chiral Cyclopentenones | Chemical Reviews
- Journal of Chrom
- Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC - The Analytical Scientist
- Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes | Request PDF
- Simplified Chiral HPLC/SFC Column Screening Str
- Enantioselective synthesis of chiral polyfunctional cyclopentane derivatives: Epoxy esters, hydroxy esters, and hydroxy amino esters - Universit
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background
- SFC Chiral Separations: Method Development with Polysaccharide CSPs
- Synthesis of Chiral Cyclopentenones | Request PDF
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals
- This compound | C6H10O3 | CID 117177 - PubChem
- This compound. | 16841-19-3 - ChemicalBook
- Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC | Request PDF
- Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions - ResearchG
- This compound DiscoveryCPR 16841-19-3 - Sigma-Aldrich
- Chiral HPLC Separ
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development
- 1-Hydroxy-cyclopentanecarboxylic acid - Oakwood Chemical
- Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids | Request PDF
- 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193 - PubChem
- 101080-22-2 | 3-Hydroxycyclopentane-1-carboxylic acid - ChemScene
Sources
Technical Support Center: Optimizing Catalyst Selection for 1-Hydroxycyclopentanecarboxylic Acid Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of 1-Hydroxycyclopentanecarboxylic acid is a critical step in the development of various pharmaceutical compounds.[1][2] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of catalyst selection and optimization for this synthesis.
The primary and most widely applicable method for synthesizing 1-hydroxycycloalkanecarboxylic acids, including the cyclopentane derivative, is through the cyanohydrin pathway.[3] This process involves two key steps: the formation of a cyanohydrin from a cyclopentanone derivative, followed by the hydrolysis of the nitrile group to yield the desired α-hydroxycarboxylic acid.[3] The efficiency and success of this synthesis are heavily reliant on the appropriate selection and optimization of catalysts for each stage.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on catalyst-related issues.
Q1: Low yield of cyclopentanone cyanohydrin in the first step.
Possible Causes & Solutions:
-
Inefficient Catalyst: The choice of catalyst is paramount for the successful formation of the cyanohydrin. While traditional methods may use stoichiometric amounts of a base, catalytic approaches are preferred for their efficiency and milder reaction conditions.
-
Lewis Acids: A variety of Lewis acid catalysts have been shown to be effective. For instance, salen-Al complexes can be used in catalytic amounts to promote the addition of trimethylsilyl cyanide (TMSCN) to ketones.[4] Niobium pentachloride (NbF5) dispersed on a solid support has also been reported as an efficient catalyst for this transformation under solvent-free conditions.[4]
-
Lewis Bases: N-heterocyclic carbenes (NHCs) can act as nucleophilic organocatalysts for the cyanation of ketones with TMSCN.[4] N-methylmorpholine N-oxide is another effective catalyst for the addition of TMSCN to a range of ketones.[4]
-
Phase-Transfer Catalysts (PTC): For reactions involving an aqueous cyanide source (e.g., KCN) and an organic substrate, a phase-transfer catalyst is essential. Quaternary ammonium salts like Aliquat 336® can facilitate the transfer of the cyanide anion to the organic phase to react with cyclopentanone.[5][6] This approach can improve yields and reaction rates.[5][7]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The addition of cyanide to ketones is often an equilibrium reaction. Lower temperatures generally favor the formation of the cyanohydrin.
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents are typically used. For PTC systems, a biphasic system of water and an organic solvent like toluene or dichloromethane is common.[5]
-
-
Cyanide Source:
-
Trimethylsilyl Cyanide (TMSCN): This is a commonly used and relatively safe source of cyanide that is compatible with a wide range of catalysts.[8]
-
Potassium or Sodium Cyanide (KCN/NaCN): These require the use of a phase-transfer catalyst or a protic solvent, which can lead to side reactions.
-
Q2: Incomplete hydrolysis of the cyanohydrin to the carboxylic acid.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: Strong acidic or basic conditions at high temperatures can lead to decomposition of the desired product.
-
Acid Hydrolysis: While effective, concentrated acids can cause dehydration of the tertiary alcohol. Stepwise hydrolysis, initially with milder acid and then proceeding to more forcing conditions, can be beneficial.
-
Base Hydrolysis: Strong bases can also promote side reactions. Using a milder base or carefully controlling the temperature is crucial.
-
-
Catalyst Selection for Hydrolysis:
-
Enzymatic Hydrolysis: Nitrilase enzymes can offer a highly selective and mild alternative for the hydrolysis of the nitrile group to a carboxylic acid, often proceeding with high yields and avoiding harsh conditions.
-
Metal-Catalyzed Hydration: Platinum-based catalysts, specifically "donor-acceptor"-type complexes, have shown high activity in the hydration of nitriles and cyanohydrins to amides under mild conditions.[9] The resulting amide can then be hydrolyzed to the carboxylic acid under milder conditions than direct nitrile hydrolysis. For instance, a catalyst like (DPPF)Pt(PMe2OH)(OTf)2 has demonstrated superior reactivity.[9]
-
Q3: Formation of significant byproducts.
Possible Causes & Solutions:
-
Self-Condensation of Cyclopentanone: Under basic conditions, cyclopentanone can undergo aldol condensation.
-
Mitigation: This can be minimized by slowly adding the base or by using a catalyst system that does not promote self-condensation. Using a milder catalyst or optimizing the reaction temperature can also be effective.
-
-
Dehydration of this compound: Under strongly acidic or high-temperature conditions, the final product can dehydrate to form cyclopentene-1-carboxylic acid.
-
Mitigation: Employ milder hydrolysis conditions, such as enzymatic hydrolysis or a two-step hydration/hydrolysis approach.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a two-step process starting from cyclopentanone.[3]
-
Cyanohydrin Formation: Cyclopentanone reacts with a cyanide source (e.g., TMSCN or KCN) in the presence of a catalyst to form 1-cyanocyclopentan-1-ol (cyclopentanone cyanohydrin).
-
Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions to yield this compound.[3]
Q2: What are the key advantages of using a phase-transfer catalyst (PTC) for the cyanohydrin formation step?
Using a PTC offers several benefits:
-
Increased Reaction Rates: PTCs facilitate the transport of the nucleophilic cyanide anion from the aqueous phase to the organic phase where the cyclopentanone is dissolved, thereby accelerating the reaction.[5][7]
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, reducing the likelihood of side reactions.
-
Use of Inexpensive Cyanide Sources: It allows for the use of readily available and less expensive inorganic cyanides like KCN or NaCN.
-
Improved Yields: By promoting the desired reaction pathway, PTCs can lead to higher product yields.[5]
Q3: Are there any enzymatic or biocatalytic methods for this synthesis?
Yes, enzymatic methods can be employed, particularly for the hydrolysis step.
-
Nitrilases: These enzymes can directly convert the nitrile group of the cyanohydrin to a carboxylic acid under very mild pH and temperature conditions, which can prevent the formation of degradation byproducts.
-
(R)- or (S)-selective hydroxynitrile lyases (HNLs): These enzymes can be used for the enantioselective synthesis of cyanohydrins if a chiral product is desired.[10]
Q4: How can I monitor the progress of the reaction?
Several analytical techniques can be used:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of products.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used for quantitative analysis of the reaction mixture to determine conversion and yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structures of the starting materials, intermediates, and final product, and to determine the purity of the isolated compounds.[11]
-
Infrared (IR) Spectroscopy: The disappearance of the ketone carbonyl stretch and the appearance of the nitrile and hydroxyl stretches can be monitored to follow the progress of the cyanohydrin formation. The subsequent disappearance of the nitrile and appearance of a broad carboxylic acid O-H stretch indicates successful hydrolysis.[11]
Experimental Protocols
Protocol 1: Cyanohydrin Formation using a Phase-Transfer Catalyst
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanone (1 equivalent) in an organic solvent such as toluene.
-
Add a catalytic amount of a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB) or Aliquat 336® (0.05 equivalents).
-
In a separate vessel, prepare an aqueous solution of potassium cyanide (KCN) (1.2 equivalents).
-
Slowly add the aqueous KCN solution to the vigorously stirred organic solution at room temperature.
-
Monitor the reaction by TLC or GC until the cyclopentanone is consumed.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude cyclopentanone cyanohydrin, which can be used in the next step without further purification.
Protocol 2: Acid-Catalyzed Hydrolysis of Cyclopentanone Cyanohydrin
-
To the crude cyclopentanone cyanohydrin from the previous step, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the cyanohydrin is consumed.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization.
Data Presentation
Table 1: Comparison of Catalysts for Cyanohydrin Formation
| Catalyst | Cyanide Source | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Salen-Al complex | TMSCN | Solvent-free | Room Temp | >90 | [4] |
| NbF5 (dispersed) | TMSCN | Solvent-free | Room Temp | Excellent | [4] |
| N-heterocyclic carbene | TMSCN | Dichloromethane | Room Temp | Good | [4] |
| Aliquat 336® | KCN | Toluene/Water | Room Temp | High | [6] |
Visualizations
Workflow for Catalyst Selection and Optimization
Caption: Decision workflow for catalyst selection and troubleshooting in the synthesis of this compound.
References
- Cyanohydrins – Knowledge and References - Taylor & Francis. (n.d.).
- Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration - SciSpace. (n.d.).
- Synthesis and elaboration of cyanohydrins. | Download Scientific Diagram - ResearchGate. (n.d.).
- Optimization of asymmetric cyanohydrin synthesis catalysed by complex 2... - ResearchGate. (n.d.).
- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing). (2016, June 1).
- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents. (n.d.).
- WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents. (n.d.).
- This compound - ChemBK. (2024, April 9).
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.).
- This compound | C6H10O3 | CID 117177 - PubChem - NIH. (n.d.).
- Industrial Phase-Transfer Catalysis. (n.d.).
- Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (n.d.).
- ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques - ResearchGate. (2014, February).
- Cu‐Based Catalysts for the One‐Pot Condensation–Hydrogenation of Cyclopentanone to Produce Valuable SAF Precursors - CORE. (n.d.).
- Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.).
- 1-Hydroxycyclopentane-1-carboxylic acid | Request PDF - ResearchGate. (2025, August 10).
- Cyanohydrin synthesis by Cyanation or Cyanosilylation - Organic Chemistry Portal. (n.d.).
Sources
- 1. chembk.com [chembk.com]
- 2. This compound. | 16841-19-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 11. This compound | C6H10O3 | CID 117177 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to prevent decomposition of 1-Hydroxycyclopentanecarboxylic acid during reaction
Welcome to the technical support center for 1-Hydroxycyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this valuable synthetic intermediate. Our goal is to equip you with the knowledge to prevent its decomposition during critical chemical transformations.
Understanding the Instability: Decomposition Pathways
This compound, as an α-hydroxy acid (AHA), is susceptible to decomposition under certain reaction conditions, primarily through two main pathways:
-
Acid-Catalyzed Decarbonylation : In the presence of strong acids and heat, α-hydroxy acids can undergo decarbonylation. This reaction proceeds through the loss of carbon monoxide and water to yield cyclopentanone. This is a significant issue in reactions requiring acidic catalysis, such as Fischer esterification.[1]
-
Oxidative Decarboxylation : This pathway involves the loss of carbon dioxide and results in the formation of cyclopentanone. It can be initiated by oxidizing agents or high temperatures.[2][3][4][5]
The key to successfully utilizing this compound is to employ reaction conditions that are mild enough to avoid triggering these decomposition pathways.
Sources
- 1. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Oxidative Decarboxylation of α-Hydroxy Acids by a Functional Model of the Nonheme Iron Oxygenase, CloR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water - UBC Library Open Collections [open.library.ubc.ca]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: HPLC Analysis of 1-Hydroxycyclopentanecarboxylic Acid
Welcome to the technical support center for the HPLC analysis of 1-Hydroxycyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the scientific reasoning behind them, ensuring a robust understanding of your method development process.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC analysis of this compound, providing step-by-step solutions grounded in chromatographic principles.
Question 1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
Answer:
Peak tailing is a common issue when analyzing acidic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.
Causality and Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar hydroxyl and carboxylic acid groups of your analyte, leading to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: this compound has a predicted pKa of approximately 4.05.[1][2] To ensure it is in a single, protonated form and to suppress the ionization of residual silanols, lower the mobile phase pH. A pH of 2.5-3.0 is a good starting point. This is typically achieved by adding a small amount of an acid like phosphoric acid or formic acid to the mobile phase.[3]
-
Solution 2: Use a "Base-Deactivated" or "End-Capped" Column: These columns are specifically designed with minimal accessible silanol groups, reducing the potential for secondary interactions.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and improve peak shape.[4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.[5]
-
-
Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent (e.g., a high percentage of organic solvent) to remove contaminants. If the problem persists, the column may need to be replaced.[4]
-
Question 2: My retention time for this compound is drifting or inconsistent. What could be the cause?
Answer:
Retention time instability can be frustrating and points to a lack of equilibrium in your HPLC system or changes in the mobile phase composition or flow rate.
Causality and Solutions:
-
Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase to ensure a stable chromatographic environment.
-
Solution: Increase the column equilibration time before starting your analytical run.[5] Pumping at least 10-20 column volumes of the mobile phase through the column is a good practice.
-
-
Mobile Phase Inconsistency:
-
Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component.
-
Solution 2: Proper Mixing and Degassing: Ensure the mobile phase components are accurately measured and thoroughly mixed. Degassing the mobile phase is crucial to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[5]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature for the column and the mobile phase.[5]
-
-
Pump Issues: Worn pump seals or check valves can lead to an inconsistent flow rate.
-
Solution: Perform regular maintenance on your HPLC pump. If you suspect a leak or a faulty valve, consult your instrument's troubleshooting guide or contact the manufacturer for service.
-
Question 3: I am experiencing low sensitivity and a noisy baseline. How can I improve my signal-to-noise ratio?
Answer:
Low sensitivity for this compound, which lacks a strong chromophore, is a common challenge. A noisy baseline can further obscure your peak of interest.
Causality and Solutions:
-
Low UV Absorbance: The analyte has limited UV absorbance at higher wavelengths.
-
Solution 1: Lower Detection Wavelength: Set your UV detector to a lower wavelength, such as 200-210 nm, where carboxylic acids generally show some absorbance.[6]
-
Solution 2: Consider Alternative Detection Methods: If sensitivity is still an issue, consider using a more universal detector like a Refractive Index (RI) detector or, for higher sensitivity and specificity, a Mass Spectrometer (MS).
-
Solution 3: Derivatization: For very low concentrations, pre-column derivatization with a UV-absorbing or fluorescent tag can significantly enhance sensitivity. For example, o-phthaldialdehyde has been used for the derivatization of similar compounds.[7]
-
-
Baseline Noise:
-
Solution 1: High-Purity Solvents: Use HPLC-grade solvents and reagents to minimize impurities that can contribute to baseline noise.
-
Solution 2: System Contamination: A contaminated detector cell, column, or mobile phase can all lead to a noisy baseline. Flush the system thoroughly.[5]
-
Solution 3: Degassing: As mentioned previously, ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector.[5]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding method development for this compound.
Question 1: What is a good starting HPLC method for this compound?
Answer:
A good starting point for a reversed-phase HPLC method for this compound would be:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | A standard reversed-phase column suitable for retaining small polar molecules. |
| Mobile Phase | 95:5 (v/v) 25 mM Potassium Phosphate Buffer (pH 2.5) : Acetonitrile | The high aqueous content is necessary for retaining the polar analyte. The acidic pH ensures the carboxylic acid is protonated. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | A low wavelength is necessary due to the lack of a strong chromophore. |
| Temperature | 30 °C | Using a column oven provides better retention time stability. |
This method should be optimized based on your specific instrumentation and separation goals.
Question 2: How do I choose the right column for my analysis?
Answer:
The choice of column depends on the specific goals of your analysis (e.g., routine quantification, impurity profiling, chiral separation).
-
For Routine Quantification (Achiral): A standard C18 or C8 column is a good starting point. If you experience issues with retention in highly aqueous mobile phases, consider a column with a polar-embedded or polar-endcapped stationary phase, which is more stable under these conditions.[6]
-
For Chiral Separation: If you need to separate the enantiomers of this compound, a chiral stationary phase (CSP) is required.[8]
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and widely used for a broad range of chiral compounds.[9]
-
Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin) are also effective for separating chiral acids.[9]
-
Method development for chiral separations often involves screening several different chiral columns and mobile phases.[10][11]
-
Question 3: What are the key considerations for mobile phase preparation?
Answer:
Proper mobile phase preparation is critical for reproducible results.
-
Use High-Purity Reagents: Always use HPLC-grade solvents and high-purity salts and acids for your buffers.
-
Accurate pH Measurement: Use a calibrated pH meter to ensure the correct pH of your buffer. The pH should be adjusted before adding the organic solvent.
-
Filtration: Filter your mobile phase through a 0.45 µm or 0.22 µm filter to remove any particulate matter that could damage the column or pump.
-
Degassing: Degas the mobile phase before use to prevent bubble formation. Common methods include sparging with helium, sonication, or vacuum filtration.[5]
-
Avoid Phosphate Precipitation: If you are using a phosphate buffer with acetonitrile, be aware that the buffer can precipitate at high acetonitrile concentrations.[6] Ensure your mobile phase composition is within the solubility limits of the buffer.
III. Visual Workflow and Diagrams
Troubleshooting Workflow for HPLC Analysis of this compound
Caption: A flowchart for troubleshooting common HPLC issues.
IV. References
-
Vertex AI Search. (n.d.). Understanding the Properties and Handling of this compound. Retrieved January 7, 2026, from
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved January 7, 2026, from
-
ChemBK. (2024, April 9). This compound. Retrieved January 7, 2026, from
-
Sigma-Aldrich. (n.d.). This compound. Retrieved January 7, 2026, from
-
ChemicalBook. (2025, July 16). This compound. Retrieved January 7, 2026, from
-
ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC?. Retrieved January 7, 2026, from
-
Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Retrieved January 7, 2026, from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved January 7, 2026, from
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 7, 2026, from
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved January 7, 2026, from
-
National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved January 7, 2026, from
-
SHIMADZU CORPORATION. (2016). Chiral Separation Using SFC and HPLC. Retrieved January 7, 2026, from
-
SIELC Technologies. (2018, May 16). Cyclopentane carboxylic acid. Retrieved January 7, 2026, from
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved January 7, 2026, from
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved January 7, 2026, from
-
ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved January 7, 2026, from
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 7, 2026, from
-
PubMed. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Retrieved January 7, 2026, from
-
SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved January 7, 2026, from
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Cyclopentane carboxylic acid | SIELC Technologies [sielc.com]
- 4. bvchroma.com [bvchroma.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up 1-Hydroxycyclopentanecarboxylic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 1-Hydroxycyclopentanecarboxylic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant. As a crucial building block in the pharmaceutical industry, particularly for creating constrained alicyclic frameworks in bioactive molecules, robust and scalable synthesis of this intermediate is paramount.[1][2][3]
This guide provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and troubleshooting scenarios. Our focus is on ensuring scientific integrity, safety, and reproducibility as you scale your operations.
Overall Synthesis Workflow
The most common and scalable route to this compound involves a two-step process: the formation of a cyanohydrin intermediate from cyclopentanone, followed by the hydrolysis of the nitrile group to the corresponding carboxylic acid.[4][5][6]
Caption: High-level workflow for the two-step synthesis of this compound.
Section 1: Cyanohydrin Formation from Cyclopentanone
This initial step involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of cyclopentanone. While simple in principle, this reaction is exothermic and involves highly hazardous materials, making control and safety the primary concerns during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the best cyanide source for pilot-scale synthesis?
A1: The choice of cyanide source is a critical decision balancing safety, cost, and reactivity.
-
Sodium or Potassium Cyanide (NaCN/KCN): These are cost-effective and common choices. However, they are highly toxic solids that require careful handling to avoid dust inhalation. Crucially, they necessitate strict pH control (pH > 10) to prevent the generation of deadly hydrogen cyanide (HCN) gas.[7]
-
Acetone Cyanohydrin: This is often a safer alternative for larger scales as it is a liquid and can serve as an in-situ source of HCN under basic conditions.[8][9] It is less prone to accidental acidification issues compared to cyanide salts but can decompose, so its quality and storage are important.
-
Trimethylsilyl Cyanide (TMS-CN): While highly effective and often used in lab-scale synthesis for its mild reaction conditions, its high cost and moisture sensitivity typically make it prohibitive for pilot-plant production unless specific process constraints demand it.[10]
For most pilot operations, acetone cyanohydrin or NaCN with robust engineering controls are the most viable options.
Q2: Why is Phase-Transfer Catalysis (PTC) recommended for this reaction?
A2: When using inorganic cyanide salts like NaCN, which are soluble in water, and an organic substrate like cyclopentanone, the reaction occurs at the interface of the two immiscible phases. A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is essential for scale-up because it transports the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[11][12] This dramatically increases the reaction rate, allows for milder reaction conditions (lower temperatures), and improves yield by minimizing side reactions.[13]
Q3: What are the most critical safety protocols for handling cyanides at scale?
A3: Safety is non-negotiable.
-
HCN Gas Prevention: The number one priority is preventing the formation of HCN gas. All cyanide solutions must be maintained at a basic pH, typically above 10.[7] Engineering controls should include dedicated, segregated storage for cyanides away from any acids.
-
Ventilation and Monitoring: All operations must be conducted in a well-ventilated area, preferably within a contained system (e.g., a reactor with off-gas scrubbing). Continuous HCN gas monitoring with alarms is mandatory in the pilot plant area.
-
Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (butyl rubber is often recommended), safety goggles, a face shield, and a lab coat. For handling large quantities or in case of potential exposure, a supplied-air respirator may be necessary.[7]
-
Emergency Preparedness: An emergency plan must be in place, including access to a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) and personnel trained in its administration.
Troubleshooting Guide: Cyanohydrin Formation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incorrect pH: pH is too low, generating HCN which escapes the reaction, or too high, promoting cyclopentanone self-condensation. 2. Poor Mixing: Insufficient agitation leads to a low interfacial area, hindering the phase-transfer catalysis. 3. Catalyst Inactivity: The phase-transfer catalyst is impure or used in insufficient quantity. | 1. Implement strict in-process pH monitoring and control, maintaining it between 10 and 11. 2. Ensure the reactor's agitator is designed for efficient mixing of biphasic systems. Check tip speed and baffle design. 3. Verify catalyst purity and loading. Consider a small increase in catalyst concentration. |
| Reaction Stalls | 1. Low Temperature: The reaction rate is highly temperature-dependent. 2. Insufficient Cyanide: The molar ratio of the cyanide source to cyclopentanone is too low. | 1. Slowly and carefully increase the reaction temperature, monitoring for any sudden exotherm. 2. Re-check calculations and consider adding a small additional charge of the cyanide source. |
| Exothermic Runaway | 1. Addition Rate Too Fast: Cyclopentanone or the cyanide source was added too quickly. 2. Cooling Failure: Inadequate heat removal from the reactor. | 1. Immediate Action: Stop the addition and apply maximum cooling. 2. Prevention: Develop a strict addition profile based on heat flow calorimetry data from lab studies. Ensure the pilot reactor's cooling capacity is sufficient for the batch size. |
Section 2: Hydrolysis of the Cyanohydrin Intermediate
In this step, the nitrile group of 1-hydroxycyclopentanecarbonitrile is hydrolyzed to a carboxylic acid. This is typically achieved under strong acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: Should I use acid- or base-catalyzed hydrolysis for scale-up?
A1: Both methods are viable, but acid-catalyzed hydrolysis is generally preferred for this specific substrate.
-
Acid-Catalyzed Hydrolysis (e.g., HCl or H₂SO₄): This is a very common and effective method.[6][14] It directly yields the carboxylic acid upon workup. A key advantage is that it protonates the intermediate amide, preventing potential side reactions. The reaction typically requires heating.[4]
-
Base-Catalyzed Hydrolysis (e.g., NaOH): This method first produces the carboxylate salt. An additional acidification step is required to isolate the final product. A potential complication at scale is that strongly basic conditions can sometimes promote reverse (retro-cyanohydrin) reactions or other degradations, especially at elevated temperatures.
Q2: How can the progress of the hydrolysis be monitored effectively in a pilot plant?
A2: In-process monitoring is crucial to determine the reaction endpoint and avoid over-processing, which can lead to byproduct formation.
-
HPLC Analysis: This is the most reliable method. Withdraw samples periodically (e.g., every 2-4 hours), quench them appropriately, and analyze for the disappearance of the starting cyanohydrin and the appearance of the product acid.
-
TLC Analysis: A quicker, semi-quantitative method suitable for shop-floor checks if a validated HPLC method is not immediately available.
-
Ammonia Off-Gassing: During hydrolysis, the nitrogen from the nitrile is converted to ammonia (under acidic conditions, it becomes ammonium salt). Monitoring the cessation of ammonia release can indicate the reaction is nearing completion, though this is a less precise measure.
Troubleshooting Guide: Hydrolysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient Acid/Base: The stoichiometry of the hydrolyzing agent is too low. 2. Low Temperature/Short Time: The reaction is kinetically slow under the current conditions. | 1. Add more acid/base cautiously and continue monitoring. For future batches, increase the initial charge. 2. Increase the reaction temperature by 10-15°C or extend the reaction time, continuing to monitor by HPLC. |
| Product Darkening / Decomposition | 1. Temperature Too High: Excessive heat, especially with concentrated acids like sulfuric acid, can cause dehydration and charring.[5] 2. Reaction Time Too Long: Prolonged exposure to harsh conditions degrades the product. | 1. Reduce the reaction temperature. If using H₂SO₄, consider switching to HCl, which is less prone to causing charring. 2. Stop the reaction as soon as HPLC monitoring shows complete conversion of the starting material. |
| Difficult Workup (Emulsions) | 1. Presence of Amide Intermediate: Incomplete hydrolysis can leave behind an amphiphilic amide intermediate that acts as a surfactant. 2. Agitation Too High During Extraction: Excessive shear during liquid-liquid extraction can create stable emulsions. | 1. Ensure the hydrolysis reaction has gone to completion before starting the workup. 2. During extraction, use a lower agitator speed. Consider adding a small amount of brine to help break the emulsion. |
Section 3: Product Isolation and Purification
The final stage involves isolating the crude this compound from the reaction mixture and purifying it to meet the specifications required for pharmaceutical use.
Frequently Asked Questions (FAQs)
Q1: What is a robust procedure for isolating the product after acid hydrolysis?
A1: A standard and scalable procedure is as follows:
-
Cooling: Cool the reaction mixture to room temperature or below.
-
Extraction: Extract the aqueous acidic mixture with a suitable organic solvent (e.g., Ethyl Acetate, Methyl isobutyl ketone (MIBK)). MIBK is often preferred at scale due to its lower water solubility compared to ethyl acetate. Perform multiple extractions to ensure high recovery.
-
Washing: Combine the organic extracts and wash with brine to remove inorganic salts and residual acid.
-
Drying and Concentration: Dry the organic layer over a drying agent like anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.
Q2: What is the best method for purifying the final product at pilot scale?
A2: Recrystallization is the most effective and economical method for purifying solid organic compounds at this scale. The key is selecting an appropriate solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble.[15] Toluene, or a mixture of toluene and heptane, is often a good starting point for this compound.
Troubleshooting Guide: Isolation and Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Recovery | 1. Incomplete Extraction: The product has some water solubility, leading to losses in the aqueous phase. 2. Incorrect pH during Workup: If the pH is not sufficiently acidic, the product may exist as the carboxylate salt, which is highly water-soluble. | 1. Increase the number of extractions or the volume of extraction solvent. Saturating the aqueous layer with NaCl can also decrease the product's solubility. 2. Ensure the aqueous phase is strongly acidic (pH < 2) before beginning the extraction. |
| Product Fails Purity Specs | 1. Trapped Solvent/Water: Inefficient drying of the final product. 2. Residual Starting Material: Incomplete reaction in either Step 1 or 2. 3. Byproducts: Side reactions during hydrolysis or cyanohydrin formation. | 1. Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) for an extended period. 2. Re-evaluate the reaction monitoring and endpoints. A second recrystallization may be necessary. 3. Re-evaluate the recrystallization solvent system to better exclude the specific impurity. Consider a carbon treatment step before recrystallization if impurities are colored. |
| Oily Product / Fails to Crystallize | 1. High Impurity Level: Impurities are inhibiting crystal lattice formation. 2. Incorrect Solvent: The chosen solvent is too good, preventing the product from precipitating upon cooling. | 1. Attempt to purify a small sample via column chromatography to obtain a seed crystal. "Seed" the main batch to induce crystallization. 2. Modify the solvent system. Add an anti-solvent (e.g., heptane) slowly to the solution of the product in a good solvent (e.g., toluene) until turbidity is observed, then cool slowly. |
Section 4: Key Process Control Parameters for Scale-Up
Successfully scaling a chemical process requires identifying and controlling the parameters that have the greatest impact on safety, yield, and purity. For the cyanohydrin formation step, these are paramount.
Caption: Critical process control parameters for the pilot-scale cyanohydrin formation step.
Appendix: Lab-Scale Protocol Example
This protocol is a representative lab procedure that can serve as a basis for pilot-scale process development.
Materials & Equipment:
-
Three-neck round-bottom flask with overhead stirrer, thermometer, and addition funnel.
-
Ice bath.
-
Cyclopentanone (1.0 eq)
-
Sodium Cyanide (1.1 eq)
-
Tetrabutylammonium bromide (PTC, 0.05 eq)
-
Deionized Water
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
Step 1: Cyanohydrin Formation
-
Charge the flask with sodium cyanide, tetrabutylammonium bromide, and deionized water. Stir until all solids are dissolved.
-
Adjust the pH of the aqueous solution to ~10.5 with a small amount of NaOH solution.
-
Cool the mixture to 0-5°C using an ice bath.
-
Add a solution of cyclopentanone in toluene to the addition funnel.
-
Begin adding the cyclopentanone solution dropwise to the cyanide solution, ensuring the internal temperature does not exceed 10°C. This addition is exothermic.
-
After the addition is complete, allow the mixture to stir at 5-10°C for 2-3 hours.
-
Monitor the reaction by TLC or HPLC until the cyclopentanone is consumed.
-
Separate the organic layer. Extract the aqueous layer once with toluene. Combine the organic layers. Caution: The aqueous layer is still a hazardous cyanide solution and must be quenched with bleach or hydrogen peroxide under basic conditions before disposal.
Step 2: Hydrolysis and Workup
-
Transfer the combined toluene solution containing the cyanohydrin intermediate to a new flask equipped with a reflux condenser.
-
Add concentrated HCl (approx. 5-6 equivalents).
-
Heat the biphasic mixture to reflux (approx. 85-95°C) with vigorous stirring.
-
Maintain at reflux for 8-12 hours, monitoring by HPLC for the disappearance of the intermediate.
-
Once complete, cool the reaction to room temperature.
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers and wash with brine.
-
Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
Step 3: Purification
-
Transfer the crude solid to a clean flask.
-
Add a suitable amount of toluene and heat to reflux until the solid is fully dissolved.
-
Slowly add heptane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with cold heptane, and dry under vacuum to a constant weight.
References
- Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC - NIH. (n.d.).
- McIntosh, J. M. (1977). Phase-transfer catalyzed formation of cyanohydrin ethers and acetates. Canadian Journal of Chemistry, 55(23), 4200-4204.
- Phase-transfer catalyzed formation of cyanohydrin ethers and acetates. (n.d.). Canadian Science Publishing.
- This compound. (2024). ChemBK.
- Schmölzer, K., & Glieder, A. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5843-5863.
- This compound. | 16841-19-3. (n.d.). ChemicalBook.
- Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid? (2024). Bloom Tech.
- Technical Support Center: Managing Hazardous Byproducts in Cyanohydrin Synthesis. (n.d.). Benchchem.
- This compound. synthesis. (n.d.). ChemicalBook.
- Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? (n.d.). QuickTakes.
- acetone cyanohydrin. (n.d.). Organic Syntheses.
- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds - PMC - NIH. (n.d.).
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
- A safe production method for acetone cyanohydrin | Request PDF. (2025).
- This compound丨CAS 16841-19-3. (n.d.). Leapchem.
- Acidic conditions, high heat, and return to carboxylic acids. (2014). Chemistry Stack Exchange.
- General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
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Validation & Comparative
1H NMR and 13C NMR analysis of 1-Hydroxycyclopentanecarboxylic acid
An In-Depth Guide to the Spectroscopic Analysis of 1-Hydroxycyclopentanecarboxylic Acid: A Comparative Approach
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of small molecules is a cornerstone of success. This compound, a key building block and reagent in the synthesis of various pharmaceutical compounds, including antibiotics, presents a compelling case for a multi-faceted analytical approach.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool, while also offering a comparative look at other powerful analytical techniques. Our focus is not merely on the data itself, but on the causality behind the experimental choices and the logic of spectral interpretation.
The Imperative of Structural Verification
Before a molecule like this compound can be advanced in a development pipeline, its identity and purity must be unequivocally confirmed. NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the gold standard for determining the precise arrangement of atoms in an organic molecule. This guide will walk through the complete NMR analysis and compare its informational output with that of Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of NMR data is fundamentally dependent on a well-designed experimental setup. The following protocol is a self-validating system designed to yield high-resolution spectra for this compound.
Sample Preparation:
-
Analyte & Solvent Selection: Accurately weigh approximately 10-20 mg of this compound. The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.[3] However, the carboxylic acid and hydroxyl protons are acidic and may exchange with trace amounts of D₂O or exhibit very broad signals. For observing these exchangeable protons, a hydrogen-bond-accepting solvent like DMSO-d₆ is often superior. For this guide, we will consider spectra in CDCl₃ for comparability with existing database spectra.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube until the sample is completely dissolved to ensure a homogeneous solution, which is crucial for sharp, well-defined NMR signals.
NMR Spectrometer Setup & Data Acquisition:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for achieving good signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds. A longer delay may be needed for quantitative analysis, but this is sufficient for structural confirmation.
-
Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to ensure each unique carbon appears as a singlet.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. Quaternary carbons have longer relaxation times, so a sufficient delay is important.
-
Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Due to the molecule's symmetry, the eight protons on the cyclopentane ring give rise to only two distinct signals.
-
Signal 1 (Protons H-2/H-5): The four protons on the carbons adjacent to the quaternary center (C2 and C5) are chemically equivalent. They are expected to appear as a multiplet in the region of 1.85-2.10 ppm .
-
Signal 2 (Protons H-3/H-4): The four protons on the carbons beta to the quaternary center (C3 and C4) are also chemically equivalent. They are expected to appear as a multiplet, slightly upfield from the H-2/H-5 protons, in the region of 1.65-1.80 ppm .
-
Signal 3 & 4 (OH and COOH): The hydroxyl and carboxylic acid protons are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on concentration and solvent.[4] In CDCl₃, they can appear over a wide range, often between 2.0-12.0 ppm .
Table 1: Summary of ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| H-2, H-5 | 1.85 - 2.10 | Multiplet | 4H |
| H-3, H-4 | 1.65 - 1.80 | Multiplet | 4H |
| -OH, -COOH | Variable (2.0 - 12.0) | Broad Singlet | 2H |
graph "1H_NMR_Connectivity" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; H2_5 [label="H-2/H-5\n(~1.9 ppm)"]; H3_4 [label="H-3/H-4\n(~1.7 ppm)"];
H2_5 -- H3_4 [label="J-coupling"]; }
Caption: Predicted ¹H-¹H spin-spin coupling in the cyclopentane ring.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The molecule's symmetry results in four distinct signals.
-
Signal 1 (C=O): The carboxylic acid carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of 180-185 ppm .[5][6]
-
Signal 2 (C-1): The quaternary carbon attached to the hydroxyl and carboxyl groups will appear around 80-85 ppm .
-
Signal 3 (C-2/C-5): The two equivalent carbons adjacent to the quaternary center are expected in the 35-40 ppm range.
-
Signal 4 (C-3/C-4): The remaining two equivalent carbons will be the most upfield, appearing around 23-27 ppm .
Table 2: Summary of ¹³C NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C=O | 180 - 185 |
| C-1 | 80 - 85 |
| C-2, C-5 | 35 - 40 |
| C-3, C-4 | 23 - 27 |
Comparative Analysis: NMR vs. Other Spectroscopic Techniques
While NMR provides unparalleled detail for structural mapping, a comprehensive analysis often involves corroborating data from other techniques.
Mass Spectrometry (MS):
-
Principle: MS measures the mass-to-charge ratio of ions, providing the molecular weight and fragmentation patterns.
-
Application: Electron Ionization (EI) MS would confirm the molecular weight of 130.14 g/mol .[7] Fragmentation would likely involve the loss of H₂O, COOH, and cleavage of the cyclopentane ring, providing clues to the functional groups present.
-
Advantage: High sensitivity and provides exact molecular weight.
-
Limitation: Does not provide detailed information about the carbon-hydrogen framework or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.
-
Application: The FTIR spectrum would show characteristic absorptions:
-
Advantage: Fast, simple, and excellent for identifying the presence of key functional groups.
-
Limitation: Provides limited information on the overall molecular structure and connectivity.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed C-H framework, atom connectivity, stereochemistry. | Unambiguous structure determination. | Lower sensitivity, requires more sample, longer acquisition time. |
| MS | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity, small sample amount needed. | Provides limited connectivity information, isomers can be indistinguishable. |
| FTIR | Presence of functional groups. | Fast, inexpensive, simple sample preparation. | Provides no information on the molecular skeleton. |
Advanced Methods: 2D NMR for Unambiguous Assignment
For complex molecules or to provide absolute certainty, two-dimensional (2D) NMR experiments are indispensable. They reveal correlations between nuclei, confirming the assignments made from 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings. A COSY spectrum would show a cross-peak between the multiplets at ~1.9 ppm and ~1.7 ppm, confirming that these two sets of protons are on adjacent carbons.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[10] It would definitively link the proton signal at ~1.9 ppm to the carbon signal at ~37 ppm (C2/C5) and the proton signal at ~1.7 ppm to the carbon signal at ~25 ppm (C3/C4).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together a molecular structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.[10][11] Key HMBC correlations for this molecule would include:
-
Correlations from the H-2/H-5 protons (~1.9 ppm) to the quaternary carbon C-1 (~82 ppm) and the carbonyl carbon C=O (~182 ppm).
-
Correlations from the H-2/H-5 protons to the C-3/C-4 carbons (~25 ppm). These correlations act as molecular "glue," connecting the fragments of the molecule and confirming the position of the quaternary center.
-
Caption: Workflow for complete structural elucidation using 2D NMR.
Conclusion
The analysis of this compound serves as an excellent model for the principles of modern structural elucidation. While FTIR and MS provide rapid and valuable information regarding functional groups and molecular weight, they lack the definitive structural detail offered by NMR spectroscopy. The combination of ¹H, ¹³C, and advanced 2D NMR techniques (COSY, HSQC, and HMBC) provides a self-validating, interlocking web of data that allows for the confident and unambiguous assignment of the molecular structure. For researchers and drug development professionals, mastering the interpretation of this multi-faceted data is essential for accelerating research and ensuring the integrity of their chemical entities.
References
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- Christie, W.W. CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Royal Society of Chemistry. [Link]
- Kuhlen, T.
- SpectraBase. Cyclopentanecarboxylic acid, 1-hydroxy- - Optional[1H NMR] - Chemical Shifts. Wiley-VCH GmbH. [Link]
- PubChem. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 12924462.
- Lancas, F. M., et al. Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column. International Journal of Cosmetic Science. [Link]
- Journal of Food and Drug Analysis. Determination of α-Hydroxyacids in Cosmetics. [Link]
- ResearchGate. Determination of α-hydroxy acids in cosmetic products by capillary electrophoresis. [Link]
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- Ordway, F. IR: carboxylic acids. University of Massachusetts. [Link]
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- SpectraBase. 1-Hydroxy-cyclohexanecarboxylic acid, cation - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. [Link]
- YouTube. 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). [Link]
- Oregon State University.
- NIST WebBook. 1-Cyclopentene-1-carboxylic acid. [Link]
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- Columbia University. HSQC and HMBC | NMR Core Facility. [Link]
- ACS Publications.
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A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Hydroxycyclopentanecarboxylic Acid
Welcome to this in-depth guide on the mass spectrometric analysis of 1-Hydroxycyclopentanecarboxylic acid (C₆H₁₀O₃, MW: 130.14 g/mol ).[1][2] This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation. Here, we move beyond a simple catalog of peaks to a reasoned interpretation of fragmentation patterns, comparing ionization techniques and contextualizing the data against structural analogs. Our goal is to equip you with the expertise to not just identify this molecule, but to understand why it fragments the way it does.
Section 1: Selecting the Right Tool - A Comparison of Ionization Techniques
The choice of ionization method is the most critical decision in designing a mass spectrometry experiment. For a small, polar molecule like this compound, the primary candidates are Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), used with Liquid Chromatography (LC-MS).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electrons bombard the molecule, causing ionization and extensive fragmentation. | A soft ionization technique that generates ions from a solution, preserving the molecular ion. |
| Molecular Ion | The molecular ion peak (M+•) is often weak or entirely absent for alcohols and carboxylic acids.[3][4] | Produces prominent pseudomolecular ions, such as [M+H]⁺ or [M-H]⁻. |
| Structural Info | Rich fragmentation provides a detailed "fingerprint" for library matching and structural confirmation. | Limited fragmentation in the source; requires tandem MS (MS/MS) to induce and analyze fragments. |
| Sample Prep | Derivatization (e.g., trimethylsilylation) is often required to improve volatility and thermal stability for GC analysis.[5][6] | Generally requires the analyte to be soluble and stable in a suitable solvent spray. |
| Primary Use Case | Definitive identification of unknowns through standardized library (e.g., NIST) matching. | Analysis of complex mixtures, polar and non-volatile compounds, and quantitative studies.[7] |
Expert Insight: For unambiguous identification, EI is superior due to its reproducible, information-rich fragmentation patterns. However, if the goal is to simply confirm the presence of the compound in a complex matrix with high sensitivity, ESI is the more pragmatic choice. This guide will focus primarily on interpreting the EI spectrum, as it provides the most fundamental structural information.
Section 2: Deconstructing the Molecule - Interpreting the Electron Ionization (EI) Mass Spectrum
The molecular ion (M+•) at m/z 130 is expected to be of very low abundance or absent, a common characteristic for aliphatic alcohols and acids.[3][4]
The major fragmentation pathways are driven by the functional groups:
-
Loss of Water (H₂O): The presence of a hydroxyl group makes the loss of a neutral water molecule (18 Da) a highly favorable process, leading to a fragment at m/z 112 . This resulting ion, the molecular ion of 1-cyclopentene-1-carboxylic acid, is stabilized by conjugation and is expected to be a prominent peak.[9]
-
Loss of the Carboxyl Group (•COOH): Alpha-cleavage next to the carbonyl group can lead to the loss of the carboxyl radical (45 Da).[3] This pathway generates the 1-hydroxycyclopentyl cation at m/z 85 .
-
Decarboxylation (Loss of CO₂): Loss of carbon dioxide (44 Da) from the molecular ion would result in a fragment at m/z 86 .
-
Ring Opening and Cleavage: The cyclopentane ring can undergo cleavage, leading to a series of smaller fragments. The most significant of these is often initiated by the cleavage of the C1-C2 bond (alpha-cleavage relative to the hydroxyl group). A key fragmentation involves the loss of both the carboxyl group and an ethylene molecule (C₂H₄) from the ring, leading to a stable cation.
The following diagram illustrates the primary predicted fragmentation cascade.
Caption: Predicted EI fragmentation pathway for this compound.
Section 3: Comparative Analysis - Learning from Structural Analogs
To build confidence in our interpretation, we can compare the predicted fragmentation of our target molecule with the known spectra of similar compounds.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Interpretation |
| This compound (Target) | 130 (weak/absent) | 112 (Loss of H₂O), 85 (Loss of COOH), 67 (Loss of H₂O from 85) |
| Cyclopentanecarboxylic acid | 114 | 113 (Loss of H), 69 (Loss of COOH) |
| 1-Hydroxycyclohexanecarboxylic acid [10] | 144 (weak/absent) | 99 (Loss of COOH), 81 (Loss of H₂O from 99) |
| 1-Methylcyclopentanecarboxylic acid [11] | 128 | 113 (Loss of CH₃), 83 (Loss of COOH) |
This comparison highlights the diagnostic value of specific neutral losses. The loss of 18 Da (H₂O) is characteristic of the hydroxyl group, while the loss of 45 Da (COOH) points directly to the carboxylic acid moiety. The different ring size in the cyclohexane analog shifts the resulting fragments by 14 Da (a CH₂ group), as expected.
Section 4: Experimental Protocol for GC-MS Analysis
This protocol outlines the derivatization and analysis of this compound. The derivatization step is crucial for converting the polar, non-volatile acid into a species suitable for GC.
Objective: To obtain a reproducible EI mass spectrum of this compound.
Materials:
-
This compound standard
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ethyl acetate (GC grade)
-
GC-MS system with an EI source
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the standard into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of both the carboxylic acid and hydroxyl groups.
-
Cool the vial to room temperature. Dilute with ethyl acetate to a final concentration of approximately 100 µg/mL.
-
-
GC-MS Instrument Setup (Example):
-
GC System: Agilent 8890 or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS System: Agilent 5977 or equivalent
-
Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-550
-
-
Data Acquisition and Analysis:
-
Inject a solvent blank first to ensure system cleanliness.
-
Inject the derivatized sample.
-
Analyze the resulting chromatogram and mass spectrum of the derivatized analyte peak.
-
Compare the acquired spectrum against the predicted fragmentation patterns and, if available, a library spectrum of the derivatized compound.
-
Section 5: ESI-MS Considerations
In negative-ion ESI-MS, this compound would be expected to readily form the deprotonated molecule [M-H]⁻ at m/z 129 . Tandem mass spectrometry (MS/MS) of this ion would be necessary to elicit structural fragments. A characteristic fragmentation for alpha-hydroxy acids in negative mode is the formation of the hydroxycarbonyl anion at m/z 45 and a neutral loss of formic acid (46 Da).[12]
Conclusion
The mass spectrum of this compound is defined by the interplay of its three structural motifs: the carboxylic acid, the tertiary alcohol, and the cyclopentyl ring. Under Electron Ionization, the molecule undergoes predictable cleavages, primarily the loss of water (m/z 112) and the loss of the carboxyl group (m/z 85), which serve as diagnostic markers. While ESI offers a simpler spectrum dominated by the pseudomolecular ion, EI provides a richer fingerprint for definitive structural confirmation. By understanding these fundamental fragmentation principles and comparing them to known analogs, researchers can confidently identify and characterize this compound in their work.
References
- Li, J., & Zhang, J. (2012). Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. Journal of Mass Spectrometry.
- Duke University. (n.d.).
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- National Institute of Standards and Technology. (n.d.). Cyclopentanecarboxylic acid, 1-amino-. NIST Chemistry WebBook.
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A Comparative Guide to the Synthesis of 1-Hydroxycyclopentanecarboxylic Acid for Researchers and Drug Development Professionals
Introduction
1-Hydroxycyclopentanecarboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid cyclopentyl scaffold, coupled with the α-hydroxy acid moiety, makes it a key component in the synthesis of a variety of biologically active molecules, including pyridone-conjugated monobactam antibiotics with gram-negative activity.[1] The selection of a synthetic route to this intermediate is a critical decision that can impact yield, purity, cost, safety, and scalability. This guide provides a comprehensive comparison of three primary synthetic routes to this compound, offering in-depth technical insights and experimental data to aid researchers in making an informed choice for their specific needs.
Synthesis Route 1: The Cyanohydrin Approach
The formation of a cyanohydrin from cyclopentanone, followed by hydrolysis of the nitrile group, is a direct and well-established method for synthesizing α-hydroxy acids. This approach can be performed with either the unprotected cyanohydrin or a protected intermediate, with the latter often offering significant advantages in terms of yield and ease of handling.
Mechanism and Rationale
The reaction proceeds in two key steps. First, a cyanide ion, typically from a salt like sodium or potassium cyanide, or generated in situ from hydrogen cyanide (HCN), acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclopentanone.[2][3] This is followed by protonation of the resulting alkoxide to form the cyanohydrin. The second step is the hydrolysis of the nitrile functional group to a carboxylic acid, which can be achieved under acidic or basic conditions.
A significant improvement to this method involves the in-situ protection of the hydroxyl group of the cyanohydrin, most commonly as a trimethylsilyl (TMS) ether. This protected intermediate is more stable and less prone to side reactions during the hydrolysis of the nitrile, often leading to substantially higher yields.
Caption: Reaction pathways for the synthesis of this compound via unprotected and TMS-protected cyanohydrin intermediates.
Experimental Protocols
Protocol 1A: Synthesis via Hydrolysis of Unprotected Cyclopentanone Cyanohydrin
This protocol is a representative procedure based on the general method for cyanohydrin formation and hydrolysis.[3][4]
-
Cyanohydrin Formation: In a well-ventilated fume hood, a solution of sodium cyanide (9.7 moles) in water (1.2 L) and cyclopentanone (12.3 moles) is placed in a three-necked flask equipped with a mechanical stirrer and a dropping funnel. The flask is cooled in an ice bath. 40% sulfuric acid is added dropwise while maintaining the temperature below 10°C.
-
Workup: After the addition is complete, the mixture is stirred for an additional hour. The organic layer containing the cyanohydrin is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over anhydrous sodium sulfate.
-
Hydrolysis: The crude cyanohydrin is then refluxed with concentrated hydrochloric acid until the nitrile is fully hydrolyzed. The progress of the reaction should be monitored by TLC or GC.
-
Isolation: Upon cooling, the product may crystallize. The solid is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethyl acetate to yield this compound.
Protocol 1B: High-Yield Synthesis via Hydrolysis of a Trimethylsilyl (TMS)-Protected Cyanohydrin
This high-yield protocol is adapted from a patented procedure.[5]
-
TMS-Cyanohydrin Formation: To a stirred solution of cyclopentanone (1 equivalent) in a suitable solvent such as dichloromethane, add trimethylsilyl cyanide (TMSCN, 1.1 equivalents) and a catalytic amount of a Lewis acid (e.g., zinc iodide). The reaction is typically stirred at room temperature until completion.
-
Hydrolysis: 1-((trimethylsilyl)oxy)cyclopentane-1-carbonitrile (3 g, 16.36 mmol) is dissolved in acetic acid (4 mL) and concentrated hydrochloric acid (4 mL).
-
The resulting solution is stirred for 4 hours at 80°C.
-
Isolation: The reaction mixture is then concentrated under reduced pressure to yield this compound (2 g, 94%) as a white solid, which can be used without further purification.[5]
Safety Considerations
The primary hazard in this route is the use of hydrogen cyanide or cyanide salts. Hydrogen cyanide is an extremely toxic and volatile liquid.[6] Cyanide salts are also highly toxic and can release HCN gas upon contact with acids.[7] All manipulations involving cyanide must be conducted in a certified chemical fume hood by trained personnel.[7][8] An emergency plan, including the availability of a cyanide antidote kit, should be in place.
Synthesis Route 2: The Reformatsky Reaction
The Reformatsky reaction offers a valuable alternative for the formation of β-hydroxy esters, which can be subsequently hydrolyzed to the desired α-hydroxy acid. This reaction utilizes an organozinc reagent, which is less reactive and often more selective than Grignard or organolithium reagents.[9]
Mechanism and Rationale
The reaction begins with the oxidative addition of zinc metal to the carbon-halogen bond of an α-halo ester, such as ethyl bromoacetate, to form an organozinc intermediate known as a Reformatsky enolate.[9][10] This enolate is a moderately reactive nucleophile that adds to the carbonyl carbon of cyclopentanone. The reaction proceeds through a six-membered chair-like transition state.[10] Subsequent acidic workup protonates the alkoxide to yield the β-hydroxy ester, which is then hydrolyzed to this compound.
Caption: The Grignard reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol combines the general procedures for Grignard reagent formation and carboxylation.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). The apparatus is maintained under a nitrogen atmosphere. A solution of cyclopentyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.
-
Carboxylation: The Grignard solution is cooled in an ice-salt bath, and crushed dry ice (an excess, typically 2-3 equivalents) is added portion-wise with vigorous stirring. The mixture is stirred until it reaches room temperature.
-
Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be purified by recrystallization.
Safety Considerations
Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction is exothermic and should be controlled by the rate of addition of the alkyl halide. Diethyl ether is highly flammable and should be handled with care, away from ignition sources.
Comparative Analysis
The choice of the optimal synthesis route depends on a balance of factors including yield, cost, safety, and the scale of the reaction.
| Feature | Cyanohydrin Route (Protected) | Reformatsky Reaction | Grignard Reaction |
| Overall Yield (%) | ~94% [5] | ~80-90% (estimated) | Variable, typically 60-80% |
| Reaction Time (hours) | 4-6 | 1-2 | 3-5 |
| Number of Steps | 2 | 2 | 2 |
| Starting Material Cost | Moderate (Cyclopentanone, TMSCN) | Moderate (Cyclopentanone, Ethyl Bromoacetate, Zinc) | Low (Cyclopentyl Bromide, Mg) |
| Key Reagent Hazards | Highly toxic cyanide | Lachrymatory α-halo esters, flammable zinc dust | Highly reactive organometallics, flammable ether |
| Scalability | Possible, but requires stringent safety for cyanide handling | Good, less sensitive than Grignard | Good, widely used in industry |
Discussion
-
The Cyanohydrin Route (Protected): This method offers the highest reported yield. [5]The use of a TMS-protected cyanohydrin intermediate significantly improves the efficiency of the hydrolysis step. However, the extreme toxicity of cyanide reagents is a major drawback and may be a limiting factor for laboratories not equipped for handling such hazardous materials. [7][8][11]This route is well-suited for small to medium-scale synthesis where yield is the primary concern and appropriate safety infrastructure is in place.
-
The Reformatsky Reaction: This route provides a good balance of yield and safety. The organozinc intermediates are less reactive than Grignard reagents, making the reaction more tolerant to a wider range of functional groups and generally easier to control. [9]While the yield may be slightly lower than the protected cyanohydrin route, the avoidance of highly toxic cyanide makes it a more attractive option for many research settings. The need to activate the zinc can sometimes be a variable affecting reproducibility.
-
The Grignard Reaction: This is a classic and cost-effective method, utilizing readily available starting materials. [12]The primary challenges are the strict requirement for anhydrous conditions and the high reactivity of the Grignard reagent, which can lead to side reactions if not carefully controlled. This route is highly scalable and widely practiced in industrial settings. For laboratories proficient in organometallic chemistry, this represents a reliable and economical choice.
Conclusion and Recommendations
For researchers prioritizing maximum yield on a laboratory scale and possessing the necessary safety infrastructure, the protected cyanohydrin route is the most compelling option. For those seeking a balance of good yield, operational simplicity, and enhanced safety , the Reformatsky reaction is an excellent choice. Finally, for applications where cost-effectiveness and scalability are paramount, and the laboratory is well-versed in handling air- and moisture-sensitive reagents, the Grignard reaction remains a highly viable and industrially relevant pathway. The ultimate decision should be guided by a thorough risk assessment and consideration of the available resources and expertise.
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A Researcher's Guide to Evaluating 1-Hydroxycyclopentanecarboxylic Acid Derivatives as Novel Insulin Secretagogues
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to assess the biological activity of 1-Hydroxycyclopentanecarboxylic acid derivatives, a potential new class of therapeutic agents for Type 2 Diabetes Mellitus (T2DM). We will move beyond a simple listing of facts to explain the causality behind experimental choices, providing a robust, self-validating system for evaluating these novel compounds against established alternatives.
Introduction: The Unmet Need for Novel Insulin Secretagogues
The management of T2DM often involves therapies that enhance insulin secretion from pancreatic β-cells. While effective, established drug classes like sulfonylureas carry a risk of hypoglycemia by promoting insulin release in a glucose-independent manner. Modern therapies, such as GLP-1 receptor agonists, offer glucose-dependent insulin secretion but are peptide-based and require injection.[1] This landscape presents a clear opportunity for the development of novel, orally available small molecules that stimulate insulin secretion in a strictly glucose-dependent manner, offering both efficacy and improved safety.
This compound[2][3] and its derivatives represent an underexplored chemical scaffold. While the parent compound is primarily known as a synthetic intermediate[3][4], its structural features merit investigation for new biological activities. This guide outlines a systematic approach to explore the potential of its derivatives as insulin secretagogues, from initial in vitro screening to in vivo validation.
The Cellular Machinery of Insulin Secretion: A Mechanistic Overview
To evaluate a potential insulin secretagogue, one must first understand the intricate process of Glucose-Stimulated Insulin Secretion (GSIS) in pancreatic β-cells. This pathway is the gold standard for physiological insulin release and the target for glucose-dependent therapies.[1]
The process begins with glucose transport into the β-cell, followed by metabolism, which increases the intracellular ATP/ADP ratio. This change in cellular energy status triggers a cascade of events: the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, opening of voltage-dependent calcium channels (VDCC), and ultimately, the exocytosis of insulin-containing granules.[1][5]
A novel compound could potentially act at various points in this pathway. The diagram below illustrates the canonical GSIS pathway, highlighting potential intervention points for a hypothetical this compound derivative.
Caption: The Glucose-Stimulated Insulin Secretion (GSIS) pathway in pancreatic β-cells.
Comparative Landscape: Benchmarking Against the Gold Standards
Any new derivative must demonstrate a superior or differentiated profile compared to existing therapies. The primary goal is to identify compounds that potentiate insulin secretion at high glucose levels while remaining inactive at low glucose levels, thus minimizing hypoglycemic risk.
| Compound Class | Mechanism of Action | Glucose Dependence | Key Advantage | Key Limitation | Representative EC50 |
| Sulfonylureas (e.g., Glipizide) | Binds to the SUR1 subunit of the K-ATP channel, forcing it closed. | Low | High oral efficacy. | High risk of hypoglycemia; β-cell exhaustion. | 1-10 nM |
| GLP-1 RAs (e.g., Semaglutide) | Activates the GLP-1 receptor, leading to PKA and Epac signaling that potentiates GSIS.[1] | High | Weight loss; cardiovascular benefits. | Injectable; gastrointestinal side effects. | 0.1-1 nM |
| Hypothetical Derivative | To be determined (TBD) | High (Target) | Oral availability; high safety margin (Target) | TBD | <1 µM (Target) |
Experimental Validation Workflow: A Step-by-Step Guide
We propose a tiered approach to systematically evaluate novel this compound derivatives.
Part A: In Vitro Screening using Glucose-Stimulated Insulin Secretion (GSIS) Assay
The primary in vitro tool for this evaluation is the GSIS assay, which directly measures the ability of a compound to stimulate insulin release from pancreatic β-cells in response to varying glucose concentrations. The human-derived EndoC-βH1 or EndoC-βH5 cell lines are recommended as they provide a more physiologically relevant model compared to rodent cell lines.[6][7]
Caption: A streamlined workflow for the in vitro GSIS assay.
Detailed Experimental Protocol: GSIS Assay
-
Cell Culture:
-
Culture EndoC-βH1 cells according to the supplier's recommendations.
-
Seed the cells into 96-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the assay. Allow cells to adhere and grow for 48 hours.[8]
-
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with a Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing a low glucose concentration (e.g., 1 mM).
-
Add 100 µL of the same low-glucose KRBH buffer to each well and incubate for 1-2 hours at 37°C to bring the cells to a basal state of insulin secretion.
-
-
Treatment Incubation:
-
Prepare stock solutions of the this compound derivatives and control compounds (e.g., Glipizide) in DMSO.
-
Prepare treatment buffers:
-
Basal Buffer: Low-glucose (1 mM) KRBH.
-
Stimulation Buffer: High-glucose (20 mM) KRBH.[6]
-
-
Prepare serial dilutions of the test compounds in both Basal and Stimulation buffers. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.
-
Remove the pre-incubation buffer and add 100 µL of the appropriate treatment buffer to the wells.
-
Incubate the plate for 40-60 minutes at 37°C.[6]
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the supernatant from each well and store it at -20°C until analysis.
-
Quantify the insulin concentration in the supernatants using a commercially available Human Insulin ELISA kit, following the manufacturer's instructions.
-
Normalize the secreted insulin values to the total protein content or cell number in each well to account for any variations in cell density.
-
-
Data Interpretation:
-
Stimulation Index (SI): For each compound concentration, calculate the SI as (Insulin secreted at high glucose) / (Insulin secreted at low glucose). A high SI indicates glucose-dependent activity.
-
Dose-Response Curves: Plot the insulin secretion against the compound concentration at high glucose to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
-
Part B: In Vivo Efficacy Assessment in Animal Models
Promising candidates from the in vitro screen should be advanced to in vivo testing to assess their efficacy and safety in a whole-organism context. The choice of animal model is critical and depends on the specific research question.[9][10]
-
Chemically-Induced Models (e.g., Streptozotocin-induced diabetes in rats): Useful for studying compounds that directly affect β-cell function in a non-obese, insulin-deficient background.[10][11]
-
Genetic Models (e.g., Leprdb/db mice or Zucker Diabetic Fatty rats): These models mimic key aspects of human T2DM, including obesity, insulin resistance, and progressive β-cell dysfunction, making them highly relevant for testing novel therapies.[9][11][12]
Key In Vivo Experiment: Oral Glucose Tolerance Test (OGTT)
The OGTT is the gold-standard assay to evaluate a compound's ability to improve glucose disposal in response to a glucose challenge.
Detailed Experimental Protocol: OGTT in db/db Mice
-
Acclimatization and Dosing:
-
Acclimatize male db/db mice (8-10 weeks old) for at least one week.
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Administer the test derivative or vehicle control via oral gavage (p.o.) 30-60 minutes before the glucose challenge.
-
-
Glucose Challenge and Blood Sampling:
-
Measure the baseline blood glucose level (t=0) from a tail-vein blood sample using a glucometer.
-
Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.
-
If required, larger blood samples can be collected at key time points (e.g., 0 and 15 minutes) into EDTA-coated tubes for subsequent measurement of plasma insulin levels via ELISA.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion profile. A significant reduction in the AUC for a compound-treated group compared to the vehicle group indicates improved glucose tolerance.
-
Analyze plasma insulin levels to confirm that the improvement in glucose tolerance is associated with an increase in insulin secretion.
-
Chemical Synthesis Considerations
The feasibility of generating a library of derivatives is a key consideration for any drug discovery program. This compound can be synthesized via several routes, including the treatment of cyclopentanone-derived precursors.[13][14] The presence of both a hydroxyl and a carboxylic acid group provides two convenient handles for chemical modification, allowing for the creation of a diverse library of esters, amides, and other derivatives for structure-activity relationship (SAR) studies.
Conclusion and Future Perspectives
This guide provides a rigorous, structured approach to investigate the potential of this compound derivatives as novel, glucose-dependent insulin secretagogues. By combining physiologically relevant in vitro assays with robust in vivo models, researchers can effectively identify and characterize promising lead compounds. The ultimate goal is to discover a new class of oral anti-diabetic agents that offer potent glycemic control with a significantly improved safety profile, particularly concerning the risk of hypoglycemia. Future work should focus on elucidating the precise molecular target within the β-cell and optimizing the pharmacokinetic properties of lead candidates.
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A Tale of Two Rings: A Comparative Guide to 1-Hydroxycyclopentanecarboxylic Acid and 1-Hydroxycyclobutanecarboxylic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the choice of molecular scaffolds is a critical determinant of a compound's ultimate properties and performance. Among the vast arsenal of building blocks, cycloalkane derivatives offer a unique combination of three-dimensional structure and conformational rigidity. This guide provides an in-depth technical comparison of two such building blocks: 1-hydroxycyclopentanecarboxylic acid and its smaller, more strained counterpart, 1-hydroxycyclobutanecarboxylic acid. By examining their synthesis, inherent chemical properties, and applications, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between these two molecules lies in the nature of their carbocyclic cores. The five-membered cyclopentane ring is significantly less strained than the four-membered cyclobutane ring. This seemingly subtle distinction has profound implications for their stability, reactivity, and the conformational preferences of the molecules they help construct.
| Property | This compound | 1-Hydroxycyclobutanecarboxylic Acid | Reference(s) |
| Molecular Formula | C₆H₁₀O₃ | C₅H₈O₃ | [1],[2] |
| Molecular Weight | 130.14 g/mol | 116.12 g/mol | [1],[2] |
| Ring Strain Energy | ~7.4 kcal/mol | ~26.3 kcal/mol | [3][4] |
| Appearance | White to off-white solid | Solid | [1] |
| pKa (predicted) | ~4.05 | Not readily available | [5] |
The higher ring strain in cyclobutane derivatives makes them generally more reactive and can influence the bond angles and lengths of the substituents.[3] Conversely, the cyclopentane ring offers a more stable and common structural motif in natural products.[6]
The Synthetic Arena: A Comparative Look at Preparation
Both 1-hydroxycycloalkanecarboxylic acids are accessible through the versatile cyanohydrin synthesis pathway, starting from their respective cyclic ketones. This method provides a reliable and scalable route to these valuable intermediates.
General Synthetic Workflow: Cyanohydrin Formation and Hydrolysis
The synthesis initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of either cyclopentanone or cyclobutanone, forming a cyanohydrin intermediate. Subsequent acid-catalyzed hydrolysis of the nitrile group yields the desired α-hydroxycarboxylic acid.
Caption: General workflow for the synthesis of 1-hydroxycycloalkanecarboxylic acids.
Experimental Protocol: Synthesis of a this compound Derivative
A practical example of this synthesis is the preparation of 1-(pentanoylamino)cyclopentanecarboxylic acid, an intermediate in the synthesis of the antihypertensive drug Irbesartan.[7]
Step 1: Formation of 1-Aminocyclopentanecarbonitrile
-
Dissolve sodium cyanide (1.97 g) in water (3.9 ml) in a round-bottomed flask.
-
Add a solution of ammonium chloride (2.33 g) in water (5.9 ml) and 20% aqueous ammonia (3.5 ml).
-
Add cyclopentanone (3 g) in methanol (3.8 ml) to the flask.
-
Stir the mixture for 1.5 hours at room temperature.
-
Heat the mixture at 60°C for 45 minutes.
-
Cool the mixture to 25°C and extract the product with dichloromethane.
Step 2: Acylation of the Amino Group
-
Cool the dichloromethane solution of 1-aminocyclopentanecarbonitrile to 10°C.
-
Add triethylamine, followed by the dropwise addition of valeroyl chloride at 5-10°C.
-
Stir the reaction mixture for 2 hours at the same temperature and then for 1 hour at room temperature.
-
Wash the reaction mixture with water and separate the organic layer.
-
Evaporate the solvent to obtain N-(1-cyanocyclopentyl)pentanamide.
Step 3: Hydrolysis to 1-(Pentanoylamino)cyclopentanecarboxylic Acid
-
Mix the N-(1-cyanocyclopentyl)pentanamide (30.0 g) with concentrated hydrochloric acid (30.0 ml), water (60.0 ml), and acetic acid (10.0 ml).
-
Heat the mixture at 60°C for approximately 24 hours.
-
Cool the reaction mixture to room temperature and maintain for 1 hour.
-
Filter the solid product, wash with water, and dry under reduced pressure to yield 1-(pentanoylamino)cyclopentanecarboxylic acid (24.0 g).[7]
While a directly comparable, detailed protocol for a 1-hydroxycyclobutanecarboxylic acid derivative in a similar application was not found in the immediate literature, the general principles of the cyanohydrin synthesis from cyclobutanone are well-established.[8]
Reactivity and Application: Where Ring Size Matters
The choice between a cyclobutane and a cyclopentane moiety can significantly impact a molecule's biological activity and physicochemical properties. This is a direct consequence of the differences in ring strain and conformational flexibility.
The Influence of Ring Strain on Reactivity
The higher ring strain of cyclobutane (26.3 kcal/mol) compared to cyclopentane (7.4 kcal/mol) makes the four-membered ring more susceptible to ring-opening reactions.[4] This can be a desirable feature for creating specific reactive intermediates but may also lead to lower stability under certain reaction conditions. The stability of carbocation intermediates, which can be formed during various synthetic transformations, is also influenced by ring size. Generally, cyclopentyl carbocations are more stable than the more strained cyclobutyl carbocations.[3][9] This difference in stability can dictate reaction pathways and product distributions.
Applications in Drug Discovery and Agrochemicals
Both this compound and 1-hydroxycyclobutanecarboxylic acid serve as valuable building blocks in the synthesis of bioactive molecules.
This compound in Pharmaceuticals:
This building block is a key component in the synthesis of various pharmaceuticals, including β-lactam antibiotics.[2][5] The cyclopentane ring provides a rigid scaffold that can correctly orient functional groups for optimal interaction with biological targets.
Caption: Synthetic utility in β-lactam antibiotic synthesis.
1-Hydroxycyclobutanecarboxylic Acid in Agrochemicals and Niche Pharmaceuticals:
The unique puckered conformation of the cyclobutane ring can be advantageous in designing molecules with specific three-dimensional shapes to fit into the active sites of enzymes or receptors.[3][10] This has led to its incorporation into various agricultural fungicides and specialized pharmaceuticals.[11][12] The strained nature of the ring can also contribute to unique biological activities.
Conclusion: A Strategic Choice for the Synthetic Chemist
The decision to employ this compound versus 1-hydroxycyclobutanecarboxylic acid is a strategic one, guided by the desired properties of the final product.
-
Choose this compound for:
-
Enhanced stability and lower reactivity.
-
Mimicking naturally occurring cyclopentane-containing molecules.
-
Applications where a less strained, more conformationally predictable scaffold is desired.
-
-
Choose 1-Hydroxycyclobutanecarboxylic Acid for:
-
Introducing a higher degree of three-dimensionality and a unique puckered conformation.
-
Potentially increased reactivity and access to unique chemical transformations.
-
Applications where the inherent ring strain may contribute to the desired biological activity.
-
Ultimately, a thorough understanding of the interplay between ring size, strain, and reactivity is paramount for the successful application of these versatile building blocks in the design and synthesis of novel, high-performing molecules.
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The Unambiguous Proof: A Comparative Guide to the Structural Confirmation of 1-Hydroxycyclopentanecarboxylic Acid
In the landscape of pharmaceutical research and chemical synthesis, the absolute confirmation of a molecule's three-dimensional structure is paramount. For entities like 1-Hydroxycyclopentanecarboxylic acid, a versatile building block, structural ambiguity can lead to unforeseen challenges in reaction pathways and biological activity. This guide provides an in-depth comparison of X-ray crystallography against spectroscopic methods for the definitive structural elucidation of this compound, grounded in experimental data and procedural expertise.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals atomic positions, bond lengths, and bond angles with exceptional precision.
A search of the Cambridge Structural Database (CSD) confirms that the crystal structure of this compound has been determined, providing a solid benchmark for comparison.[1] The crystallographic data reveals the intricate details of the molecule's conformation and the intermolecular interactions, such as hydrogen bonding, that govern its solid-state packing.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
The successful application of this technique hinges on the initial, and often most challenging, step of growing a high-quality single crystal.
Step 1: Crystallization
-
Solvent Selection: Begin by dissolving this compound in a minimal amount of a suitable solvent. Given its polar nature, solvents such as ethanol, methanol, or water, or mixtures thereof, are good starting points.
-
Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by leaving the solution in a loosely capped vial or a beaker covered with parafilm containing a few pinholes. The slow rate of evaporation is crucial for the formation of large, well-ordered crystals.
-
Vapor Diffusion: An alternative method involves dissolving the compound in a solvent in which it is readily soluble and placing this vial inside a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.
Step 2: Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible defects.
-
Mounting: Carefully mount the selected crystal on a goniometer head.
-
Data Collection: The mounted crystal is then placed in an X-ray diffractometer. The instrument bombards the crystal with monochromatic X-rays and a detector records the diffraction pattern as the crystal is rotated.[2][3]
Step 3: Structure Solution and Refinement
-
Unit Cell Determination: The diffraction data is first used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: Computational methods are employed to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to achieve the best fit with the experimental diffraction data.[3]
The Spectroscopic Alternatives: A Comparative Analysis
While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, a combination of spectroscopic techniques is employed to deduce the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule.[4][5] By analyzing chemical shifts, coupling constants, and through-space interactions, the connectivity and stereochemistry of a molecule can be pieced together.
¹H NMR Spectroscopy of this compound
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the cyclopentane ring. The chemical shifts of these protons would be influenced by their proximity to the electron-withdrawing carboxylic acid and hydroxyl groups. The protons on the carbons adjacent to the quaternary carbon would likely appear as complex multiplets. The hydroxyl and carboxylic acid protons would appear as broad singlets, and their chemical shifts can be concentration-dependent. The absence of splitting for these protons is due to rapid chemical exchange.[1]
¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, one would expect to see signals for the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm region), the quaternary carbon attached to the hydroxyl and carboxyl groups, and the carbons of the cyclopentane ring.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid strong solvent signals that could obscure the analyte's signals.[6]
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
-
Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to deduce the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8]
For this compound, the FTIR spectrum would be characterized by:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[7][8]
-
A strong C=O stretching absorption around 1700-1725 cm⁻¹ for the carboxylic acid.[7]
-
C-H stretching bands for the cyclopentane ring just below 3000 cm⁻¹.
-
A C-O stretching band for the tertiary alcohol and the carboxylic acid.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder.[1][9]
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the FTIR spectrometer, and the infrared spectrum is recorded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 130.14 g/mol ), the mass spectrum would likely show a molecular ion peak (M⁺) at m/z 130.
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[10] For cyclic alcohols, a loss of water (-18 amu) is also a common fragmentation.[10] The fragmentation pattern can thus provide clues about the different components of the molecule.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis.[11][12]
-
Derivatization: The carboxylic acid is converted to a more volatile ester (e.g., a methyl or silyl ester).[13]
-
Injection: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the column.
-
Mass Analysis: The separated components enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is then detected.
Comparative Performance
| Feature | X-ray Crystallography | NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Connectivity, stereochemistry, electronic environment of nuclei | Functional groups present | Molecular weight, fragmentation pattern |
| Sample Requirement | High-quality single crystal | ~5-10 mg, soluble | ~1-2 mg, solid or liquid | <1 mg, volatile (or derivatized) |
| Ambiguity | Unambiguous | Can be ambiguous for complex stereochemistry | Confirms functional groups, not connectivity | Fragmentation can be complex to interpret |
| Experimental Time | Days to weeks (including crystallization) | Hours | Minutes | Minutes to hours |
Logical Workflow for Structure Confirmation
Caption: Decision workflow for structure confirmation.
Conclusion
For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous three-dimensional map of the molecule, leaving no room for doubt. However, when high-quality crystals are elusive, a synergistic approach employing NMR, FTIR, and mass spectrometry is a powerful alternative. While each spectroscopic technique provides a piece of the puzzle, their combined interpretation can lead to a confident structural assignment. The choice of methodology will ultimately depend on the specific research question, available resources, and the physical properties of the compound .
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A Senior Application Scientist's Guide to the Enantioselective Analysis of 1-Hydroxycyclopentanecarboxylic Acid
Introduction: The Significance of Chiral Purity
1-Hydroxycyclopentanecarboxylic acid is a key chiral building block in the synthesis of various pharmaceuticals and biologically active molecules.[1][2] Its structure contains a tertiary alcohol at a stereogenic center, making the separation and quantification of its enantiomers a critical step in drug development and quality control. The distinct spatial arrangement of enantiomers can lead to significant differences in pharmacological activity, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even cause adverse effects.[3][4] Consequently, robust and reliable analytical methods for enantioselective analysis are paramount.
This guide provides an in-depth comparison of the primary chromatographic techniques for the enantioselective analysis of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). We will explore the underlying principles, compare methodologies, provide detailed experimental protocols, and present data to guide researchers in selecting the optimal approach for their analytical challenges.
Methodology 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers directly.[5] The separation is achieved by using a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[6][7]
The Principle of Chiral Recognition on CSPs
Successful chiral separation relies on the "three-point interaction model," where one enantiomer establishes at least three simultaneous points of interaction (e.g., hydrogen bonds, dipole-dipole, steric hindrance) with the CSP, forming a more stable complex than the other enantiomer.[8] For a molecule like this compound, the hydroxyl and carboxyl groups are key interaction points.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of racemates, including hydroxy acids.[3][9] Their chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.[9]
Comparative Analysis of HPLC Approaches
For this compound, direct analysis on a CSP is often the most straightforward approach. However, derivatization can sometimes be employed to enhance interaction with the stationary phase or improve peak shape.
| Parameter | Direct Analysis on CSP | Indirect Analysis (Pre-column Derivatization) |
| Principle | Enantiomers are separated on a Chiral Stationary Phase (CSP). | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.[6][10] |
| Sample Prep | Minimal; typically just dissolution in the mobile phase. | Requires a quantitative and stereochemically pure derivatization reaction. Can be more complex and time-consuming.[11] |
| Column | Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[3] | Standard achiral column (e.g., C18, C8). |
| Pros | - Fewer sample preparation steps- Reduced risk of racemization during derivatization- Broad applicability of modern CSPs.[9] | - Can use standard, less expensive HPLC columns- May improve detectability if the derivatizing agent has a strong chromophore. |
| Cons | - Chiral columns are more expensive- Method development can be more complex, requiring screening of different CSPs and mobile phases.[4] | - Derivatizing agent must be enantiomerically pure- Reaction must go to completion without side products- Potential for kinetic resolution or racemization.[6] |
Experimental Workflow & Protocol: Direct HPLC Method
The following protocol outlines a typical direct approach for separating the enantiomers of this compound.
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A Comparative Guide to Purity Validation of Synthesized 1-Hydroxycyclopentanecarboxylic Acid by HPLC
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides an in-depth technical comparison for validating the purity of 1-Hydroxycyclopentanecarboxylic acid, a key building block in various pharmaceutical syntheses.[1][2] We will explore a robust High-Performance Liquid Chromatography (HPLC) method and compare its performance with alternative analytical techniques, supported by experimental data and established validation principles.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound serves as a vital intermediate in the synthesis of a range of therapeutic agents.[1][2] Even minute impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, a rigorously validated analytical method to confirm the purity of this intermediate is not merely a quality control step but a foundational requirement for regulatory compliance and successful drug development.
Synthesis of this compound: A Common Route and Potential Impurities
A prevalent and efficient method for synthesizing this compound involves a two-step process starting from cyclopentanone. This pathway is illustrated below.
Caption: Synthesis of this compound from cyclopentanone.
This synthesis, while effective, can introduce several potential impurities that must be monitored:
-
Unreacted Cyclopentanone: Incomplete reaction can leave residual starting material.
-
Cyanohydrin Intermediate (1-Hydroxycyclopentanecarbonitrile): Incomplete hydrolysis will result in the presence of this intermediate.
-
Side-Products: Depending on reaction conditions, side reactions may lead to the formation of other organic species.
HPLC Method for Purity Determination: A Validated Approach
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of organic acids due to its simplicity, speed, and stability.[3]
Experimental Protocol:
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Reference standard of this compound (of known purity)
-
Synthesized this compound sample
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase | Isocratic: 95:5 (v/v) 0.1% Phosphoric Acid in Water : Acetonitrile | The highly aqueous mobile phase is suitable for retaining the polar this compound on a C18 column. Phosphoric acid is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak symmetry. |
| Detection Wavelength | 210 nm | Carboxylic acids exhibit UV absorbance at low wavelengths.[4] 210 nm provides good sensitivity for the analyte. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate signal. |
| Run Time | 15 minutes | Sufficient time to elute the main component and any potential impurities. |
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare a reference standard solution at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the analytical results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Caption: Workflow for HPLC method validation according to ICH guidelines.
Comparative Analysis of Purity Validation Techniques
While HPLC is a robust and widely used method, other analytical techniques can also be employed for purity determination. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like hydroxy acids, derivatization is typically required to increase their volatility.
Advantages:
-
High Sensitivity and Selectivity: GC-MS offers excellent sensitivity, especially when operating in selected ion monitoring (SIM) mode.[4][8]
-
Structural Information: The mass spectrum provides valuable structural information, aiding in the identification of unknown impurities.
Disadvantages:
-
Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and potential for errors.[3][8][9]
-
Thermal Instability: Some hydroxy acids may be thermally labile and could degrade in the hot GC injector or column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a powerful tool for purity assessment.[10]
Advantages:
-
Primary Analytical Method: qNMR can be a primary ratio method, allowing for purity determination without the need for a specific reference standard of the analyte.[7]
-
Non-destructive: The sample can be recovered after analysis.[7]
-
Structural Confirmation: Provides comprehensive structural information about the analyte and any impurities present.
Disadvantages:
-
Lower Sensitivity: Compared to HPLC and GC-MS, NMR generally has lower sensitivity.[11]
-
Potential for Signal Overlap: In complex mixtures, signals from different components may overlap, complicating quantification.[7]
-
Higher Equipment Cost: NMR spectrometers are generally more expensive to purchase and maintain.
Performance Comparison Summary:
| Feature | HPLC-UV | GC-MS (with derivatization) | qNMR |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility and boiling point | Nuclear spin resonance in a magnetic field |
| Sample Volatility | Not required | Required (derivatization for non-volatile samples) | Not required |
| Sensitivity | Good (ng to pg range) | Excellent (pg to fg range) | Moderate (µg to mg range) |
| Quantification | Requires a reference standard | Requires a reference standard | Can be absolute (with internal standard) |
| Sample Preparation | Simple dissolution and filtration | More complex (derivatization) | Simple dissolution in a deuterated solvent |
| Analysis Time | Typically 10-30 minutes | Can be faster than HPLC, but derivatization adds time | Fast acquisition, but data processing can be involved |
| Cost-Effectiveness | Moderate equipment cost, consumable solvents | Lower equipment cost than HPLC, but derivatization reagents add cost | High initial equipment cost |
Conclusion: Selecting the Optimal Technique
For routine quality control and purity validation of synthesized this compound, HPLC-UV stands out as the most practical and efficient method . Its robustness, ease of use, and good sensitivity make it well-suited for a pharmaceutical development setting.
GC-MS serves as an excellent orthogonal technique, particularly for identifying and quantifying specific volatile or semi-volatile impurities, provided that a reliable derivatization method is established. Its strength lies in impurity profiling and structural elucidation.
qNMR is an invaluable tool for the definitive structural confirmation of the synthesized compound and for providing an independent, primary measure of purity. While its lower sensitivity may limit its use for trace impurity detection, it is unparalleled for the accurate assay of the main component.
Ultimately, a comprehensive purity validation strategy may involve the primary use of a validated HPLC method for routine analysis, complemented by GC-MS and/or qNMR for initial characterization and in-depth investigation of any unknown impurities. This multi-faceted approach ensures the highest level of confidence in the quality of the synthesized this compound, thereby safeguarding the integrity of the subsequent drug development process.
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Comparing the reactivity of 1-Hydroxycyclopentanecarboxylic acid with its analogues
An In-Depth Comparative Guide to the Reactivity of 1-Hydroxycyclopentanecarboxylic Acid and its Alicyclic Analogues
Introduction
This compound is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2][3] Its unique structure, featuring a hydroxyl and a carboxylic acid group on the same tertiary carbon, presents a fascinating case study in chemical reactivity. However, its performance in synthetic routes is often benchmarked against its analogues with different ring sizes. The reactivity of these alicyclic compounds is not uniform; it is profoundly influenced by the inherent ring strain and the steric environment imposed by the cyclic structure.
This guide provides an in-depth, objective comparison of the reactivity of this compound with its cyclopropane, cyclobutane, and cyclohexane analogues. We will move beyond simple data reporting to explore the causal relationships between molecular structure and chemical behavior, supported by established chemical principles and detailed experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in synthetic planning and intermediate selection.
Theoretical Framework: The Decisive Role of Ring Strain
The chemistry of cycloalkanes is fundamentally governed by the concept of ring strain , a combination of angle strain, torsional strain, and transannular strain.[4][5] This strain energy, which arises from deviations from the ideal tetrahedral bond angle of 109.5°, directly impacts the stability and, consequently, the reactivity of the molecule.[6][7]
-
Angle Strain: This occurs when C-C-C bond angles are forced to deviate from the optimal 109.5°. It is most pronounced in small rings like cyclopropane (60°) and cyclobutane (90°).[7]
-
Torsional Strain: This arises from the eclipsing of C-H bonds on adjacent carbon atoms. Smaller, more rigid rings like cyclopropane are locked in an eclipsed conformation, leading to significant torsional strain.[6][7]
-
Steric (Transannular) Strain: Repulsive interactions between atoms across a ring, which becomes a factor in larger, more flexible rings.[4]
The total ring strain dictates the relative stability of the cycloalkane core: Cyclopropane > Cyclobutane > Cyclopentane > Cyclohexane (strain-free chair conformation).[5][7] This hierarchy of instability predicts that reactions which relieve ring strain will be more favorable for the smaller, more strained analogues.
Caption: Relationship between ring size and chemical properties.
Comparative Reactivity Analysis
We will evaluate the reactivity of the four analogues across three fundamental reaction types: Fischer-Speier Esterification, Oxidative Decarboxylation, and Acidity (pKa).
Fischer-Speier Esterification: A Probe of Steric Hindrance
Esterification of the carboxylic acid is a cornerstone reaction. The rate of this acid-catalyzed reaction is highly sensitive to steric hindrance around the carbonyl carbon. The rigid, planar nature of smaller rings can create a more sterically crowded environment compared to the more flexible five- and six-membered rings.
Hypothesis: The reaction rate will be inversely proportional to the steric hindrance at the reaction center. We predict the reactivity order: 1-hydroxycyclohexanecarboxylic acid ≈ this compound > 1-hydroxycyclobutanecarboxylic acid > 1-hydroxycyclopropanecarboxylic acid.
-
Setup: For each of the four analogues, charge a 50 mL round-bottom flask with the α-hydroxy acid (10 mmol) and absolute ethanol (20 mL, excess).
-
Initiation: Add concentrated sulfuric acid (0.5 mL) as a catalyst to each flask.
-
Reaction: Place the flasks in a pre-heated oil bath maintained at 70°C and stir vigorously.
-
Monitoring: At 30-minute intervals (t=0, 30, 60, 90, 120 min), withdraw a 0.1 mL aliquot from each reaction mixture. Immediately quench the aliquot in 1 mL of a cold, saturated sodium bicarbonate solution.
-
Analysis: Extract the quenched aliquot with 1 mL of ethyl acetate containing an internal standard (e.g., dodecane). Analyze the organic layer by Gas Chromatography (GC) to determine the ratio of ester product to the starting acid.
-
Quantification: Plot the percentage yield of the ethyl ester versus time for each analogue to compare the initial reaction rates.
Caption: Experimental workflow for comparative esterification.
| Compound | Ring Size | Predicted Relative Rate | Key Influencing Factor |
| 1-Hydroxycyclopropanecarboxylic acid | 3 | Lowest | High steric hindrance from rigid ring |
| 1-Hydroxycyclobutanecarboxylic acid | 4 | Low | Moderate steric hindrance |
| This compound | 5 | High | Low steric hindrance, flexible ring |
| 1-Hydroxycyclohexanecarboxylic acid | 6 | Highest | Minimal steric hindrance in chair form |
Oxidative Decarboxylation: The Impact of Ring Strain Release
Decarboxylation reactions, which involve the loss of CO₂, can be diagnostic of underlying molecular stability.[8][9] For α-hydroxy acids, this transformation can be challenging. However, under oxidative conditions (e.g., using lead tetraacetate), the reaction proceeds through intermediates whose stability is linked to the cycloalkane ring. The relief of ring strain can act as a powerful thermodynamic driving force.
Hypothesis: The ease of decarboxylation will correlate with the degree of ring strain. A more strained ring will be more inclined to undergo a reaction that leads to a more stable (less strained) or ring-opened product. We predict the reactivity order: 1-hydroxycyclopropanecarboxylic acid > 1-hydroxycyclobutanecarboxylic acid > this compound > 1-hydroxycyclohexanecarboxylic acid.
-
Setup: In a fume hood, dissolve the α-hydroxy acid (5 mmol) in 25 mL of dry benzene in a three-neck flask equipped with a reflux condenser and a gas outlet bubbler.
-
Reagent Addition: Add lead tetraacetate (5.5 mmol) portion-wise to the stirred solution.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C). The evolution of CO₂ can be monitored by passing the exit gas through a solution of Ba(OH)₂ (limewater).
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction, filter off the lead salts, and wash the filtrate with sodium bicarbonate solution and then water.
-
Analysis: Dry the organic layer, evaporate the solvent, and analyze the resulting product (typically a ketone) by NMR and GC-MS to determine the yield.
Caption: Simplified mechanism of oxidative decarboxylation.
| Compound | Ring Size | Ring Strain (kcal/mol) | Predicted Yield/Rate |
| 1-Hydroxycyclopropanecarboxylic acid | 3 | ~27.6 | Highest |
| 1-Hydroxycyclobutanecarboxylic acid | 4 | ~26.3 | High |
| This compound | 5 | ~6.2 | Low |
| 1-Hydroxycyclohexanecarboxylic acid | 6 | ~0 | Lowest |
| (Ring strain data sourced from multiple chemical literature sources)[7] |
Acidity (pKa): The Electronic Influence of Ring Structure
The acidity of the carboxyl group is a measure of the stability of its conjugate base, the carboxylate anion. This stability is influenced by electronic effects. The carbon atoms in smaller, more strained rings exhibit higher s-character in their C-C bonding orbitals.[10] Increased s-character makes the carbon atom more electronegative, which can inductively stabilize the negative charge of the nearby carboxylate group, thereby increasing acidity (lowering pKa).
Hypothesis: The acidity will increase as ring size decreases due to the increasing s-character of the ring carbons. We predict the acidity order: 1-hydroxycyclopropanecarboxylic acid > 1-hydroxycyclobutanecarboxylic acid > this compound > 1-hydroxycyclohexanecarboxylic acid.
Direct experimental measurement of pKa requires careful titration, but reliable predicted values can be obtained from computational models and literature data.
| Compound | Ring Size | Key Electronic Factor | Predicted pKa |
| 1-Hydroxycyclopropanecarboxylic acid | 3 | High % s-character | Lowest (Most Acidic) |
| 1-Hydroxycyclobutanecarboxylic acid | 4 | Moderate % s-character | |
| This compound | 5 | Low % s-character | ~4.05[3] |
| 1-Hydroxycyclohexanecarboxylic acid | 6 | sp³-like character | Highest (Least Acidic) |
Synthesis and Conclusion
The reactivity of this compound and its analogues is a direct function of their cyclic structure, where a delicate interplay between ring strain and steric effects dictates the outcome of chemical transformations.
-
This compound and its cyclohexane analogue represent a baseline of "low-strain" systems. Their reactivity in reactions like esterification is primarily governed by the steric accessibility of the functional groups, which is relatively unhindered. They are less prone to reactions driven by strain relief, such as decarboxylation.
-
1-Hydroxycyclobutane- and 1-Hydroxycyclopropanecarboxylic acids are significantly more reactive in transformations that lead to a release of their substantial ring strain (~26-28 kcal/mol).[7] This makes them prime candidates for reactions involving ring-opening or decarboxylation. Conversely, their rigid structures impose greater steric hindrance around the functional groups, potentially slowing reactions like esterification. Furthermore, the unique electronic nature of the small rings enhances the acidity of the carboxylic acid group.
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A Senior Application Scientist's Guide: Predicting the Reactivity of 1-Hydroxycyclopentanecarboxylic Acid with DFT
In the fields of medicinal chemistry and process development, the ability to accurately predict the chemical reactivity of a molecule is not merely an academic exercise; it is a critical component of efficient and informed research. 1-Hydroxycyclopentanecarboxylic acid is a versatile building block used in the synthesis of specialized pharmaceuticals, including novel antibiotics.[1] Its reactivity, governed by the interplay of a hydroxyl group and a carboxylic acid on a constrained five-membered ring, dictates its synthetic utility and potential metabolic pathways. This guide provides an in-depth comparison of Density Functional Theory (DFT) against other methods for predicting the reactivity of this molecule, offering both the theoretical underpinnings and practical, field-proven protocols for its application.
The Core Challenge: Deciphering Reactivity in a Multifunctional Molecule
The reactivity of this compound is complex. Will it undergo esterification at the carboxylic acid, oxidation of the tertiary alcohol, or perhaps a dehydration reaction? Where are the most nucleophilic and electrophilic sites? Answering these questions experimentally involves significant investment in time and resources. Computational chemistry, particularly DFT, offers a powerful in silico alternative to forecast this behavior, guiding experimental design toward more fruitful avenues.[2]
Density Functional Theory (DFT): The Computational Workhorse
DFT has become the dominant method in computational chemistry for medium-sized organic molecules due to its exceptional balance of computational cost and accuracy.[2] It allows us to model the electronic structure of molecules with a reliability that often rivals more computationally expensive methods.
The 'Why' Behind the Method: Causality in Computational Choices
DFT is grounded in the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a molecule determines all its properties, including its energy and reactivity. This is a departure from wavefunction-based methods, offering a more computationally tractable approach. The implementation, via the Kohn-Sham equations, models a system of interacting electrons as a fictitious system of non-interacting electrons, with the complex many-body effects bundled into an approximate exchange-correlation (XC) functional.
The choice of this XC functional and the basis set (the set of mathematical functions describing the atomic orbitals) is the most critical decision a computational chemist makes.
-
Functionals: For an organic molecule with heteroatoms like this compound, hybrid functionals are a robust choice. The B3LYP functional, for instance, incorporates a portion of exact exchange from Hartree-Fock theory, offering a well-tested balance for predicting molecular geometries and energies.[3] Functionals like M06-2X are also excellent, particularly for systems where non-covalent interactions are important, though they can be more computationally demanding.[3]
-
Basis Sets: The Pople-style basis sets, such as 6-311++G(d,p) , are a common and effective choice.[4][5] Let's break down this nomenclature:
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence orbital, providing flexibility.
-
++: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing anions and systems with lone pairs, like the oxygen atoms in our molecule, as they allow electron density to exist further from the nucleus.[6]
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These allow orbitals to change shape (polarize) in the presence of other atoms, which is essential for describing chemical bonds accurately.[6]
-
Key Reactivity Insights from a DFT Calculation
A single, well-executed DFT calculation provides a suite of quantitative descriptors to predict reactivity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[7][8] The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a proxy for chemical stability; a smaller gap often suggests higher reactivity.[9][10]
-
Electrostatic Potential (ESP) Maps: These are 3D visualizations of the electrostatic potential on the electron density surface of a molecule. They reveal electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack.
-
Fukui Functions: Conceptual DFT provides a powerful tool called the Fukui function, ƒ(r), which identifies the regions in a molecule where the electron density changes the most upon the addition or removal of an electron.[11][12] This allows for the precise identification of the most likely atomic sites for nucleophilic (ƒ+), electrophilic (ƒ-), and radical (ƒ0) attacks.[13][14]
A Comparative Overview: DFT and Its Alternatives
While powerful, DFT is one of several tools available. Its selection must be justified against other computational and experimental methods.
| Method | Core Principle | Advantages | Disadvantages |
| Density Functional Theory (DFT) | Models electron correlation via an electron density functional. | Excellent balance of accuracy and computational cost for most organic systems.[2] | Accuracy is dependent on the chosen functional; can be computationally intensive for very large systems. |
| High-Level Ab Initio (e.g., MP2, CCSD(T)) | Solves the Schrödinger equation with minimal approximation. | Considered the "gold standard" for accuracy, providing a benchmark for other methods. | Extremely high computational cost, limiting its use to small molecules. |
| Semi-Empirical Methods (e.g., AM1, PM7) | Uses parameters derived from experimental data to simplify quantum mechanical calculations. | Very fast, suitable for screening large numbers of molecules. | Lower accuracy than DFT; parameters may not be well-calibrated for novel structures. |
| Machine Learning (ML) / QSAR | Statistical models trained on existing data to predict properties or reactivity.[15][16] | Extremely fast for prediction once a model is trained; can uncover complex relationships in large datasets.[17] | Predictive power is confined to the domain of the training data; provides little to no mechanistic insight. |
| Experimental Methods (e.g., Kinetics, Spectroscopy) | Direct measurement of reaction rates, equilibria, and molecular properties.[18][19] | Provides definitive, real-world data under specific conditions. | Time-consuming, resource-intensive, and may require synthesis of the molecule and reagents.[20] |
A Self-Validating DFT Workflow for Reactivity Prediction
The following workflow illustrates the logical steps for a rigorous DFT study, incorporating a self-validating check to ensure the reliability of the results.
Caption: A decision-making guide for selecting the appropriate method for reactivity prediction.
Conclusion: An Integrated Strategy for Predictive Chemistry
For a molecule like this compound, DFT stands out as the optimal tool for gaining a deep, predictive understanding of its reactivity before committing to extensive lab work. It provides a rich, quantitative picture of the molecule's electronic landscape, from orbital energies to site-specific propensities for attack. While experimental validation remains the ultimate arbiter of truth, a DFT-first approach allows researchers to formulate more intelligent hypotheses, prioritize experiments, and interpret results with a greater degree of confidence. This synergy between in silico prediction and empirical testing represents the pinnacle of modern chemical research, accelerating discovery and innovation.
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A Senior Application Scientist's Guide to 1-Hydroxycyclopentanecarboxylic Acid: Cross-Referencing PubChem Data with Experimental Insights for Pharmaceutical Research
For researchers, medicinal chemists, and professionals in drug development, the selection of molecular scaffolds and building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth technical analysis of 1-Hydroxycyclopentanecarboxylic acid, a versatile intermediate, by cross-referencing publicly available data from PubChem with established experimental findings. We will explore its physicochemical properties, and spectroscopic signature, and compare it with structurally related alternatives to offer a comprehensive perspective for its application in pharmaceutical synthesis.
Unveiling this compound: A Foundational Overview
This compound (CAS RN: 16841-19-3) is a fine chemical intermediate that has garnered interest in the pharmaceutical sector.[1] Its structure, featuring a cyclopentane ring with both a hydroxyl and a carboxylic acid functional group attached to the same carbon, presents a unique combination of stereochemistry and reactivity. This arrangement makes it a valuable precursor for more complex molecules, notably in the synthesis of β-lactam and monobactam antibiotics.[2]
Physicochemical Properties: A Comparative Analysis of PubChem Data and Experimental Values
A thorough understanding of a compound's physicochemical properties is paramount for its effective utilization in synthesis and formulation. Here, we compare the computed data available on PubChem with reported experimental values for this compound and two structurally related alternatives: 1-hydroxycyclopropanecarboxylic acid and (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid.
| Property | This compound | 1-hydroxycyclopropanecarboxylic acid | (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid |
| Molecular Formula | C6H10O3[3] | C4H6O3[4] | C6H10O3[5] |
| Molecular Weight | 130.14 g/mol [3] | 102.09 g/mol [4] | 130.14 g/mol [5] |
| Melting Point | 103-104 °C[1] | 108-110 °C (lit.) | 50-53 °C[6] |
| pKa (Predicted) | 4.05 ± 0.20[1] | 3.94 ± 0.20 | No data available |
| Solubility | Slightly soluble in water[1] | Data not readily available | Data not readily available |
Expert Insights: The seemingly subtle differences in the cyclic backbone, from a cyclopentane to a cyclopropane ring, result in a noticeable change in the melting point, suggesting differences in crystal packing and intermolecular forces. The stereoisomer, (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid, exhibits a significantly lower melting point, highlighting the impact of the relative positions of the functional groups on the crystalline structure. The predicted pKa values for the 1-hydroxy derivatives are comparable, indicating similar acidic strengths of the carboxylic acid group.
Spectroscopic Characterization: Cross-Referencing Theoretical and Experimental Data
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While PubChem provides computed spectral information, a comparison with real-world experimental data is crucial for validation.
Infrared (IR) Spectroscopy
PubChem Data Overview: PubChem lists the availability of an FTIR spectrum for this compound, typically acquired as a KBr wafer.[3]
Experimental Protocol for IR Spectroscopy: A standard protocol for acquiring an IR spectrum of a solid sample like this compound involves the following steps:
-
Sample Preparation: A small amount of the finely ground solid is intimately mixed with dry potassium bromide (KBr).
-
Pellet Formation: The mixture is then pressed under high pressure to form a thin, transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Expected Spectral Features: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid and the alcohol. A strong carbonyl (C=O) stretching vibration should be observed around 1700-1750 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
PubChem Data Overview: PubChem indicates the availability of both ¹H NMR and ¹³C NMR spectra for this compound.[3]
Experimental Protocol for NMR Spectroscopy: A general procedure for obtaining NMR spectra is as follows:
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The spectra are then acquired using appropriate pulse sequences.
Expected ¹H NMR Features: The proton NMR spectrum would likely show multiplets for the cyclopentane ring protons and a broad singlet for the acidic proton of the carboxylic acid and the hydroxyl proton, which may exchange with residual water in the solvent.
Expected ¹³C NMR Features: The carbon NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl and carboxyl groups, and the other carbons of the cyclopentane ring.
Synthesis and Reactivity: A Look into Practical Applications
This compound serves as a valuable building block in organic synthesis. Its utility has been demonstrated in the preparation of complex pharmaceutical agents.
Application in Antibiotic Synthesis
A notable application of this compound is as a reagent in the preparation of pyridone-conjugated monobactam antibiotics.[2] These antibiotics are designed to have activity against Gram-negative bacteria.[7] The cyclopentane moiety can influence the pharmacokinetic and pharmacodynamic properties of the final antibiotic.
Diagram: Role in Antibiotic Synthesis
Caption: Synthetic pathway for a pyridone-conjugated monobactam antibiotic.
Comparative Synthesis of Analogs
The synthesis of the comparator compounds, 1-hydroxycyclopropanecarboxylic acid and (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid, often involves distinct synthetic strategies. For instance, 1-hydroxycyclopropanecarboxylic acid can be synthesized from 1-aminocyclopropyl formate.[8] The synthesis of the chiral (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid typically requires stereoselective methods or resolution of a racemic mixture.[9]
Expert Insights: The choice between these building blocks in a drug discovery campaign would depend on the desired three-dimensional structure and the synthetic feasibility. The rigid cyclopropane ring of 1-hydroxycyclopropanecarboxylic acid can be used to lock a molecule into a specific conformation, which can be advantageous for target binding. The stereochemistry of (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid offers the potential for specific chiral interactions with a biological target.
Comparative Analysis of Alternatives
| Feature | This compound | 1-hydroxycyclopropanecarboxylic acid | (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid |
| Structural Rigidity | Flexible cyclopentane ring | Rigid cyclopropane ring | Flexible cyclopentane ring |
| Chirality | Achiral | Achiral | Chiral |
| Synthetic Accessibility | Commercially available | Synthetically accessible[8][10] | Requires stereoselective synthesis or resolution[9] |
| Potential Applications | Antibiotics, general scaffold | Scaffolds requiring conformational rigidity | Chiral drugs, stereospecific interactions |
Conclusion and Future Outlook
This compound is a valuable and commercially available building block for pharmaceutical research and development. Its physicochemical properties and reactivity make it a suitable starting material for the synthesis of complex molecules, particularly in the area of antibiotics. The cross-referencing of data from public repositories like PubChem with experimental findings provides a more complete picture for researchers. The choice between this compound and its structural analogs, such as the cyclopropane derivative or its chiral isomers, will ultimately be dictated by the specific requirements of the drug discovery program, including the desired molecular shape, stereochemistry, and synthetic tractability. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of medicinal chemistry.
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- Pyridone-Conjugated Monobactam Antibiotics with Gram-Neg
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Safety Operating Guide
Mastering the Disposal of 1-Hydroxycyclopentanecarboxylic Acid: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis and analysis. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural overview for the safe and responsible disposal of 1-Hydroxycyclopentanecarboxylic acid, moving beyond mere instruction to explain the fundamental principles that govern these essential protocols. Our commitment is to empower you with the knowledge to not only execute these procedures flawlessly but also to understand the causality behind each step, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 16841-19-3) is a solid organic compound that presents several key risks that directly inform its handling and disposal.
According to aggregated GHS data, this compound is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral)[1]
-
Causes skin irritation (Skin Corrosion/Irritation)[1]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure)[1]
These classifications necessitate the consistent use of appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, whenever handling the compound in its pure form or in concentrated solutions. All manipulations should be performed within a certified chemical fume hood to mitigate the risk of respiratory exposure.
Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | |
| Molecular Weight | 130.14 g/mol | |
| Appearance | Off-white to light brown solid | |
| Solubility | High solubility in water | |
| pKa | ~4.05 (Predicted) |
The compound's acidic nature (pKa ~4.05) is a primary consideration for its disposal, as this property dictates the potential for neutralization as a viable pre-treatment step.
The Regulatory Landscape: RCRA Classification
In the United States, hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA). It is crucial to determine if this compound is a "listed" hazardous waste or if it exhibits "characteristics" of hazardous waste. A review of the EPA's listed hazardous wastes (F, K, P, and U lists) indicates that This compound is not a specifically listed hazardous waste .[2][3]
However, this does not exempt it from regulation. A solid waste can still be classified as hazardous if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Given its acidic nature, waste streams containing this compound must be evaluated for the corrosivity characteristic (EPA waste code D002) . A waste is considered corrosive if it is aqueous and has a pH less than or equal to 2, or greater than or equal to 12.5.
Therefore, any waste solution of this acid with a pH at or below 2 is legally defined as hazardous waste and must be managed according to RCRA regulations.
Disposal Pathways: A Decision-Making Workflow
The appropriate disposal pathway for this compound depends on the concentration and quantity of the waste, as well as the specific regulations of your institution and municipality. The following workflow provides a logical framework for making this determination.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol: In-Lab Neutralization of Dilute Aqueous Waste
For small quantities of dilute (<5% w/v) aqueous solutions of this compound that are not co-mingled with other hazardous materials (e.g., heavy metals, halogenated solvents), in-lab neutralization may be a safe and compliant disposal precursor, contingent upon approval from your institution's Environmental Health and Safety (EHS) department and local wastewater regulations . The goal is to adjust the pH to a neutral range (typically 6.0-9.0) before drain disposal.
The neutralization reaction with sodium bicarbonate proceeds as follows: C₆H₁₀O₃ + NaHCO₃ → C₆H₉O₃Na + H₂O + CO₂(g)[4][5][6]
This reaction is advantageous because sodium bicarbonate is a weak base, making the neutralization process easier to control and less exothermic than using a strong base like sodium hydroxide.[7]
Step-by-Step Neutralization Methodology:
-
Preparation and PPE: Don appropriate PPE (safety goggles, lab coat, nitrile gloves). Conduct the entire procedure in a certified chemical fume hood.
-
Containment: Place a beaker containing the acidic waste solution in a larger secondary container (e.g., an ice bath) to dissipate any heat generated during the reaction.
-
Stirring: Place the beaker on a magnetic stir plate and add a stir bar to ensure the solution is well-mixed throughout the process.
-
Slow Addition of Base: Begin slowly adding a 5-10% solution of sodium bicarbonate or small portions of solid sodium bicarbonate to the acidic waste while it is stirring. Caution: The reaction will produce carbon dioxide gas, causing effervescence. Add the base slowly to avoid excessive foaming and potential overflow.[5][6]
-
pH Monitoring: Periodically pause the addition of the base and measure the pH of the solution using a calibrated pH meter or pH strips.
-
Target pH: Continue adding the base in small increments until the pH of the solution is stable within the neutral range of 6.0 to 9.0.
-
Final Disposal: Once the solution is confirmed to be neutralized, it can be poured down the drain, followed by a copious amount of cold water (a 20-fold excess is recommended) to ensure it is thoroughly flushed through the plumbing system. This is only permissible if allowed by your local regulations.
Management of Concentrated and Solid Waste
Concentrated solutions, solid this compound, and any solutions contaminated with other hazardous chemicals must not be neutralized for drain disposal. These waste streams must be collected and managed as hazardous waste.
Procedure for Hazardous Waste Collection:
-
Container Selection: Use a designated, chemically compatible, and leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are suitable. The container must be clean and free of any other chemical residues.
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The concentration and physical state (e.g., "Solid," "1 M in Water")
-
The associated hazards (e.g., "Irritant," "Corrosive")
-
The date accumulation started.
-
-
Segregation and Storage: Store the sealed container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, particularly strong bases and oxidizing agents.
-
Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup and final disposal.
The Scientific Rationale: Environmental and Safety Considerations
The choice of disposal pathway is rooted in minimizing risk to personnel and the environment.
-
Aquatic Toxicity: While specific ecotoxicity data for this compound is limited, a safety information sheet notes that it may be toxic to aquatic organisms.[8] The release of acidic waste into waterways can drastically alter the pH, harming aquatic life. Neutralization mitigates this primary toxicological threat.
-
Thermal Decomposition: As an α-hydroxy acid, this compound can undergo intermolecular dehydration upon heating to form a lactide.[9] At higher temperatures, α-hydroxy acids can decompose into carbon monoxide, water, and corresponding carbonyl compounds.[10] This is a critical reason why incineration, a common hazardous waste treatment method, must be conducted in a specialized facility equipped to handle and scrub such emissions. Improper thermal treatment could release toxic carbon monoxide gas.
-
Biodegradability: Carboxylic acids, as a class, are often readily biodegradable.[7] After neutralization, the resulting carboxylate salt is more amenable to degradation by microorganisms in wastewater treatment facilities.
By following these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of scientific practice and corporate stewardship.
References
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Hydroxycyclopentanecarboxylic Acid
This guide provides essential, in-depth safety protocols and logistical plans for the handling and disposal of 1-Hydroxycyclopentanecarboxylic acid (CAS 16841-19-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment, ensuring that every procedure is a self-validating system of safety.
Hazard Profile of this compound
A thorough understanding of the specific risks associated with a chemical is the foundation of any effective safety plan. This compound is a solid, typically an off-white to light brown powder, which presents multiple hazards that dictate our choice of personal protective equipment.[1][2] The primary risks are associated with direct contact and inhalation of airborne particles.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
| Hazard Category | GHS Code | Hazard Statement | Authoritative Sources |
| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed | [1][3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4][5] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][4] |
The causality is clear: the acidic nature and chemical structure of this compound make it irritative to all points of contact. As a solid, fine particles can easily become airborne during transfer or weighing, posing a significant respiratory threat.[6] The oral toxicity necessitates stringent controls to prevent ingestion.[1]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a risk-based assessment of the specific tasks being performed. The following outlines the mandatory PPE, starting from a baseline and escalating as the risk of exposure increases.
Primary Protection: The Non-Negotiable Baseline
This level of protection is required for any handling of this compound, regardless of quantity.
-
Chemical-Resistant Lab Coat: A fully buttoned lab coat is the first barrier. It must be worn to protect street clothes and underlying skin from potential contamination.
-
Fully Enclosed Footwear: Shoes constructed of a durable, chemical-resistant material are mandatory to protect against spills.[6]
Hand Protection: Preventing Dermal Exposure
Direct skin contact is a primary route of exposure leading to irritation.[3][4]
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation.[7] Butyl rubber gloves offer enhanced protection for prolonged handling or when working with solutions.[7]
-
The Rationale: The choice of nitrile is based on its demonstrated resistance to a wide array of chemicals, including weak organic acids. It provides a reliable barrier for incidental contact.
-
Procedural Trustworthiness: Always inspect gloves for tears or pinholes before use. A compromised glove is worse than no glove, as it can trap the hazardous material against the skin. Contaminated gloves must be removed and disposed of immediately as hazardous waste.[5][6] After any handling procedure, wash hands thoroughly with soap and water, even after wearing gloves.[5]
-
Eye and Face Protection: Shielding Against Irritation
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is critical.[4][5]
-
Safety Glasses with Side Shields: For handling very small quantities (milligram scale) where the risk of splashing or dust generation is minimal.
-
Chemical Splash Goggles: This is the required standard for most benchtop activities, including weighing, transferring solids, and preparing solutions. They provide a full seal around the eyes, protecting from dust and splashes from any direction.[7]
-
Face Shield (in addition to goggles): A face shield must be worn over chemical splash goggles during procedures with a high risk of splashing or dust generation, such as when handling larger quantities or during vigorous mixing.[6][7]
Respiratory Protection: Mitigating Inhalation Hazards
The potential for respiratory tract irritation (H335) from airborne powder is a significant concern.[4]
-
Engineering Controls (First Line of Defense): All weighing and handling of solid this compound must, at a minimum, be performed in a well-ventilated area.[3] The authoritative and required best practice is to conduct these operations within a certified chemical fume hood to contain dust at the source.[6][8]
-
Respiratory Masks: If engineering controls like a fume hood are unavailable or insufficient to control dust levels, a NIOSH-approved respirator is required.[6] The specific type of respirator should be determined by a formal risk assessment.
Operational Protocols for Safe Handling
Procedural discipline is as crucial as the PPE itself. The following workflows are designed to minimize risk at every step.
Step-by-Step Protocol: PPE Donning and Doffing
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Footwear and Lab Coat: Ensure fully enclosed shoes are on and the lab coat is buttoned.
-
Eye and Face Protection: Put on safety goggles and a face shield if required.
-
Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first. Use a glove-to-glove technique for the first hand and a skin-to-skin technique for the second to avoid touching the contaminated exterior. Dispose of them immediately in a designated hazardous waste container.[6]
-
Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination.
-
Eye and Face Protection: Remove the face shield and/or goggles.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Workflow for Task-Specific PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task and associated risks.
Caption: Decision workflow for selecting appropriate PPE based on the scale and nature of the handling task.
Emergency Procedures and Decontamination
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[1][3][5]
Spill Response Plan
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others.
-
Don PPE: Wear the appropriate PPE, including respiratory protection, chemical goggles, a face shield, and chemical-resistant gloves.[10]
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid actions that create dust.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate cleaning agent.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.[11]
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE and Supplies: All disposable materials that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as solid hazardous waste.[5][6] Do not place these items in regular trash.
-
Professional Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
